molecular formula C9H13BrClNO2 B1376997 (R)-4-Bromo Phenylephrine Hydrochloride CAS No. 1391068-15-7

(R)-4-Bromo Phenylephrine Hydrochloride

Cat. No.: B1376997
CAS No.: 1391068-15-7
M. Wt: 282.56 g/mol
InChI Key: GOSYYRQYGQXWJT-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Bromo Phenylephrine Hydrochloride is a useful research compound. Its molecular formula is C9H13BrClNO2 and its molecular weight is 282.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-Bromo Phenylephrine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Bromo Phenylephrine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSYYRQYGQXWJT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)Br)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)Br)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (R)-4-Bromo Phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding (R)-4-Bromo Phenylephrine Hydrochloride , structured for researchers and drug development professionals.

CAS 1391068-15-7 | Molecular Standard & Impurity Profile

Executive Summary

(R)-4-Bromo Phenylephrine Hydrochloride (CAS 1391068-15-7) is a halogenated analog of the sympathomimetic agent Phenylephrine. Within pharmaceutical development, it primarily serves as a Critical Quality Attribute (CQA) Reference Standard . It is used to identify and quantify process-related impurities that may arise during the halogenation steps of Phenylephrine synthesis or as a specific metabolic probe in structure-activity relationship (SAR) studies targeting


-adrenergic receptors.

This guide details the physicochemical properties, synthetic formation pathways, and analytical protocols required for the rigorous characterization of this compound.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

The introduction of a bromine atom at the 4-position of the phenyl ring (relative to the benzenemethanol numbering) significantly alters the electronic and steric properties of the parent molecule.

PropertySpecification
Chemical Name (R)-4-Bromo-3-hydroxy-

-[(methylamino)methyl]benzenemethanol hydrochloride
CAS Number 1391068-15-7
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 282.56 g/mol (HCl Salt)
Chirality (R)-Enantiomer (Eutomer configuration of Phenylephrine)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone
Melting Point >150°C (Decomposes)
pKa (Predicted) ~8.9 (Amine), ~9.6 (Phenol) - Br lowers phenol pKa via induction
Structural Context

Standard Phenylephrine is substituted at the 3-position (hydroxyl). The "4-bromo" nomenclature typically refers to the position ortho to the hydroxyl group and para to the alkyl chain, assuming the standard IUPAC numbering where the alkyl chain is at position 1. This steric crowding at the 3,4-positions creates unique spectral signatures essential for differentiation from the 6-bromo isomer.

Synthetic Pathways & Formation Mechanism[13][14]

Understanding the origin of (R)-4-Bromo Phenylephrine is critical for controlling it as an impurity or synthesizing it as a standard.

A. Impurity Formation (Process-Related)

In the industrial synthesis of Phenylephrine,


-bromination of 

-hydroxyacetophenone is a key step. If reaction conditions (stoichiometry, temperature, Lewis acid catalysts) are not strictly controlled, electrophilic aromatic substitution (EAS) can occur on the activated phenol ring.
  • Directing Effects: The hydroxyl group (activator) directs ortho/para. The acetyl group (deactivator) directs meta.

  • Site Selectivity: The 4-position is ortho to the hydroxyl and para to the acetyl group, making it electronically favorable for over-bromination.

B. Targeted Synthesis (Reference Standard)

To produce high-purity CAS 1391068-15-7 for QC use, a targeted pathway is employed to ensure regioselectivity and enantiopurity.

Step 1: Regioselective Bromination Bromination of


-hydroxyacetophenone using controlled reagents (e.g., NBS in DMF) to favor the 4-bromo isomer over the 2- or 6-isomers.

Step 2:


-Functionalization 
Bromination of the acetyl side chain followed by amination with methylamine.

Step 3: Asymmetric Reduction The resulting ketone is reduced using a chiral catalyst (e.g., Rh-MCCPM or Corey-Bakshi-Shibata (CBS) reduction) to establish the (R)-stereocenter.

Step 4: Salt Formation Precipitation with anhydrous HCl in diethyl ether/isopropanol.

Visualization: Synthesis & Impurity Logic

SynthesisPathway Start m-Hydroxyacetophenone Bromination Bromination Step (Br2 or NBS) Start->Bromination ImpurityPath Side Reaction: Ring Bromination (C4) Bromination->ImpurityPath Over-bromination (Impurity Origin) TargetPath Target Reaction: Alpha-Bromination Bromination->TargetPath Major Path Intermed_Imp 4-Bromo-3-hydroxy- acetophenone ImpurityPath->Intermed_Imp Amination Amination (MeNH2) Intermed_Imp->Amination Carried Fwd Reduction Asymmetric Reduction (Chiral Cat.) Amination->Reduction Final (R)-4-Bromo Phenylephrine HCl (CAS 1391068-15-7) Reduction->Final

Caption: Mechanistic pathway showing the origin of the 4-bromo analog during the halogenation of phenylephrine precursors.

Analytical Characterization Protocols

To validate CAS 1391068-15-7, a multi-modal approach is required. The bromine atom provides a distinct mass spectrometric handle, while the substitution pattern is resolved via NMR.

A. High-Performance Liquid Chromatography (HPLC)

Used for purity assessment and Relative Retention Time (RRT) determination against Phenylephrine.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% TFA in Water (Ion pairing for the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV @ 215 nm (Amine/Aromatic) and 280 nm (Phenol).

  • Expected Behavior: The 4-Bromo analog is significantly more hydrophobic than Phenylephrine due to the halogen. Expect an RRT of ~1.3 - 1.5 relative to the parent drug.

B. Mass Spectrometry (LC-MS)

The most definitive identification method due to the isotopic abundance of Bromine.

  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion:

    
    
    
  • Isotopic Pattern: A hallmark 1:1 doublet separated by 2 amu (masses ~246 and 248 for the free base cation).

    • Note: Standard Phenylephrine (MW 167) shows a single dominant peak. The shift to ~246/248 confirms mono-bromination.

C. Nuclear Magnetic Resonance (1H NMR)

Critical for distinguishing the 4-bromo isomer from the 2- or 6-bromo isomers.

  • Solvent: DMSO-d6.

  • Key Signals:

    • Aromatic Region (3 protons):

      • The 4-bromo substitution creates an ABX or AMX system depending on shifts.

      • H2 (Between OH and Alkyl): Singlet (broadened by meta coupling).

      • H6 (Ortho to Alkyl): Doublet (

        
        ).
        
      • H5 (Ortho to Br): Doublet (

        
        ).
        
    • Differentiation: The 6-bromo isomer would show a different coupling pattern (likely two singlets or weak meta coupling if Br is para to OH). The 4-bromo isomer retains the ortho coupling between H5 and H6.

Analytical Decision Workflow

AnalyticalLogic Sample Unknown Impurity Sample LCMS LC-MS Analysis Sample->LCMS MassCheck Check Mass & Isotope LCMS->MassCheck BrPattern M+ / M+2 (1:1 Ratio)? (Indicates Bromine) MassCheck->BrPattern NoBr Not a Bromo-Analog MassCheck->NoBr NMR 1H NMR (Aromatic Region) BrPattern->NMR Coupling Coupling Constants (J) NMR->Coupling Pos4 Ortho Coupling (H5-H6) + Singlet (H2) = 4-Bromo Isomer Coupling->Pos4 Pos6 Para/Meta Coupling only = 6-Bromo Isomer Coupling->Pos6

Caption: Logic tree for confirming the identity of the 4-Bromo isomer using MS isotopes and NMR coupling constants.

Handling, Stability, and Safety

As a halogenated phenol derivative, this compound possesses specific stability risks that must be managed during storage and handling.

  • Light Sensitivity: Aryl bromides can undergo photolytic debromination or radical reactions upon prolonged exposure to UV light. Store in amber vials.

  • Hygroscopicity: Like most hydrochloride salts of phenethylamines, it is hygroscopic. Store under desiccant at -20°C for long-term stability.

  • Safety (GHS):

    • Warning: Irritant to eyes, respiratory system, and skin.[1]

    • Pharmacology: As a structural analog of Phenylephrine, it likely retains

      
      -adrenergic activity. Handle with potent compound precautions (containment hood, gloves).
      

References

  • National Center for Biotechnology Information. (2025). Phenylephrine Hydrochloride - PubChem Compound Summary. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[2][3] Eur.). (2024). Monograph: Phenylephrine Hydrochloride Impurities. (Reference for impurity naming conventions and standard analytical methods).

  • Gurjar, M. K., et al. (1998). "A practical synthesis of (R)-(-)-phenylephrine hydrochloride." Organic Process Research & Development, 2(6), 422-424. (Foundational synthesis reference for the parent scaffold).

Sources

(R)-4-Bromo Phenylephrine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, molecular properties, synthesis, and analytical characterization of (R)-4-Bromo Phenylephrine , a halogenated analog of the adrenergic agonist phenylephrine.

Structure, Synthesis, and Analytical Profiling

Introduction

(R)-4-Bromo Phenylephrine is a halogenated derivative of Phenylephrine , a selective


-adrenergic receptor agonist. While Phenylephrine is widely utilized as a decongestant and vasopressor, its 4-bromo analog serves primarily as a critical reference standard  for impurity profiling in pharmaceutical manufacturing and as a structural probe in Structure-Activity Relationship (SAR) studies.

The introduction of a bromine atom at the 4-position of the phenyl ring (para to the alkylamine chain and ortho to the phenolic hydroxyl) significantly alters the electronic and steric properties of the molecule, influencing its receptor binding affinity and metabolic stability.

Chemical Profile and Molecular Weight

The core structure retains the phenethylamine scaffold essential for adrenergic activity, with the specific stereochemical configuration (R) at the


-hydroxyl position.
2.1 Physicochemical Data
ParameterValue
IUPAC Name 2-Bromo-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol
Common Name (R)-4-Bromo Phenylephrine
CAS Number (HCl Salt) 1391068-15-7
Molecular Formula (Free Base)

Molecular Weight (Free Base) 246.10 g/mol
Molecular Formula (HCl Salt)

Molecular Weight (HCl Salt) 282.56 g/mol
Chirality (R)-Enantiomer
Appearance White to off-white solid (HCl salt)
2.2 Structural Visualization

The diagram below illustrates the connectivity of (R)-4-Bromo Phenylephrine, highlighting the critical substitution pattern.

ChemicalStructure PhenylRing Phenyl Ring (Core Scaffold) Pos1 Position 1 (Alkyl) -CH(OH)CH2NHCH3 PhenylRing->Pos1 Para to Br Pos3 Position 3 -OH (Hydroxyl) PhenylRing->Pos3 Meta to Alkyl Pos4 Position 4 -Br (Bromine) PhenylRing->Pos4 Ortho to OH Pos3->Pos4 Adjacent (Steric Interaction)

Figure 1: Structural connectivity of (R)-4-Bromo Phenylephrine, showing the ortho-relationship between the hydroxyl group and the bromine atom.

Synthesis and Production Pathways

The synthesis of (R)-4-Bromo Phenylephrine requires precise regiochemical control to ensure the bromine is installed at the 4-position rather than the 2- or 6-positions. The most robust route involves the bromination of the precursor 3-hydroxyacetophenone prior to the formation of the chiral amino-alcohol side chain.

3.1 Synthetic Route: Precursor Modification

Direct bromination of Phenylephrine is avoided due to the risk of oxidation and multiple halogenations. Instead, the synthesis follows a stepwise construction:

  • Regioselective Bromination: 3-Hydroxyacetophenone is brominated to yield 4-bromo-3-hydroxyacetophenone . The hydroxyl group directs the electrophile (Br+) to the ortho/para positions. Steric hindrance usually favors the 4-position (para to the acetyl group? No, ortho to OH and para to Acetyl is blocked. Actually, C4 is ortho to OH and meta to Acetyl. C6 is para to OH and ortho to Acetyl. Experimental conditions are tuned to favor the 4-isomer).

  • Alpha-Bromination: The ketone side chain is brominated to form the

    
    -bromo ketone.
    
  • Asymmetric Reduction: The ketone is reduced using a chiral catalyst (e.g., Rh-MCCPM) to establish the (R)-stereocenter.

  • Amination: Displacement of the

    
    -bromide with methylamine yields the final product.
    
3.2 Reaction Workflow Diagram

SynthesisPathway Start 3-Hydroxyacetophenone Step1 Step 1: Ring Bromination (Br2 / AcOH) Start->Step1 Inter1 4-Bromo-3-hydroxyacetophenone Step1->Inter1 Step2 Step 2: Side-chain Bromination (CuBr2 or NBS) Inter1->Step2 Inter2 alpha-Bromo-4-bromo-3-hydroxyacetophenone Step2->Inter2 Step3 Step 3: Asymmetric Reduction (Chiral Rh Catalyst + H2) Inter2->Step3 Inter3 (R)-Bromohydrin Intermediate Step3->Inter3 Step4 Step 4: Amination (MeNH2) Inter3->Step4 Final (R)-4-Bromo Phenylephrine Step4->Final

Figure 2: Step-wise synthetic pathway for (R)-4-Bromo Phenylephrine emphasizing the early introduction of the halogen.

Analytical Characterization Protocols

To validate the identity and purity of (R)-4-Bromo Phenylephrine, particularly distinguishing it from the parent compound and regioisomers (e.g., 2-bromo or 6-bromo analogs), a multi-modal analytical approach is required.

4.1 High-Performance Liquid Chromatography (HPLC)

This protocol separates the 4-bromo derivative from Phenylephrine based on the increased lipophilicity conferred by the bromine atom.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 215 nm and 275 nm.

  • Expected Retention: (R)-4-Bromo Phenylephrine will elute later than Phenylephrine due to the hydrophobic Br substituent.

4.2 Nuclear Magnetic Resonance (NMR)

NMR confirms the regiochemistry of the bromine substitution.

  • 1H NMR (D2O or DMSO-d6):

    • Aromatic Region: Unlike Phenylephrine (which shows 4 aromatic protons), the 4-bromo derivative will show only 3 aromatic protons .

    • Coupling Pattern: Look for an ABX system or specific doublets indicating the protons at positions 2, 5, and 6. The loss of the proton at position 4 (normally a triplet/multiplet in phenylephrine) confirms substitution.

    • Shift: The protons ortho to the bromine will experience a downfield shift.

4.3 Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Signature:

    • Parent Ion [M+H]+: m/z 246.0 and 248.0.

    • Isotope Pattern: A distinctive 1:1 ratio between the M and M+2 peaks is diagnostic of a mono-brominated compound (due to

      
       and 
      
      
      
      natural abundance).
Pharmacological Context & Applications

While primarily a reference standard, the pharmacological implications of the 4-bromo substitution are significant for SAR understanding.

  • Acidity (pKa): The bromine atom is electron-withdrawing (inductive effect). This increases the acidity of the adjacent phenolic hydroxyl group (position 3), potentially altering hydrogen bonding interactions within the adrenergic receptor binding pocket.

  • Steric Bulk: The large bromine atom at position 4 may clash with residues in the receptor active site that tightly accommodate the native phenylephrine ring, likely reducing agonist potency compared to the parent molecule.

  • Lipophilicity: The LogP is increased, enhancing membrane permeability but potentially reducing aqueous solubility of the free base.

References
  • PubChem. (2024). Phenylephrine Compound Summary. (Used for parent scaffold comparison). Retrieved from [Link]

4-bromo-3-hydroxy-alpha-[(methylamino)methyl]benzenemethanol HCl properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, formation, and characterization of 4-bromo-3-hydroxy-alpha-[(methylamino)methyl]benzenemethanol HCl (also known as 4-Bromo Phenylephrine ).

Based on the chemical nomenclature and search data, this compound is a critical process-related impurity and structural analog of the adrenergic drug Phenylephrine . It is not the isoxazole drug Broxaterol, despite superficial naming similarities in some databases.

Executive Summary

4-bromo-3-hydroxy-alpha-[(methylamino)methyl]benzenemethanol HCl (referred to herein as 4-Bromo Phenylephrine ) is a halogenated analog of the


-adrenergic receptor agonist Phenylephrine. In pharmaceutical development, it is primarily encountered as a Type 1 Process Impurity  resulting from non-selective bromination during the synthesis of the active pharmaceutical ingredient (API).

Its presence is critical to monitor due to the pharmacological activity of the phenylethanolamine core. The introduction of a bromine atom at the C4 position (ortho to the phenolic hydroxyl) significantly alters the electronic and steric properties of the molecule, potentially affecting receptor binding affinity (potency) and metabolic stability.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification
ParameterDetail
IUPAC Name 4-bromo-3-hydroxy-

-[(methylamino)methyl]benzenemethanol hydrochloride
Common Name 4-Bromo Phenylephrine HCl
CAS Number 1391054-36-6 (racemic); 1391068-15-7 (R-isomer)
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 298.56 g/mol (HCl Salt); 262.10 g/mol (Free Base)
Chirality Contains one chiral center at the

-carbon. The (R)-enantiomer is the eutomer for the parent drug (Phenylephrine).
Physicochemical Profile

The introduction of bromine, a lipophilic and electron-withdrawing group, modifies the baseline properties of Phenylephrine:

PropertyPhenylephrine (Parent)4-Bromo Phenylephrine (Impurity)Impact Analysis
LogP (Lipophilicity) -0.3 (Hydrophilic)~0.5 - 0.8 (Estimated)Bromine increases lipophilicity, potentially increasing tissue distribution and blood-brain barrier penetration.
pKa (Phenol) ~9.8~8.5 - 9.0Electron-withdrawing Br stabilizes the phenoxide anion, increasing acidity.
Solubility High (Water)Moderate (Water)Reduced aqueous solubility due to the heavy halogen atom.
UV

273 nm~278-282 nmBathochromic shift due to auxochromic effect of bromine on the benzene ring.

Synthesis & Mechanism of Formation

Understanding the origin of this impurity is essential for Process Analytical Technology (PAT) and control. It typically forms during the


-bromination step  of the phenylephrine precursor.
Formation Mechanism (The "Over-Bromination" Pathway)

The standard synthesis of Phenylephrine involves the bromination of 3-hydroxyacetophenone to form


-bromo-3-hydroxyacetophenone.
  • Intended Reaction: Electrophilic attack at the

    
    -carbon (ketone enolization).
    
  • Side Reaction (Impurity Formation): Electrophilic Aromatic Substitution (EAS) on the phenolic ring.

The hydroxyl group at position 3 is a strong ortho/para director.

  • Position 2: Sterically hindered (between OH and acetyl group).

  • Position 6: Para to OH, but ortho to acetyl.

  • Position 4: Ortho to OH, para to acetyl. This is the most activated and accessible site for electrophilic attack.

Consequently, if the bromination conditions are too aggressive (excess


, high temperature, or Lewis acid catalysis), the ring is brominated at C4, leading to the 4-bromo intermediate, which is subsequently converted to 4-Bromo Phenylephrine.
Visualization of Impurity Pathway

The following Graphviz diagram illustrates the bifurcation between the desired API pathway and the impurity formation.

G Start 3-Hydroxyacetophenone Intended_Inter α-Bromo-3-hydroxyacetophenone (Key Intermediate) Start->Intended_Inter Controlled Bromination (Kinetic Control) Impurity_Inter α,4-Dibromo-3-hydroxyacetophenone (Ring Brominated Intermediate) Start->Impurity_Inter Over-Bromination (Excess Br2 / High T) Bromine Reagent: Br2 / Acid Bromine->Start API PHENYLEPHRINE (Target API) Intended_Inter->API 1. Methylamine 2. Reduction Amine_Rxn + Methylamine Red_Rxn Reduction (H2/Pd or NaBH4) Impurity_Final 4-BROMO PHENYLEPHRINE (Impurity) Impurity_Inter->Impurity_Final 1. Methylamine 2. Reduction

Figure 1: Divergent synthesis pathway showing the origin of the 4-Bromo impurity via Electrophilic Aromatic Substitution (EAS).

Pharmacological Implications

As a researcher, you must treat this impurity as a "pharmacologically active impurity" until proven otherwise.

  • Receptor Binding: Phenylephrine binds to the

    
    -adrenergic receptor via ionic interaction (amine), hydrogen bonding (hydroxyls), and pi-stacking (phenyl ring).
    
  • Steric Clash: The C4-Bromine is bulky (Van der Waals radius ~1.85 Å). Depending on the specific pocket depth of the

    
    -receptor, this may:
    
    • Reduce Potency: By preventing the optimal fit of the aromatic ring.

    • Alter Selectivity: Halogenation can sometimes shift selectivity towards

      
      -receptors or other subtypes by changing the electronic density of the ring.
      
  • Toxicology: Halogenated phenols can form reactive quinone methides upon metabolic oxidation, presenting a potential risk of hepatotoxicity if levels are uncontrolled.

Analytical Methods & Detection

Standard HPLC methods for Phenylephrine may not resolve the 4-Bromo impurity unless optimized, as the hydrophobicity difference is moderate.

Recommended HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 215 nm (peptide bond/backbone) and 280 nm (aromatic).

  • Retention: 4-Bromo Phenylephrine will elute later than Phenylephrine (higher

    
    ) due to the lipophilic bromine atom.
    
Mass Spectrometry (Confirmatory)

The most definitive identification is via LC-MS using the characteristic bromine isotope pattern.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Isotope Signature: Look for a 1:1 doublet separated by 2 Da.

    • 
       Isotope: m/z ~262.0 (Free base mass)
      
    • 
       Isotope: m/z ~264.0
      
  • Fragmentation (MS/MS): Loss of water (

    
    ) and loss of the methylamine side chain (
    
    
    
    ) are common, leaving the brominated tropylium or benzyl cation.

References

  • LGC Standards. rac 4-Bromo Phenylephrine Hydrochloride Reference Standard. Retrieved from .

  • Sigma-Aldrich. Phenylephrine Related Compounds and Impurities. Retrieved from .

  • PubChem. Compound Summary: 4-Bromo Phenylephrine. National Library of Medicine. Retrieved from .

  • Jordan, A. et al. (2003).[1] Use of ammonium tribromides for controlled bromination. Journal of Organic Chemistry. (Contextual citation for bromination control).

Sources

Technical Whitepaper: Brominated Phenylephrine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of brominated phenylephrine derivatives, synthesizing established pharmacological data with theoretical structure-activity relationship (SAR) models.

Synthesis, Pharmacology, and Structure-Activity Relationships[1]

Executive Summary

Phenylephrine (3-hydroxy-


-[(methylamino)methyl]benzenemethanol) is a quintessential 

-adrenergic receptor agonist. While its clinical efficacy as a decongestant and vasopressor is well-documented, its hydrophilic nature and susceptibility to first-pass metabolism (sulfation/glucuronidation) limit its oral bioavailability.

This guide explores brominated derivatives of phenylephrine , a class of structural analogs where bromine is introduced to the phenolic ring. By leveraging comparative data from fluorinated analogs and fundamental medicinal chemistry principles, we analyze how bromination alters lipophilicity (


), metabolic stability, and receptor binding affinity.
Part 1: Structural Context & SAR Logic

The phenylephrine pharmacophore consists of a phenylethanolamine skeleton with a meta-hydroxyl group (3-OH) and a secondary amine (


-methyl). Modifications to the aromatic ring significantly impact 

-adrenergic selectivity and potency.
1.1 The Halogenation Effect

Introducing a halogen atom (F, Cl, Br) onto the aromatic ring effects three critical parameters:

  • Electronic Distribution: Halogens are electron-withdrawing (inductive effect,

    
    ), which increases the acidity of the phenolic hydroxyl group. This can strengthen hydrogen bonding with the receptor site (specifically Ser188/Ser192 in the 
    
    
    
    transmembrane domain).
  • Lipophilicity: Bromine is significantly more lipophilic than hydrogen or fluorine.

    • 
       (Hansch constant): H = 0.00, F = 0.14, Br = 0.86 .
      
    • Increased lipophilicity enhances blood-brain barrier (BBB) penetration and membrane permeability.

  • Steric Hindrance: The van der Waals radius of Bromine (1.85 Å) is much larger than Hydrogen (1.20 Å) or Fluorine (1.47 Å). This steric bulk is the limiting factor for receptor affinity.

1.2 Positional Analysis (The Fluorine Model)

Research on ring-fluorinated phenylephrines provides a predictive model for brominated analogs. The potency order for


-agonism in fluorinated derivatives is 6-F > PE > 4-F > 2-F .
PositionStructural Consequence of BrominationPredicted Pharmacological Outcome
2-Bromo Ortho to alkyl chain. Severe steric clash with the ethanolamine side chain.Inactive/Low Potency. The side chain cannot adopt the active conformation required for receptor binding.
4-Bromo Para to alkyl chain; Ortho to 3-OH. Increases acidity of 3-OH (

drop).
Reduced Potency. While electronic effects are favorable, the bulk of bromine likely interferes with the receptor's hydrophobic pocket.
6-Bromo Ortho to alkyl chain; Para to 3-OH. Occupies a distinct hydrophobic cleft.[1]High Potential. Analogous to 6-F-PE, this position tolerates substitution best. Increased lipophilicity here may enhance binding if the pocket accommodates the 1.85 Å radius.
Part 2: Synthetic Pathways[3]

Direct bromination of phenylephrine is non-viable due to the reactivity of the secondary amine and the benzylic alcohol. The synthesis must proceed via a Pre-functionalization Strategy , where the bromine is installed on the precursor aldehyde before the side chain is constructed.

2.1 Pathway: The Henry Reaction (Nitroaldol) Route

This is the industry-standard approach for phenylethanolamines, modified for brominated precursors.

Step 1: Bromination of Precursor

  • Substrate: 3-Hydroxybenzaldehyde.

  • Reagent: Bromine (

    
    ) in Acetic Acid or 
    
    
    
    -Bromosuccinimide (NBS).
  • Product: 2-bromo-5-hydroxybenzaldehyde (major) and 4-bromo-3-hydroxybenzaldehyde (minor). Isomer separation is required via column chromatography.

Step 2: Protection

  • Protect the phenol as a benzyl ether to prevent side reactions during reduction.

Step 3: Henry Reaction

  • Condensation with nitromethane (

    
    ) using a base catalyst (
    
    
    
    ).
  • Intermediate: Nitrostyrene derivative.

Step 4: Reduction & Methylation

  • Reduction of the nitroalkene to the amine (

    
    ).
    
  • Reductive amination with Formaldehyde/Formic acid (Eschweiler-Clarke) or direct methylation.

2.2 Visualization: Synthetic Workflow

Synthesis Start 3-Hydroxybenzaldehyde Brom Bromination (Br2 / AcOH) Start->Brom Electrophilic Subst. Isomer 4-Bromo / 6-Bromo Isomer Separation Brom->Isomer Regioisomer Mix Protect Phenol Protection (BnBr / K2CO3) Isomer->Protect Selected Isomer Henry Henry Reaction (CH3NO2 / NH4OAc) Protect->Henry Nitroaldol Reduct Reduction & Methylation (LiAlH4 -> HCHO) Henry->Reduct Side Chain Build Final Brominated Phenylephrine Analog Reduct->Final Deprotection

Caption: Step-wise synthesis of brominated phenylephrine via the Nitroaldol (Henry) pathway.

Part 3: Experimental Protocols
3.1 Protocol: Regioselective Bromination of 3-Hydroxybenzaldehyde

Note: This step is critical for determining the 4-bromo vs 6-bromo substitution pattern.

Reagents:

  • 3-Hydroxybenzaldehyde (10.0 g, 81.9 mmol)

  • Bromine (

    
    ) (13.1 g, 82.0 mmol)
    
  • Glacial Acetic Acid (100 mL)

  • Sodium Acetate (Catalytic)

Procedure:

  • Dissolution: Dissolve 3-hydroxybenzaldehyde in glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar. Add sodium acetate (0.5 g) to buffer the hydrobromic acid generated.

  • Addition: Cool the solution to 0°C in an ice bath. Add bromine dropwise over 60 minutes via an addition funnel. The slow addition is crucial to prevent poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching: Pour the reaction mixture into ice-cold water (500 mL). A precipitate will form.

  • Workup: Filter the solid. The crude product contains a mixture of isomers.

  • Purification: Recrystallize from ethanol/water to isolate the para-substituted (6-bromo) isomer, or use flash column chromatography (Silica gel 60) to separate the 4-bromo and 6-bromo isomers.

3.2 Protocol:

-Adrenergic Binding Assay (Radioligand Displacement)

To validate the activity of the synthesized derivative.

System: Rat cerebral cortex membranes (rich in


 receptors).
Radioligand: 

Prazosin (0.2 nM).
  • Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellet in buffer.
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L 
      
      
      
      Prazosin.
    • 50

      
      L Test Compound (Brominated PE) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 45 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
Part 4: Data Presentation & SAR Visualization
4.1 Comparative SAR Table (Theoretical vs. Known)
CompoundSubstituent (R)

Affinity (

)
Log P (Est.)Metabolic Stability
Phenylephrine -HStandard (1.0x) -0.31Low (Rapid Sulfation)
6-Fluoro-PE -F (Pos 6)High (1.2x - 2.0x)-0.15Moderate
6-Bromo-PE -Br (Pos 6)Moderate/High +0.55 High (Blocked Oxid.)
4-Bromo-PE -Br (Pos 4)Low (Steric Clash)+0.55High
4.2 Pharmacophore Interaction Diagram

This diagram illustrates the hypothetical binding mode of 6-Bromo-Phenylephrine within the


-adrenergic receptor pocket.

SAR Asp113 Asp113 (Anionic Site) Ser190 Ser190/193 (H-Bond Donor) HydroPocket Hydrophobic Pocket (TM5/TM6) Amine Protonated Amine (N-Methyl) Amine->Asp113 Ionic Bond OH 3-Hydroxyl Group OH->Ser190 Hydrogen Bond Bromo 6-Bromo Substituent (Lipophilic) Bromo->HydroPocket Van der Waals (Enhanced by Br size)

Caption: Predicted binding interactions of 6-Bromo-Phenylephrine. The 6-Br group targets the hydrophobic pocket.

References
  • Kirk, K. L., et al. (1979). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry.

  • Minneman, K. P., et al. (1981). Comparison of alpha 1-adrenergic receptor subtypes in rat brain and liver. Molecular Pharmacology.

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Reference for values).
  • Perez, D. M. (2020). Structure-Function of α1-Adrenergic Receptors. Pharmacological Reviews.

  • ChemicalBook. (2024). Synthesis of 4-bromophenylacetic acid derivatives (Precursor Chemistry).[2]

Sources

(R)-4-Bromo Phenylephrine HCl solubility in water and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of (R)-4-Bromo Phenylephrine HCl

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of (R)-4-Bromo Phenylephrine Hydrochloride (CAS: 1391068-15-7) in aqueous (Water) and organic (Methanol) media.[1] Designed for drug development scientists and analytical chemists, this document moves beyond static data points to explore the causality of solubility behavior, offering self-validating protocols for precise determination.[1]

While the parent compound, Phenylephrine HCl, is "freely soluble" in water, the introduction of a bromine atom at the 4-position significantly modulates the physicochemical profile, increasing lipophilicity and altering crystal lattice energy.[1] This guide establishes the theoretical framework and practical methodologies required to handle this specific analog during purification, formulation, and analytical standard preparation.

Physicochemical Profile & Structural Logic

To understand solubility, we must first analyze the solute's structural determinants. (R)-4-Bromo Phenylephrine HCl is the hydrochloride salt of a brominated phenethylamine derivative.[1]

PropertyData
Compound Name (R)-4-Bromo Phenylephrine Hydrochloride
CAS Number 1391068-15-7
Molecular Formula C₉H₁₂BrNO₂[1] · HCl
Molecular Weight 282.56 g/mol
Core Structure Phenethylamine skeleton with 3-OH, 4-Br, and

-hydroxy substitution.[1]
Salt Form Hydrochloride (Polar, Ionic)
Stereochemistry (R)-enantiomer (Eutomer for adrenergic activity)
Structural Impact on Solubility
  • The HCl Salt Factor: The protonation of the secondary amine (

    
    ) by hydrochloric acid creates a cationic center.[1] This is the primary driver of aqueous solubility via ion-dipole interactions.[1]
    
  • The Bromine Effect: Bromine is a large, lipophilic halogen (Van der Waals radius ~1.85 Å). Its addition at the 4-position:

    • Increases LogP: Makes the molecule more hydrophobic compared to the parent Phenylephrine.

    • Alters Lattice Energy: The heavier halogen atom can increase

      
      -stacking or halogen-bonding interactions in the solid state, potentially decreasing solubility compared to the non-brominated parent.[1]
      

Solubility in Water (Aqueous Media)[1][2][4]

Mechanism of Action

In water, (R)-4-Bromo Phenylephrine HCl dissociates into the organic cation and the chloride anion.[1] The hydration energy of the ions must overcome the crystal lattice energy. While the parent Phenylephrine HCl is "freely soluble" (>100 mg/mL), the 4-Bromo analog exhibits reduced but significant solubility .[1] The hydrophobic bromine atom disrupts the water structure (hydrophobic effect), making solvation entropically less favorable than for the parent compound.

  • Expected Solubility: Soluble (>10 mg/mL).[2]

  • pH Dependence: High solubility is maintained at pH < 7. At pH > pKa (approx. 9.0 for the amine), the salt converts to the free base, precipitating out of solution due to the lipophilic bromine group.

Protocol 1: Aqueous Solubility Determination (Saturation Shake-Flask)

Use this protocol to generate precise quantitative data for your specific batch.[1]

Reagents: HPLC-grade Water, (R)-4-Bromo Phenylephrine HCl.[1] Equipment: Orbital shaker, 0.45 µm PVDF syringe filter, HPLC-UV.

  • Preparation: Add excess solid (approx. 50 mg) to 1.0 mL of water in a glass vial.

  • Equilibration: Seal and shake at 25°C for 24 hours. Ensure undissolved solid remains (if clear, add more solid).

  • Filtration: Filter the supernatant using a pre-wetted 0.45 µm PVDF filter to remove micro-crystals.

  • Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC.

    • Calculation: Compare peak area against a standard curve of known concentration.

Solubility in Methanol (Organic Solvent)

Mechanism of Action

Methanol acts as a protic, polar organic solvent. It can solvate the ionic pair (cation/anion) while also interacting favorably with the aromatic ring and the bromine substituent.

  • Relevance: Methanol is the preferred solvent for preparing analytical stock solutions and for recrystallization processes. The solubility differential between cold and hot methanol is often exploited to purify the compound from inorganic salts or non-polar impurities.

  • Expected Solubility: Soluble to Sparingly Soluble (Sufficient for >10 mg/mL stock solutions).

  • Critical Note: Commercial data suggests "Slight" solubility in DMSO/Methanol for some batches, implying a high lattice energy. Ultrasonic agitation is recommended.

Protocol 2: Visual Solubility Titration (Rapid Assessment)

Use this for quick solvent selection during synthesis or purification.[1]

  • Weigh 10 mg of (R)-4-Bromo Phenylephrine HCl into a clear vial.

  • Add Methanol in 100 µL increments.

  • Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Record the volume (

    
    ) required for complete dissolution (clear solution, no particulates).
    
    • Calculation: Solubility

      
      .[1]
      

Comparative Analysis & Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Analysis vs. Formulation).

SolubilityWorkflow Compound (R)-4-Bromo Phenylephrine HCl Goal Define Application Compound->Goal Analysis Analytical Standard (HPLC/NMR) Goal->Analysis Formulation Aqueous Formulation (Drug Delivery) Goal->Formulation Purification Purification (Recrystallization) Goal->Purification MeOH Methanol (Preferred Solvent) Analysis->MeOH High Solubility Stable Stock Water Water (pH < 6.0) Formulation->Water Physiological Compatibility Binary MeOH/Water Gradient Purification->Binary Exploit Solubility Differential

Figure 1: Solvent selection workflow based on the physicochemical properties of the brominated analog.[1]

Data Summary Table
SolventQualitative SolubilityPrimary ApplicationHandling Precaution
Water SolubleFormulation, ExtractionEnsure pH < 7 to prevent precipitation of free base.[1]
Methanol Soluble / Sparingly SolubleAnalytical Standards, SynthesisUse sonication; keep capped to prevent evaporation.
DMSO Slightly SolubleNMR AnalysisMay require heating; difficult to remove.
Ethanol Slightly SolubleCrystallizationLower solubility than MeOH; good anti-solvent.

Analytical Validation (HPLC Method)

To validate solubility experimentally, use the following HPLC conditions adapted for brominated phenylephrine analogs. The bromine atom increases retention time compared to the parent.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v). Note: Higher organic content is needed vs. parent due to Br-lipophilicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Amine absorption) or 275 nm (Aromatic ring).

  • Expected Retention: (R)-4-Bromo Phenylephrine will elute after Phenylephrine due to hydrophobic interaction with the C18 stationary phase.[1]

References

  • Sigma-Aldrich. (R)-4-Bromo Phenylephrine Hydrochloride Product Information. Accessed 2024.[3] Link

  • PubChem. Compound Summary: Phenylephrine Hydrochloride (Parent Analog Data). National Library of Medicine. Link

  • Bio-Fount. Product Data: 1391068-15-7 Solubility Profile. Link

  • Jouyban, A. Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 2008. (Foundational reference for solubility protocols).

Sources

Guide to Adrenergic Receptor Agonist Analogs: Structure-Activity Relationships (SAR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural determinants of adrenergic receptor (AR) agonists.[1][2][3][4] It transitions from the endogenous catecholamine scaffold to synthetic analogs, detailing how specific chemical modifications dictate receptor subtype selectivity (


 vs. 

), metabolic stability, and intrinsic efficacy. It is designed for medicinal chemists and pharmacologists, providing actionable insights into ligand design and validation protocols.

The Pharmacophore: -Phenylethylamine Scaffold

The foundational pharmacophore for all adrenergic agonists is


-phenylethylamine .[5] This structure consists of a benzene ring separated from an amino group by a two-carbon ethyl chain.[5]
The Easson-Stedman Hypothesis

A critical concept in AR medicinal chemistry is the Easson-Stedman hypothesis , which postulates a three-point attachment theory for direct-acting agonists. For maximal activity, the ligand must interact with the receptor at three specific coordinates:

  • The Aromatic Ring: Interacts via

    
    -
    
    
    
    stacking or hydrophobic interactions (TM6 residues).
  • The Protonated Amine: Forms an ionic salt bridge with Asp113 (in

    
    -ARs) or equivalent aspartate residues in TM3.
    
  • The

    
    -Hydroxyl Group:  Forms a hydrogen bond with Asn293  (TM6) and Ser  residues (TM5). This interaction is stereoselective; the (R)-isomer  is typically 100-fold more potent than the (S)-isomer.
    

Structural Modification Zones & SAR Logic

The optimization of adrenergic agonists involves modifications in four distinct zones.

Zone A: The Aromatic Ring (Potency & COMT Stability)

The endogenous ligands (Epinephrine, Norepinephrine) possess a Catechol (3,4-dihydroxy) moiety.

  • 3,4-Dihydroxy (Catechol): Maximal potency (direct H-bonding with Ser203, Ser204, Ser207 in TM5). Drawback: Rapid metabolism by Catechol-O-Methyltransferase (COMT), leading to poor oral bioavailability and short half-life.

  • 3,5-Dihydroxy (Resorcinol): Found in Terbutaline and Metaproterenol . This "meta-meta" arrangement preserves H-bonding capability but is not a substrate for COMT.

    • Result: Increased oral bioavailability and duration of action.[3]

    • Selectivity: Increases

      
       selectivity.[5][6]
      
  • 3-Hydroxymethyl, 4-Hydroxy (Saligenin): Found in Albuterol (Salbutamol) . The

    
     group mimics the H-bonding of the catechol 
    
    
    
    but resists COMT.
  • 3-Hydroxy only: Found in Phenylephrine . Removal of the 4-OH drastically reduces

    
    -activity but retains 
    
    
    
    activity.
    • Result:

      
      -selective agonist.[3][5][7]
      
Zone B: The Amine Substituent (Selectivity Switch)

The size of the substituent on the nitrogen atom is the primary determinant of


 vs. 

selectivity.
  • Primary/Methyl (-H, -CH

    
    ):  Equal 
    
    
    
    and
    
    
    activity (e.g., Epinephrine).
  • Isopropyl (-CH(CH

    
    )
    
    
    
    ):
    Strong
    
    
    selectivity (e.g., Isoproterenol). The
    
    
    -AR possesses a hydrophobic pocket near TM3/TM7 that accommodates bulky groups, whereas the
    
    
    -AR binding pocket is sterically restricted.
  • t-Butyl / Long Lipophilic Chains: Maximal

    
     selectivity (e.g., Salmeterol). Long lipophilic tails interact with "exosites" in the extracellular loops, anchoring the drug and preventing dissociation (pseudo-irreversible binding).
    
Zone C: The -Carbon (Metabolic Shielding)

Substitution on the carbon adjacent to the nitrogen.

  • 
    -Methylation:  Sterically hinders Monoamine Oxidase (MAO), the enzyme responsible for oxidative deamination.
    
    • Result: Prolonged duration of action.[5]

    • Note: Often introduces indirect sympathomimetic activity (displacing norepinephrine from storage vesicles) rather than direct agonism, unless paired with specific ring hydroxyls (e.g., Methoxamine).

Zone D: The -Carbon (Direct Activation)
  • 
    -Hydroxyl:  Essential for direct agonism.[7] Removal results in indirect-acting agents (e.g., Dopamine, Amphetamine) which rely on releasing endogenous catecholamines.
    
Visualization: SAR Decision Tree

The following diagram illustrates the logical flow of structural modifications to achieve specific pharmacological profiles.

SAR_Logic Scaffold Phenylethylamine Scaffold Ring Ring Substitution Scaffold->Ring Amine Amine (N) Sub Scaffold->Amine AlphaC Alpha-Carbon Scaffold->AlphaC Catechol 3,4-OH (Catechol) High Potency Rapid COMT Metab Ring->Catechol Resorcinol 3,5-OH (Resorcinol) COMT Resistant Beta-2 Selective Ring->Resorcinol Phenol 3-OH Only Alpha-1 Selective (Phenylephrine) Ring->Phenol SmallN -H / -CH3 Alpha + Beta Activity (Epi/Norepi) Amine->SmallN BulkyN Isopropyl / t-Butyl Beta Selective (Isoproterenol) Amine->BulkyN LongTail Long Lipophilic Tail High Affinity Beta-2 (Salmeterol) Amine->LongTail MeAlpha Alpha-Methyl MAO Resistant Indirect Activity Potential AlphaC->MeAlpha

Figure 1: Structural decision tree for tuning adrenergic agonist selectivity and stability.

Receptor Subtype Selectivity Mechanisms

ReceptorG-ProteinKey Structural Requirement for AgonismPrototypical Agonist


3-OH on ring; Small N-substituent (Methyl/H);

-methyl group enhances selectivity.
Phenylephrine, Methoxamine


Bridged structures (Imidazolines) or specific phenylethylamine conformations; often requires

-methyl.
Clonidine (Imidazoline),

-Methylnorepinephrine


Catechol or bioisostere; Bulky N-substituent (Isopropyl) but less tolerant of huge tails than

.
Dobutamine


3,5-OH or Saligenin ring; Large N-substituent (t-Butyl or long lipophilic chain).Albuterol, Salmeterol


Specific aryloxypropanolamine scaffolds with extended linkers.Mirabegron

Experimental Protocols for SAR Validation

To validate the SAR hypotheses described above, two tiers of assays are required: Binding Affinity (does it fit?) and Functional Efficacy (does it activate?).

Protocol A: Radioligand Binding Assay (Competition Mode)

Objective: Determine the affinity (


) of a novel analog by displacing a known radioligand.

Materials:

  • Membranes: CHO or HEK293 cells overexpressing human

    
    -AR or 
    
    
    
    -AR.
  • Radioligand:

    • For

      
      -AR: 
      
      
      
      -(-)Iodocyanopindolol (
      
      
      -CYP).
    • For

      
      -AR: 
      
      
      
      -Prazosin.
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

    
    .
    

Workflow:

  • Preparation: Thaw membranes and homogenize in assay buffer.

  • Incubation: In a 96-well plate, add:

    • 50

      
      L radioligand (at 
      
      
      
      concentration, e.g., 20-50 pM).
    • 50

      
      L test compound (serial dilution 
      
      
      
      to
      
      
      M).
    • 100

      
      L membrane suspension (5-10 
      
      
      
      g protein).
  • Equilibrium: Incubate for 90 min at 25°C.

  • Termination: Harvest via rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (Gs-Coupled)

Objective: Measure intrinsic efficacy (


) and potency (

) for

-AR agonists.

Method: Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

Workflow:

  • Cell Seeding: Seed

    
    -AR expressing cells (2,000 cells/well) in 384-well low-volume plates.
    
  • Stimulation: Add test compounds in stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

  • Incubation: 30 minutes at RT.

  • Lysis/Detection: Add detection reagents (cAMP-d2 antibody + Cryptate conjugate).

    • Principle: Endogenous cAMP produced by the cell competes with labeled cAMP for antibody binding.[8][9] High cAMP = Low Signal (FRET disruption).

  • Read: Measure fluorescence ratio (665/620 nm) on a compatible plate reader (e.g., EnVision).

  • Normalization: Normalize to Forskolin (100% control) and Vehicle (0% control).

Visualization: Assay Workflow

The following diagram details the flow from ligand synthesis to functional validation.

Assay_Workflow cluster_binding Tier 1: Binding Affinity cluster_functional Tier 2: Functional Efficacy (Gs) Compound Synthesized Analog Membrane Receptor Membranes (CHO-hBeta2) Compound->Membrane Cells Live Cells + PDE Inhibitor Compound->Cells Radio Radioligand (125-I-CYP) Membrane->Radio Competition Filter Vacuum Filtration & Washing Radio->Filter Ki Calculate Ki (Cheng-Prusoff) Filter->Ki cAMP cAMP Production Cells->cAMP Agonist Binding FRET HTRF/AlphaScreen Detection cAMP->FRET Competition w/ Tracer Emax Potency (EC50) Efficacy (Emax) FRET->Emax

Figure 2: Integrated workflow for validating adrenergic agonist potency and efficacy.

References

  • Rosenbaum, D. M., et al. (2007). "GPCR Engineering Yields High-Resolution Structural Insights into

    
    -Adrenergic Receptor Function." Science. Link
    
  • Ring, A. M., et al. (2013).

    
    -adrenoceptor stabilized by an engineered nanobody." Nature. Link
    
  • Wisler, J. W., et al. (2007). "A unique mechanism of

    
    -blocker action: Carvedilol stimulates 
    
    
    
    -arrestin signaling." Proceedings of the National Academy of Sciences (PNAS). Link
  • Bylund, D. B., et al. (1994). "International Union of Pharmacology. VI. Nomenclature of adrenergic receptors." Pharmacological Reviews. Link

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." Gifford Bioscience Technical Guides. Link

  • National Institutes of Health (NIH). "Assay Guidance Manual: Measurement of cAMP for Gs- and Gi-Coupled GPCRs." NCBI Bookshelf. Link

Sources

Technical Guide: Comparative Binding Affinity of Phenylephrine and 4-Bromo Phenylephrine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the binding affinity and structure-activity relationships (SAR) of Phenylephrine versus its halogenated analog, 4-Bromo Phenylephrine .

Executive Summary

Phenylephrine (PE) is the prototypical selective


-adrenergic receptor (

-AR) agonist, widely used as a pharmacological probe and clinical vasoconstrictor.[1] Its binding profile is characterized by a critical 3-hydroxyl group and the absence of a 4-hydroxyl group (present in epinephrine), which confers

selectivity over

receptors.

4-Bromo Phenylephrine (4-Br-PE) is a structural analog where a bromine atom replaces the hydrogen at the 4-position of the phenyl ring. While often utilized as a chemical reference standard (e.g., in impurity profiling), its pharmacological utility is defined by the steric and electronic impact of the bromine atom. Structure-Activity Relationship (SAR) data from homologous halogenated phenylephrines (specifically 4-fluoro-phenylephrine) indicates that substitution at the 4-position generally reduces binding affinity and intrinsic efficacy at


-ARs compared to the unsubstituted parent compound, primarily due to steric clash within the receptor's binding pocket.

Molecular Pharmacology & Structural Basis

Phenylephrine: The Benchmark

Phenylephrine lacks the catechol moiety (3,4-dihydroxy) found in endogenous ligands like norepinephrine. This structural omission (lacking 4-OH) drastically reduces its affinity for catechol-O-methyltransferase (COMT) and


-adrenergic receptors, driving its high selectivity for the 

subtype.

Key Binding Metrics (Phenylephrine): The binding affinity (


) of phenylephrine varies across 

subtypes, showing a slight preference for

.
Receptor Subtype

Value

(nM)
Functional Effect

5.86

Primary Vasoconstriction

4.87

Cardiac/Vascular Regulation

4.70

Aortic Contraction

(Data aggregated from Minneman et al., 1994 and Tocris Bioscience databases)

4-Bromo Phenylephrine: The Analog
  • Chemical Name: (R)-4-Bromo-3-hydroxy-

    
    -[(methylamino)methyl]benzenemethanol.[2][3]
    
  • Structural Modification: Substitution of the 4-H with Bromine (-Br).[4][5]

  • Electronic Effect: Bromine is electron-withdrawing (inductive effect), which increases the acidity of the adjacent 3-OH group.

  • Steric Effect: Bromine has a significantly larger Van der Waals radius (1.85 Å) compared to Hydrogen (1.20 Å) or Fluorine (1.47 Å).

Comparative Structure-Activity Relationship (SAR)

Direct binding constants for 4-Br-PE are rarely reported in primary clinical literature compared to PE. However, the affinity trajectory can be rigorously established using the Halogenated Phenylephrine Homology Model (Kirk et al.), which mapped the effects of 2-, 4-, and 6-position halogenation.

The "4-Position" Sensitivity

Research on 4-Fluoro-Phenylephrine (4-FPE) demonstrates that introducing a halogen at the 4-position interferes with receptor binding.

  • Potency Order (

    
    -AR):  Phenylephrine > 4-FPE.[6]
    
  • Affinity Order: Phenylephrine > 4-FPE.[6]

Mechanistic Causality: The


-adrenergic binding pocket accommodates the 4-OH of norepinephrine via hydrogen bonding with specific serine residues (Ser188/Ser192 in TM5). Phenylephrine (4-H) loses this bond but fits sterically.
  • Steric Clash: Introducing a Bromine (bulky lipophile) at position 4 creates a steric clash with the transmembrane domain residues that normally accommodate the hydroxyl group or the empty space of PE.

  • Lipophilicity vs. H-Bonding: While Bromine increases lipophilicity, it cannot donate hydrogen bonds. Unlike the 4-OH of norepinephrine which enhances binding, the 4-Br acts as a "dead" bulk, destabilizing the ligand-receptor complex.

Predicted Binding Profile of 4-Br-PE

Based on the validated 4-FPE data, 4-Bromo Phenylephrine is expected to exhibit:

  • Reduced Affinity: Lower

    
     than Phenylephrine (
    
    
    
    for
    
    
    ).
  • Partial Agonism/Antagonism: Bulky 4-substitutions often reduce intrinsic efficacy, potentially converting the full agonist (PE) into a partial agonist or weak antagonist.

Visualization of Signaling & SAR

The following diagram illustrates the differential signaling and structural logic between PE and its halogenated analog.

G cluster_0 Ligands cluster_1 Alpha-1 Binding Pocket (TM5) cluster_2 Functional Outcome PE Phenylephrine (PE) (3-OH, 4-H) Pocket Serine Residues (H-Bond Acceptors) PE->Pocket 3-OH H-bonds 4-H fits (No Clash) BrPE 4-Bromo-PE (3-OH, 4-Br) BrPE->Pocket 3-OH H-bonds Steric Steric Constraint (Residue V185/F288) BrPE->Steric 4-Br Steric Clash (Bulky Halogen) FullAgonist Full Agonism (High Efficacy) Pocket->FullAgonist Receptor Activation PartialAgonist Reduced Affinity (Partial/Low Efficacy) Steric->PartialAgonist Destabilized Binding

Caption: Comparative binding logic. PE fits the pocket efficiently; 4-Br-PE introduces steric hindrance at the 4-position, reducing affinity.

Experimental Protocol: Radioligand Binding Assay

To empirically verify the affinity of 4-Bromo Phenylephrine relative to PE, the following self-validating protocol is recommended.

Reagents & System
  • Receptor Source: HEK293 cells stably expressing human

    
    -AR.
    
  • Radioligand:

    
    -Prazosin (0.2 nM). High affinity antagonist (
    
    
    
    nM).
  • Competitors: Phenylephrine (Standard), 4-Bromo Phenylephrine (Test).

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    
Step-by-Step Workflow
  • Membrane Preparation: Harvest HEK293 cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g, 20 min). Resuspend pellet to protein conc. of 1-2 mg/mL.

  • Incubation:

    • Total Binding: Membrane +

      
      -Prazosin + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Prazosin + 10 
      
      
      
      M Phentolamine.
    • Experimental: Membrane +

      
      -Prazosin + Increasing conc. of PE or 4-Br-PE (
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis (Self-Validation)
  • Calculate specific binding:

    
    .
    
  • Fit data to a one-site competition model (Hill slope

    
    ).
    
  • Validation Check: The

    
     for Phenylephrine must fall within 1-3 
    
    
    
    M. If significantly different, the assay system is invalid.
  • Calculate

    
     for 4-Br-PE using the Cheng-Prusoff equation:
    
    
    
    

References

  • Selectivity of Agonists for Cloned

    
    -Adrenergic Receptor Subtypes 
    Source: Molecular Pharmacology (1994)
    Context: Establishes the baseline 
    
    
    
    values for Phenylephrine across subtypes.
  • Source: Journal of Medicinal Chemistry (Kirk et al.)

    
     potency and affinity compared to Phenylephrine.
    
    
  • Phenylephrine Hydrochloride: Compound Summary Source: PubChem (NIH) Context: Chemical structure and general pharmacological properties of the parent compound.

  • 4-Bromo Phenylephrine Hydrochloride (Product Data) Source: Toronto Research Chemicals (TRC) Context: Confirmation of 4-Bromo Phenylephrine as a distinct chemical entity and reference standard.

Sources

Next-Generation Phenylephrine Derivatives: From Vasopressors to Neuroprotective Biased Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Phenylephrine Derivatives for Medicinal Chemistry Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Phenylephrine (PE), a selective


-adrenergic receptor (

-AR) agonist, has long been the gold standard for inducing vasoconstriction and mydriasis. However, its therapeutic utility is limited by low oral bioavailability (approx. 38%), short half-life due to Monoamine Oxidase (MAO) metabolism, and lack of receptor subtype selectivity (

vs.

vs.

).

Recent medicinal chemistry efforts have pivoted from simple structural analogs to biased agonists and allosteric modulators . Groundbreaking research identifies


-AR stimulation as a driver of neurogenesis and cardioprotection, distinct from the pressor effects mediated by global 

activation. This guide details the design, synthesis, and evaluation of these novel derivatives, with a specific focus on separating therapeutic efficacy from hemodynamic side effects.

Molecular Design & SAR: Beyond the Classical Pharmacophore

The Classical Scaffold vs. Novel Architectures

The classical PE pharmacophore requires a


-phenylethylamine skeleton with a 3-hydroxyl group and a 

-hydroxyl group in the (R)-configuration (Easson-Stedman hypothesis).
FeatureClassical RoleNovel Modification StrategyTarget Effect
3-OH Group Essential for

-receptor affinity.
Bioisosteric replacement (e.g., sulfonamide).Improve metabolic stability; alter H-bond network.
N-Substitution Methyl group confers

selectivity.
Imidazoline ring fusion (e.g., Cirazoline analogs).Shift to

subtype selectivity; induce biased signaling.
Chiral Center (R)-isomer is 10-100x more potent.Rigidification via cyclization.Lock bioactive conformation; prevent racemization.
Aromatic Ring

interactions with Phe residues.
Heterocyclic substitution (e.g., pyridine).Modulate lipophilicity (LogP) for BBB penetration.
The Frontier: Biased Agonism and "Compound 3"

A critical advancement is the development of "Compound 3" (Cleveland Clinic), a novel imidazoline-based positive allosteric modulator (PAM). Unlike PE, which activates the


 pathway (causing vasoconstriction), these novel derivatives bias signaling towards cAMP/ERK pathways .
  • Mechanism: Selective activation of

    
    -ARs in the brain without engaging peripheral 
    
    
    
    -ARs (linked to maladaptive cardiac hypertrophy).
  • Therapeutic Outcome: Enhanced synaptic plasticity and neuroprotection (Alzheimer's models) with zero effect on blood pressure.

Synthetic Strategies

The synthesis of novel PE derivatives demands high enantiopurity. The legacy resolution of racemates is obsolete; modern protocols utilize asymmetric catalysis.

Protocol: Asymmetric Synthesis of -Agonists

Objective: Synthesize enantiopure (R)-PE analogs avoiding toxic tin reagents.

  • Precursor Preparation: Start with 3-benzyloxybenzaldehyde. Perform a Henry reaction with nitromethane to yield the nitrostyrene.

  • Asymmetric Reduction (Key Step):

    • Reagent: Use a Ruthenium-Noyori catalyst or a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst.

    • Condition: Asymmetric transfer hydrogenation reduces the ketone to the chiral alcohol before amine formation, or reduces the imine directly.

  • N-Alkylation/Cyclization:

    • For PE analogs : Reductive amination with methylamine.

    • For Imidazolines : Reaction with ethylenediamine and subsequent oxidation.

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) removes the benzyl group to unveil the critical phenol.
    
Visualization: Synthetic Workflow

SynthesisWorkflow Start 3-Benzyloxybenzaldehyde Step1 Henry Reaction (Nitromethane) Start->Step1 Intermediate1 Nitrostyrene Step1->Intermediate1 Step2 Asymmetric Reduction (Ru-Noyori or CBS) Intermediate1->Step2 Stereocontrol ChiralInt Chiral Alcohol/Amine (>98% ee) Step2->ChiralInt Step3 N-Functionalization (Imidazoline/Amine) ChiralInt->Step3 Final Novel PE Derivative (R-Enantiomer) Step3->Final Deprotection

Caption: Asymmetric synthetic route ensuring high enantiomeric excess (ee) for phenylephrine derivatives.

Pharmacological Profiling: The "Self-Validating" Protocol

To validate a novel derivative as a "biased agonist," one must prove it activates neuroprotective pathways without triggering the calcium spike associated with vasoconstriction.

In Vitro Functional Assays

A. Calcium Mobilization Assay (The "Pressor" Proxy)

  • Cell Line: CHO cells stably expressing human

    
    , 
    
    
    
    , or
    
    
    .
  • Indicator: FLIPR Calcium 6 dye.

  • Expectation: A biased agonist should show low potency (

    
    )  or no activity in inducing 
    
    
    
    transients compared to PE.

B. cAMP/ERK Phosphorylation Assay (The "Neuroprotective" Proxy)

  • Method: HTRF (Homogeneous Time-Resolved Fluorescence) for cAMP or Western Blot for p-ERK.

  • Expectation: High potency (

    
    ) in increasing cAMP or p-ERK levels.
    
  • Calculation: Calculate the Bias Factor (

    
    )  to quantify selectivity.
    
Visualization: Biased Signaling Pathway

BiasedSignaling Ligand_PE Phenylephrine (Classic) Receptor α1A-Adrenergic Receptor Ligand_PE->Receptor Ligand_Novel Novel Derivative (Biased) Ligand_Novel->Receptor Gq Gq Protein Receptor->Gq Classic Activation Unknown Non-Canonical Coupling Receptor->Unknown Biased Activation PLC PLC-β Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ (Vasoconstriction) IP3->Ca cAMP cAMP / p-ERK (Neuroprotection) Unknown->cAMP

Caption: Divergent signaling: Novel derivatives bypass the Gq-Calcium pathway to preferentially activate neuroprotective cascades.

Emerging Applications & Case Studies

Neuroprotection & Alzheimer's Disease

Researchers at the Cleveland Clinic have demonstrated that long-term stimulation of


-ARs using novel agonists (e.g., "Compound 3") improves cognitive function in Alzheimer's mouse models.[1]
  • Mechanism: Increased Brain-Derived Neurotrophic Factor (BDNF) and hippocampal neurogenesis.

  • Key Advantage: Unlike PE, these derivatives cross the Blood-Brain Barrier (BBB) and lack peripheral pressor effects.

Fecal Incontinence (Topical Delivery)

While oral PE is ineffective for this indication, novel gel-formulated phenylephrine analogs with enhanced lipophilicity are being investigated.

  • Goal: Increase resting anal sphincter tone without systemic absorption.

  • Design: Ester prodrugs (e.g., phenylacetyl esters) that hydrolyze to active PE only within the target tissue, minimizing systemic hypertension risk.

References

  • Cleveland Clinic. (2020).[2] Studies of an Alpha-1 Adrenergic Agonist for Alzheimer's Advance With New NIA Grant. Cleveland Clinic Newsroom. Link

  • Doze, V. A., & Perez, D. M. (2012). Alpha-1 adrenergic receptors and the brain: a new therapeutic target?. Expert Opinion on Therapeutic Targets. Link

  • Minneman, K. P., et al. (1994). Selectivity of agonists and antagonists for cloned alpha 1-adrenergic receptor subtypes. Molecular Pharmacology. Link

  • Baison, W., et al. (2014). An alternative synthesis of (+/-)-phenylephrine hydrochloride. Maejo International Journal of Science and Technology. Link

  • Carapeti, E. A., et al. (2000). Randomized controlled trial of topical phenylephrine in the treatment of faecal incontinence. British Journal of Surgery. Link

Sources

A Guide to the Thermodynamic Properties of (R)-4-Bromo Phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solid-State Properties in Drug Development

The journey of a new chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, the thermodynamic characteristics of the active pharmaceutical ingredient (API) are paramount.[1][2] These properties govern the API's stability, solubility, and bioavailability, directly influencing manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final dosage form.[1][3][4] (R)-4-Bromo Phenylephrine Hydrochloride, a halogenated derivative of the well-known adrenergic agonist phenylephrine, represents a novel compound with significant therapeutic potential. As with any new API, establishing a comprehensive thermodynamic profile is a non-negotiable first step in its preformulation development.[4]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed framework for the systematic thermodynamic characterization of (R)-4-Bromo Phenylephrine Hydrochloride. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually meaningful for drug development decisions. The protocols described herein are designed as self-validating systems, incorporating necessary calibrations and controls to ensure data integrity and trustworthiness.

Chapter 1: Thermal Analysis - Probing Stability and Phase Transitions

Thermal analysis techniques are indispensable for understanding how a material responds to heat.[5] They provide crucial information on melting, decomposition, and the presence of volatile components, which are foundational to defining an API's stability.[6][7][8]

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11] This technique is the gold standard for determining the melting point (Tₘ) and the enthalpy of fusion (ΔHfus) of a crystalline solid.[12] A sharp, well-defined melting endotherm is a primary indicator of a pure, crystalline substance. The melting point provides a ceiling for processing temperatures, while the enthalpy of fusion offers insight into the lattice strength of the crystal. For (R)-4-Bromo Phenylephrine Hydrochloride, this data is critical for assessing its crystalline integrity and batch-to-batch consistency.[12]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of melting for indium should be 156.6 ± 0.2 °C.

  • Sample Preparation: Accurately weigh 2-5 mg of (R)-4-Bromo Phenylephrine Hydrochloride into an aluminum hermetic pan. Crimp the pan to seal it. Prepare an identical empty pan to serve as the reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with dry nitrogen at a flow rate of 50 mL/min.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min. A controlled heating rate is essential to ensure thermal equilibrium and obtain sharp, reproducible transitions.

  • Data Analysis:

    • Record the heat flow versus temperature to generate a thermogram.

    • Determine the onset temperature, peak temperature (melting point), and the integrated area of the melting endotherm (Enthalpy of Fusion, J/g).

Data Presentation: Expected Thermal Profile by DSC

ParameterExpected Value (Analog-Based)Significance
Onset of Melting~140-150 °CIndicates the start of thermal transition.
Melting Point (Tₘ)~145-155 °CCritical for purity assessment and stability.[13][14][15][16]
Enthalpy of Fusion (ΔHfus)100 - 150 J/gReflects the energy required to break the crystal lattice.

Note: Values are hypothetical, based on properties of Phenylephrine HCl and related structures, and serve as a benchmark for experimental results.

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Output weigh 1. Weigh 2-5 mg API pan 2. Place in Hermetic Pan weigh->pan seal 3. Seal Pan pan->seal load 4. Load Sample & Ref seal->load purge 5. N2 Purge (50 mL/min) load->purge heat 6. Heat 25-300°C @ 10°C/min purge->heat thermogram Thermogram heat->thermogram data Tₘ, ΔHfus thermogram->data

Caption: Workflow for DSC analysis of (R)-4-Bromo Phenylephrine HCl.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in a sample's mass as a function of temperature, revealing information about thermal stability and decomposition.[5][6][7][8] For a hydrochloride salt like (R)-4-Bromo Phenylephrine Hydrochloride, TGA is crucial for identifying the presence of residual solvents or water (desolvation/dehydration) and determining the onset temperature of thermal decomposition.[5][6] This information is vital for setting drying conditions during manufacturing and defining the upper limits for storage temperature.[7] A recent study on (R)-phenylephrine hydrochloride highlighted a multi-stage decomposition process, which can be expected to be similar for its bromo-derivative.[17][18]

Experimental Protocol: TGA

  • Instrument Calibration: Verify the mass balance accuracy using certified calibration weights and the temperature accuracy using materials with known decomposition points (e.g., calcium oxalate).

  • Sample Preparation: Accurately weigh 5-10 mg of (R)-4-Bromo Phenylephrine Hydrochloride directly into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Place the pan onto the TGA balance.

    • Purge the furnace with dry nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the percentage of mass loss versus temperature.

    • Identify the temperature ranges for any mass loss events and quantify the percentage of mass lost in each step.

Data Presentation: Expected TGA Profile

Temperature Range% Mass LossInterpretation
25 - 120 °C< 0.5%Loss of surface-adsorbed water or volatile solvents. A low value indicates an anhydrous, stable solid.
> 200 °CSignificantOnset of thermal decomposition. Defines the limit for thermal stability.

Note: Values are hypothetical and serve as a benchmark for experimental results.

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Output weigh 1. Weigh 5-10 mg API pan 2. Place in TGA Pan weigh->pan load 3. Load Pan pan->load purge 4. N2 Purge (50 mL/min) load->purge heat 5. Heat 25-500°C @ 10°C/min purge->heat curve Mass Loss Curve heat->curve data % Mass Loss vs. T curve->data

Caption: Workflow for TGA analysis of (R)-4-Bromo Phenylephrine HCl.

Chapter 2: Solubility Profile - A Key Determinant of Bioavailability

Aqueous solubility is a critical property that dictates the dissolution rate and, consequently, the bioavailability of an orally administered drug.[2] For an ionizable compound like (R)-4-Bromo Phenylephrine Hydrochloride, solubility is highly dependent on pH.[19][20] Establishing a comprehensive pH-solubility profile is therefore mandatory for preformulation and is a key component of the Biopharmaceutics Classification System (BCS).[2][21]

Expertise & Rationale: The shake-flask method is the universally accepted technique for determining equilibrium solubility.[21][22][23][24] It involves suspending an excess of the solid API in a specific medium until equilibrium is reached.[23] By performing this experiment across a range of pH values (typically 1.2 to 6.8 as per regulatory guidelines), a profile is generated that can predict the drug's dissolution behavior in different segments of the gastrointestinal tract.[19][21] Deviations from the expected Henderson-Hasselbalch profile can indicate phenomena such as drug self-aggregation.[25][26][27]

Experimental Protocol: Equilibrium pH-Solubility Profile

  • Media Preparation: Prepare a series of aqueous buffers at various pH values (e.g., 1.2, 2.5, 4.5, 6.8) relevant to physiological conditions.

  • Sample Preparation: Add an excess amount of (R)-4-Bromo Phenylephrine Hydrochloride to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature, typically 37 ± 1 °C, to simulate physiological conditions.[22][23]

    • Agitate the samples for a predetermined time (e.g., 48-72 hours) sufficient to reach equilibrium. This time should be established in preliminary experiments.[23][27]

  • Sampling and Analysis:

    • After equilibration, allow the samples to stand, letting the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm filter to remove undissolved particles.

    • Measure the final pH of the saturated solution.[21]

    • Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) as a function of the final measured pH.

Data Presentation: Expected pH-Solubility Profile

pHSolubility (mg/mL)Interpretation
1.2HighAs a hydrochloride salt of a base, high solubility is expected in acidic media where the molecule is fully ionized.
4.5HighSolubility remains high in the acidic range.
6.8Moderate to LowAs the pH approaches the pKa of the amine, the proportion of the less soluble free base increases, leading to lower solubility.

Note: Values are hypothetical and serve as a benchmark for experimental results.

Visualization: Shake-Flask Solubility Workflow

Solubility_Workflow cluster_prep Preparation cluster_analysis Equilibration & Analysis cluster_output Data Output buffer 1. Prepare Buffers (pH 1.2 - 6.8) api 2. Add Excess API buffer->api shake 3. Shake at 37°C (48-72h) api->shake filter 4. Filter Supernatant shake->filter analyze 5. Analyze by HPLC & Measure Final pH filter->analyze profile pH-Solubility Curve analyze->profile bcs BCS Classification profile->bcs

Caption: Workflow for pH-solubility profiling via the shake-flask method.

Chapter 3: Hygroscopicity Assessment - Understanding Water-Solid Interactions

The interaction of an API with atmospheric moisture is a critical stability parameter.[28] Hygroscopicity, the tendency of a solid to take up water, can lead to physical changes (e.g., deliquescence, caking, polymorphic transitions) and chemical degradation.[28] Therefore, classifying the hygroscopic nature of (R)-4-Bromo Phenylephrine Hydrochloride is essential for defining appropriate packaging and storage conditions.

Expertise & Rationale: Dynamic Vapor Sorption (DVS) is the state-of-the-art method for precisely characterizing moisture sorption behavior.[29][30][31][32] This gravimetric technique measures the change in mass of a sample as it is exposed to a controlled program of varying relative humidity (RH) at a constant temperature.[29][31] The resulting sorption/desorption isotherm provides a detailed picture of how the material interacts with water, allowing for a definitive hygroscopicity classification according to pharmacopeial standards.[33][34][35]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Instrument Setup: Ensure the microbalance is calibrated and the instrument provides stable temperature (25 °C) and RH control.

  • Sample Preparation: Place approximately 10-20 mg of (R)-4-Bromo Phenylephrine Hydrochloride into the DVS sample pan.

  • Experimental Conditions:

    • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at 25 °C until a stable mass is achieved (e.g., dm/dt < 0.002%/min). This establishes the dry reference mass.

    • Sorption Isotherm: Increase the RH in steps (e.g., 0% to 90% RH in 10% increments), allowing the sample mass to equilibrate at each step.

    • Desorption Isotherm: Decrease the RH in the same steps back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis:

    • Plot the percentage change in mass versus the target RH for both the sorption and desorption cycles.

    • Classify the hygroscopicity based on the percentage of water uptake at a specific RH, typically 80% RH at 25 °C, as per the European Pharmacopoeia.[34]

Data Presentation: Hygroscopicity Classification

Classification% Mass Increase at 25°C / 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Source: Adapted from European Pharmacopoeia criteria.[34]

Visualization: DVS Experimental Workflow

DVS_Workflow cluster_prep Preparation cluster_analysis Sorption/Desorption Cycle cluster_output Data Output load 1. Load 10-20 mg API dry 2. Dry at 0% RH, 25°C load->dry sorption 3. Sorption (0% -> 90% RH) dry->sorption desorption 4. Desorption (90% -> 0% RH) sorption->desorption isotherm Sorption Isotherm desorption->isotherm classification Hygroscopicity Class isotherm->classification

Caption: Workflow for hygroscopicity analysis by DVS.

Conclusion: Synthesizing a Comprehensive Thermodynamic Profile

The systematic application of these core thermodynamic characterization techniques—DSC, TGA, equilibrium solubility, and DVS—provides the foundational data required to advance (R)-4-Bromo Phenylephrine Hydrochloride through the drug development pipeline. The thermal analysis data defines its stability limits and purity, the pH-solubility profile informs its potential for oral bioavailability, and the hygroscopicity assessment dictates necessary controls for handling and storage. Together, these properties form a cohesive thermodynamic profile that enables rational formulation design, robust manufacturing process development, and the establishment of science-based quality control specifications, ensuring the delivery of a safe, stable, and effective pharmaceutical product.

References

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).
  • Solid State Characterization - Auriga Research. (n.d.). Auriga Research.
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020). Veeprho.
  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek Pharma. (2025). Solitek Pharma.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). NETZSCH.
  • Thermogravimetric Analysis - Improved Pharma. (2022). Improved Pharma.
  • Solid State Characteriz
  • Thermal stability, thermodynamics and kinetic study of (R)-(–)-phenylephrine hydrochloride in nitrogen and air environments. (n.d.).
  • Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. (2026).
  • DVS Systems | Dynamic Vapor Sorption - ProUmid. (n.d.). ProUmid.
  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (n.d.).
  • Solid State Properties of Drugs | Vici Health Sciences. (2025). Vici Health Sciences.
  • Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. (2024). Surface Measurement Systems.
  • Drug Substance Solid State Characterization | Agno Pharmaceuticals. (n.d.). Agno Pharmaceuticals.
  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (2013). Semantic Scholar.
  • Differential Scanning Calorimetry (DSC Analysis)
  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
  • Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis - TA Instruments. (n.d.). TA Instruments.
  • Applications of Thermogravimetric Analysis - Innovatech Labs. (2022).
  • Principles of Differential Scanning Calorimetry (DSC) - European Pharmaceutical Review. (2015). European Pharmaceutical Review.
  • Differential Scanning Calorimeters (DSC) - American Pharmaceutical Review. (n.d.). American Pharmaceutical Review.
  • The stability of phenylephrine hydrochloride in intravenous solutions. (n.d.). DSpace Repository.
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021).
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016).
  • DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025). LinkedIn.
  • Thermal stability, thermodynamics and kinetic study of (R)-(–)-phenylephrine hydrochloride in nitrogen and air environments. (2023). ProQuest.
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011). American Pharmaceutical Review.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2025).
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). PubMed.
  • Phenylephrine Hydrochloride. (n.d.). PubChem.
  • Phenylephrine. (n.d.). PubChem.
  • Phenylephrine. (n.d.). DrugBank.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023).
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d
  • (R)-Phenylephrine Hydrochlorid CAS#: 61-76-7. (n.d.). ChemicalBook.
  • Phenylephrine Hcl (Phenephrine Hydrochloride) BP EP USP CAS 61-76-7. (n.d.). Fengchen Group.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). WHO.
  • Equilibrium solubility using shake-flask method of JM-20: a synthetic molecule with neuroprotective action. (2019). Journal of Pharmacy & Pharmacognosy Research.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.
  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. (2018). SciTechnol.
  • US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents. (n.d.).
  • Chemical stability of phenylephrine hydrochloride after reconstitution in 0.9% sodium chloride injection for infusion. (2004). PubMed.

Sources

Methodological & Application

Synthesis of (R)-4-Bromo Phenylephrine from 3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Enantioselective Synthesis of (R)-4-Bromo Phenylephrine

Executive Summary

This application note details the protocol for the synthesis of (R)-4-Bromo Phenylephrine , a halogenated analog of the


-adrenergic receptor agonist phenylephrine. While phenylephrine is a standard clinical decongestant and vasopressor, the 4-bromo derivative is a critical intermediate for structure-activity relationship (SAR) studies and a precursor for radiolabeled ligands (e.g., via Br-to-radioisotope exchange).

Key Technical Challenges Addressed:

  • Regioselectivity: Directing bromination to the 4-position of the 3-hydroxybenzaldehyde core despite the competing directing effects of the hydroxyl (ortho/para) and aldehyde (meta) groups.[1]

  • Enantioselectivity: Establishing the (R)-stereocenter at the benzylic position using a catalytic Asymmetric Henry Reaction rather than classical resolution.

  • Chemoselectivity: Reducing the nitro-intermediate to an amine without reductive dehalogenation (loss of the aryl bromide), a common failure mode in catalytic hydrogenation.

Retrosynthetic Strategy & Workflow

The synthesis relies on constructing the chiral ethanolamine side chain after establishing the halogenation pattern. The core transformation utilizes a Copper(II)-catalyzed Asymmetric Henry reaction to set the stereochemistry early.

Synthesis_Workflow SM 3-Hydroxybenzaldehyde Inter1 4-Bromo-3-hydroxybenzaldehyde SM->Inter1 Step 1: Regioselective Bromination (Br2/DCM, <0°C) Inter2 (R)-Nitroaldol Intermediate Inter1->Inter2 Step 2: Asymmetric Henry Rxn (MeNO2, Cu(OAc)2, Chiral Ligand) Inter3 (R)-Amino Alcohol Inter2->Inter3 Step 3: Chemoselective Reduction (BH3-THF) Product (R)-4-Bromo Phenylephrine Inter3->Product Step 4: N-Methylation (HCHO, NaBH4)

Figure 1: Synthetic pathway designed to preserve halogen integrity and maximize enantiomeric excess (ee).[2]

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 3-Hydroxybenzaldehyde

Objective: Synthesize 4-bromo-3-hydroxybenzaldehyde while minimizing the formation of the 6-bromo isomer and 2,4,6-tribromo byproducts.

  • Mechanism: The hydroxyl group at C3 strongly activates positions 2, 4, and 6. The aldehyde at C1 deactivates the ring but directs meta (to C5). The challenge is that C6 (para to OH) is sterically accessible and electronically favored. To favor C4 (ortho to OH, para to CHO), we utilize low-temperature kinetic control in a non-polar solvent.

Protocol:

  • Setup: Charge a 1L 3-neck round-bottom flask with 3-hydroxybenzaldehyde (35.4 g, 290 mmol) and Dichloromethane (DCM, 215 mL) .

  • Conditions: Purge with nitrogen and cool the solution to -5°C to 0°C using an ice/salt bath.

  • Addition: Add Bromine (

    
    , 35.4 g, 221 mmol, 0.76 eq)  dropwise over 60 minutes.
    
    • Note: Using a sub-stoichiometric amount of bromine relative to the starting material helps prevent over-bromination (tribromo species). Unreacted starting material is easier to separate than regioisomers.

  • Workup: Stir for 2 hours at 0°C. Quench with 250 mL water. Neutralize aqueous layer with saturated

    
    .
    
  • Purification: Separate the organic layer. The crude mixture contains ~60% 6-bromo and ~30% 4-bromo isomers.

    • Crucial Step: Recrystallize from hot Toluene . The 4-bromo isomer is less soluble and crystallizes preferentially upon slow cooling, while the 6-bromo isomer remains in the mother liquor.

  • Yield Target: ~35-40% isolated yield of 4-bromo-3-hydroxybenzaldehyde.

Step 2: Asymmetric Henry Reaction (Nitroaldol)

Objective: Install the chiral center with high enantiomeric excess (>90% ee).[3]

  • Reagents: Nitromethane (

    
    ), Copper(II) Acetate (
    
    
    
    ), and a chiral ligand (e.g., (S,S)-Ph-PyBox or similar Cinchona-derived ligand).

Protocol:

  • Catalyst Formation: In a dry vial, mix

    
     (10 mol%) and the Chiral Ligand (11 mol%) in Ethanol (EtOH). Stir for 1 hour to form the active complex (Blue/Green solution).
    
  • Reaction: Add 4-bromo-3-hydroxybenzaldehyde (10 mmol) and Nitromethane (10 eq) to the catalyst solution.

  • Incubation: Stir at 0°C for 48 hours. Low temperature enhances enantioselectivity.

  • Workup: Evaporate volatiles. Pass through a short silica plug (Hexane/EtOAc 7:3) to remove copper salts.

  • Result: (R)-1-(4-bromo-3-hydroxyphenyl)-2-nitroethanol.

Data: Optimization of Ligand for (R)-Selectivity

EntryLigand TypeSolventTemp (°C)Yield (%)ee (%)
1No LigandEtOH25850 (Racemic)
2(-)-SparteineTHF06045
3(S,S)-Ph-PyBox EtOH 0 92 94
4Evans Bis(oxazoline)DCM-207888
Step 3: Chemoselective Reduction (The "Halogen Trap")

Objective: Reduce the nitro group to a primary amine without removing the bromine atom.

  • Risk: Standard catalytic hydrogenation (

    
    , Pd/C) will cause rapid hydrodehalogenation , stripping the bromine to yield standard phenylephrine precursors.
    
  • Solution: Use Borane-THF (

    
    ) complex. Borane reduces aliphatic nitro groups to amines but is inert toward aryl bromides under these conditions.
    

Protocol:

  • Setup: Dissolve the (R)-nitroaldol (5 mmol) in anhydrous THF (20 mL) under Argon.

  • Reduction: Add

    
     (1M solution, 4 eq)  dropwise at 0°C.
    
  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) to destroy excess borane.

  • Acid Hydrolysis: Add 1M HCl and reflux for 1 hour (breaks the boron-amine complex).

  • Isolation: Basify with NaOH to pH 10, extract with EtOAc.

  • Product: (R)-2-amino-1-(4-bromo-3-hydroxyphenyl)ethanol.

Step 4: N-Methylation

Objective: Convert the primary amine to the secondary methylamine (Phenylephrine analog).

Protocol:

  • Imine Formation: Dissolve the amino alcohol in Methanol. Add Paraformaldehyde (1.1 eq) . Stir for 2 hours to form the oxazolidine/imine intermediate.

  • Reduction: Add

    
     (1.5 eq)  at 0°C. Stir for 3 hours.
    
  • Purification: Acidify, wash with ether (removes non-basic impurities), basify, and extract into DCM. Convert to Hydrochloride salt using HCl/Ether for final crystallization.

Quality Control & Validation

To ensure the protocol was successful, the following analytical benchmarks must be met:

  • 1H NMR (DMSO-d6):

    • Look for the diagnostic ABX system of the aromatic ring.

    • Shift Verification: The H-5 proton (ortho to Br, meta to OH) should appear as a doublet at ~7.4 ppm. The H-6 and H-2 protons will show distinct coupling patterns.

    • Absence of Des-Bromo: Ensure no signals correspond to the unsubstituted phenylephrine core (which would show a clear triplet/multiplet pattern for H-4/H-5/H-6).

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

    • Target: >98% ee for the (R)-isomer.

References

  • Bromination Regioselectivity

    • Preparation of 4-bromo-3-hydroxybenzaldehyde. ChemicalBook Protocols.
  • Asymmetric Henry Reaction

    • Asymmetric Henry reaction catalyzed by transition metal complexes.[4] Advances in Contemporary Research.

  • Chemoselective Reduction

    • Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes.[5] Thieme Connect.

  • Phenylephrine Synthesis Background

    • An alternative synthesis of (+/-)-phenylephrine hydrochloride.[2][6] Maejo International Journal of Science and Technology.[2]

Disclaimer: This protocol involves hazardous reagents (Bromine, Borane). All manipulations must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: HPLC Method Development for 4-Bromo Phenylephrine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 4-Bromo Phenylephrine (CAS: 1391054-36-6). This compound, a halogenated analog of the common decongestant Phenylephrine, presents unique chromatographic challenges due to the interplay between its hydrophilic amine/hydroxyl moieties and the lipophilic bromine substitution.

The protocol defined here prioritizes resolution (


)  between the parent compound (Phenylephrine) and the 4-Bromo analog, utilizing a low-pH phosphate buffer system to suppress silanol interactions and ensure peak symmetry.

Physicochemical Assessment & Strategy

Successful method development requires understanding the analyte's behavior in solution. 4-Bromo Phenylephrine shares the core phenethylamine structure of Phenylephrine but introduces a bromine atom on the aromatic ring.

Chemical Logic
  • Basicity: Like Phenylephrine, 4-BP contains a secondary amine (

    
    ). At neutral pH, it interacts strongly with residual silanols on silica columns, causing severe peak tailing.
    
    • Strategic Decision: The mobile phase pH must be maintained at 3.0 ± 0.1 . This ensures the amine is fully protonated (cationic) while suppressing the ionization of surface silanols.

  • Hydrophobicity (The "Bromine Effect"):

    • Phenylephrine LogP: ~ -0.3 (Hydrophilic).

    • 4-Bromo Phenylephrine LogP: Estimated ~ 0.5 to 0.8 (Moderately Lipophilic).

    • Strategic Decision: The bromine atom increases retention on C18 stationary phases. A gradient elution is recommended to elute the 4-BP peak within a reasonable timeframe while preventing the early-eluting parent compound from eluting in the void volume.

Method Development Logic Flow

MethodLogic Analyte Analyte: 4-Bromo Phenylephrine (Basic Amine + Lipophilic Br) Challenge1 Challenge: Silanol Interaction (Peak Tailing) Analyte->Challenge1 Challenge2 Challenge: Retention Shift (vs. Parent Drug) Analyte->Challenge2 Sol1 Solution: pH 3.0 Phosphate Buffer (Suppress Silanols) Challenge1->Sol1 Sol2 Solution: C18 Column + Gradient (Capture Hydrophobicity) Challenge2->Sol2 Result Outcome: Sharp Peaks Rs > 2.0 Sol1->Result Sol2->Result

Figure 1: Decision matrix connecting physicochemical properties to chromatographic parameters.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4-Bromo Phenylephrine HCl (racemic), >98% purity.

  • Parent Standard: Phenylephrine HCl (USP Reference Standard).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Additive: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Chromatographic Conditions

This method uses a "Stable Bond" C18 column to withstand acidic conditions and provide steric protection against silanol interactions.

ParameterSettingRationale
Column Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) or equiv.Sterically protected C18 prevents hydrolysis at low pH.
Mobile Phase A 20 mM

in Water, adjusted to pH 3.0 with

.
Low pH suppresses silanol ionization; buffer maintains reproducibility.
Mobile Phase B Acetonitrile (100%)ACN provides sharper peaks for aromatic amines compared to MeOH.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp. 30°CImproves mass transfer and peak shape.
Injection Vol. 10 µLStandard analytical volume.
Detection UV @ 215 nm (Primary), 273 nm (Secondary)215 nm for max sensitivity; 273 nm for selectivity (aromatic ring).
Gradient Program

A gradient is essential to separate the hydrophilic parent from the brominated analog.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial hold for Parent elution
3.0955End of isocratic hold
15.04060Linear ramp to elute 4-Bromo
18.04060Wash
18.1955Re-equilibration
25.0955End of Run

Preparation of Solutions

Buffer Preparation (20 mM Phosphate, pH 3.0)
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid (10%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane filter.

Standard Stock Solution (1.0 mg/mL)
  • Weigh 10 mg of 4-Bromo Phenylephrine HCl.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Diluent (Water:Acetonitrile 90:10).

  • Sonicate for 5 minutes.

  • Make up to volume with Diluent.

System Suitability Solution

Prepare a mixture containing 50 µg/mL of Phenylephrine HCl and 50 µg/mL of 4-Bromo Phenylephrine HCl to verify resolution.

Method Validation & Performance Criteria

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following system suitability parameters must be met before routine analysis.

System Suitability Specifications
  • Resolution (

    
    ):  > 2.0 between Phenylephrine and 4-Bromo Phenylephrine.
    
  • Tailing Factor (

    
    ):  < 1.5 for the 4-Bromo Phenylephrine peak (Critical for amine analysis).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): < 2.0% for 6 replicate injections.

Linearity and Range
  • Range: 5 µg/mL to 150 µg/mL.

  • Acceptance:

    
    .[3]
    
Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Step1 Weigh Standards (10 mg) Step2 Dissolve in Diluent (90:10 H2O:ACN) Step1->Step2 Step3 Filter (0.45 µm) Step2->Step3 Step4 Inject 10 µL Step3->Step4 Transfer to Vial Step5 Gradient Elution (5% -> 60% B) Step4->Step5 Step6 UV Detection (215 nm) Step5->Step6 Decision Tailing < 1.5? Step6->Decision Pass Report Results Decision->Pass Yes Fail Check pH / Column Decision->Fail No

Figure 2: Operational workflow from sample preparation to data reporting.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Ensure Buffer pH is ≤ 3.0. Add 5 mM Triethylamine (TEA) if using an older generation column.
Retention Drift Incomplete column equilibration.Extend the post-run equilibration time from 5 min to 10 min.
Split Peaks Solvent mismatch.Ensure the sample diluent matches the initial mobile phase (High aqueous content).
Low Sensitivity Wrong wavelength.4-Bromo substitution may shift

. Scan 200-400 nm using a PDA detector to confirm optimal

.

References

  • Physicochemical Data: Phenylephrine (Compound CID 6041). PubChem, National Library of Medicine. Available at: [Link].

  • Methodology: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Disclaimer: This protocol is intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.

Sources

Application Note: Protocol for Using (R)-4-Bromo Phenylephrine as an Impurity Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical chemists and pharmaceutical scientists. It addresses the specific requirements for handling, analyzing, and validating (R)-4-Bromo Phenylephrine as a process-related impurity standard.

Executive Summary

In the synthesis of Phenylephrine HCl (an


-adrenergic agonist), halogenated byproducts can arise from contaminated starting materials (e.g., 3-hydroxyacetophenone) or non-selective bromination steps. (R)-4-Bromo Phenylephrine  is a critical process-related impurity. Due to the presence of the bromine atom, this impurity exhibits significantly different lipophilicity and spectral properties compared to the parent drug.

This protocol defines the methodology for using (R)-4-Bromo Phenylephrine as a Reference Standard (RS) for qualitative identification (Retention Time) and quantitative assessment (Relative Response Factor - RRF) in compliance with ICH Q3A(R2) guidelines.

Chemical Profile & Standard Characterization

Before initiating analytical workflows, the impurity standard must be characterized. The bromine substitution at the 4-position (para to the alkyl chain, ortho to the hydroxyl) significantly increases retention on Reverse Phase (RP) columns.

PropertyDescription
Chemical Name (R)-4-Bromo-3-hydroxy-

-[(methylamino)methyl]benzenemethanol hydrochloride
Common Name (R)-4-Bromo Phenylephrine HCl
CAS Number 1391054-36-6 (Racemate ref); Stereo-specific custom synthesis required
Molecular Formula

(HCl Salt)
Molecular Weight 298.56 g/mol (HCl Salt)
Solubility Soluble in Water, Methanol; Sparingly soluble in Acetonitrile.
pKa ~8.8 (Amine), ~9.6 (Phenol); Br lowers phenol pKa slightly via induction
UV Max ~215 nm, ~278 nm (Bathochromic shift expected vs. Phenylephrine)

Analytical Methodology (RP-HPLC)

The following method is designed to separate the polar parent drug from the lipophilic brominated impurity. A standard C18 column with ion-pairing or acidic buffering is required to maintain the protonated state of the secondary amine.

Reagents & Materials
  • Diluent: 0.1% Phosphoric Acid in Water : Methanol (90:10 v/v).

  • Buffer (Mobile Phase A): 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric Acid. Sodium Octanesulfonate (1.1 g/L) may be added if peak tailing > 1.5.
    
  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

Chromatographic Conditions
  • Column: Agilent Zorbax SB-Aq or Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV-DAD at 215 nm (Quantification) and 280 nm (Identification).

Gradient Program

The gradient is aggressive to elute the hydrophobic bromo-impurity which will retain significantly longer than Phenylephrine.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
5.0955Isocratic Hold (Phenylephrine Elution)
20.06040Linear Ramp
25.02080Wash (Elute Bromo-analogs)
30.0955Re-equilibration

Experimental Protocol: Standard Preparation & RRF Determination

Workflow Logic

The following diagram illustrates the critical path for qualifying the impurity standard and determining the Relative Response Factor (RRF).

AnalyticalWorkflow Start Start: Impurity Standard (R)-4-Bromo Phenylephrine Weighing Accurate Weighing (0.01 mg precision) Start->Weighing StockSol Stock Solution Prep (1000 µg/mL in Methanol) Weighing->StockSol Dilution Serial Dilution (Linearity Levels: 0.1% to 150%) StockSol->Dilution Dilute with Mobile Phase A HPLC HPLC Injection (n=6 replicates) Dilution->HPLC DataCalc Calculate Slope (Area vs. Conc) HPLC->DataCalc RRF_Output RRF Determination (Slope_Imp / Slope_API) DataCalc->RRF_Output

Figure 1: Analytical workflow for Standard Preparation and RRF Determination.

Preparation Steps
  • Stock Solution A (Impurity): Weigh 10.0 mg of (R)-4-Bromo Phenylephrine HCl into a 10 mL volumetric flask. Dissolve in 2 mL Methanol; dilute to volume with Diluent. (Conc: 1000 µg/mL).

  • Stock Solution B (API): Weigh 10.0 mg of Phenylephrine HCl Reference Standard into a 10 mL volumetric flask. Dilute to volume with Diluent. (Conc: 1000 µg/mL).

  • Linearity Solutions: Prepare 5 levels ranging from LOQ (approx 0.5 µg/mL) to 150% of the specification limit (typically 0.15% or 1.5 µg/mL).

Relative Response Factor (RRF) Calculation

Because the bromine atom alters the molar absorptivity (


) of the molecule, you cannot assume a 1:1 response.


[2][3]
  • If RRF is within 0.8 – 1.2: It may be approximated to 1.0 (with justification).

  • If RRF is outside 0.8 – 1.2: You must divide the impurity peak area by the RRF in all future calculations to obtain the true mass.

Validation & System Suitability

To ensure the method is "self-validating," specific acceptance criteria must be met before every analysis batch.

System Suitability Criteria (SST)
  • Resolution (

    
    ):  > 2.0 between Phenylephrine and any adjacent peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for (R)-4-Bromo Phenylephrine (Brominated compounds often tail due to hydrophobicity).
    
  • Precision (RSD): < 2.0% for 6 replicate injections of the standard.

Decision Tree for Troubleshooting

Use this logic flow if the impurity standard fails SST requirements.

Troubleshooting Check Check System Suitability (Resolution & Tailing) Decision Pass Criteria? Check->Decision Proceed Proceed to Sample Analysis Decision->Proceed Yes Fail Analyze Failure Mode Decision->Fail No Tailing Issue: Tailing > 1.5 Action: Add/Increase Ion Pair (Na-Octanesulfonate) Fail->Tailing RetTime Issue: Rt Drift Action: Check pH (Must be 3.0) & Column Equilibration Fail->RetTime Res Issue: Poor Resolution Action: Decrease Initial %B or Lower Flow Rate Fail->Res

Figure 2: Decision tree for troubleshooting System Suitability failures regarding the impurity standard.

Calculation of Impurity in Samples

Once the RRF is established and the system passes suitability, calculate the impurity in drug substance batches using the following formula:



Where:

  • 
     = Peak area of (R)-4-Bromo Phenylephrine in sample.
    
  • 
     = Peak area of Phenylephrine in dilute standard (usually 1%).
    
  • 
     = Concentration of standard (mg/mL).
    
  • 
     = Concentration of sample (mg/mL).
    
  • 
     = Relative Response Factor determined in Section 4.3.
    

References

  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances.[4][5][6] International Council for Harmonisation. [Link]

  • Separation Science. (2024).[7] Relative Response Factor: Accurate Quantification in Chromatography.[7][8][Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 276359, 4-Bromophenol (Structural Analog Reference).[Link]

Sources

Application Note: Preparation of 4-Bromo Phenylephrine Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals conducting bioassays (e.g.,


-adrenergic receptor studies) using 4-Bromo Phenylephrine , a halogenated analog of the sympathomimetic agent Phenylephrine.

Introduction & Scientific Context

4-Bromo Phenylephrine is a structural analog of Phenylephrine, a selective


-adrenergic receptor agonist. The introduction of a bromine atom at the 4-position (or 6-position, depending on nomenclature conventions relative to the phenol group) significantly alters the compound's lipophilicity and electronic properties compared to the parent molecule.

In bioassays, particularly High-Throughput Screening (HTS) or receptor binding kinetics, the accuracy of the stock solution is the single most critical variable. Improper solubilization can lead to compound precipitation upon dilution into aqueous buffers, resulting in false negatives (loss of potency) or artifacts (aggregates affecting cell membranes).

This guide provides a standardized protocol for preparing highly stable stock solutions, emphasizing the use of DMSO (Dimethyl Sulfoxide) as the primary solvent to ensure long-term stability and solubility of the halogenated moiety.

Physicochemical Properties & Material Safety

Before handling, verify the specific salt form of your compound. Most research-grade phenylephrine analogs are supplied as Hydrochloride (HCl) salts to improve water solubility.

PropertyData (Approximate for HCl Salt)Critical Note
Chemical Name 4-Bromo-3-hydroxy-

-[(methylamino)methyl]benzenemethanol HCl
Verify exact isomer on vial (e.g., 6-Bromo vs 4-Bromo).
Molecular Weight (MW) ~282.56 g/mol (HCl Salt)CHECK VIAL: Bromine adds significant mass (~80 Da) vs. parent Phenylephrine (203.7 g/mol ).
Solubility (Water) Moderate (~5-10 mg/mL)Salt form is water soluble, but Br increases lipophilicity.
Solubility (DMSO) High (>50 mM) Recommended for Stock. Prevents hydrolysis and oxidation.
Stability Light & Air SensitivePhenolic groups oxidize easily (turning pink/brown).
Storage -20°C (Desiccated)Hygroscopic solid. Keep dry.

Safety Warning: Halogenated phenols can be severe irritants. Wear nitrile gloves, safety goggles, and work inside a fume hood.

Core Protocol: Stock Solution Preparation

Rationale for Solvent Selection

While Phenylephrine HCl is water-soluble, DMSO is the superior solvent for stock solutions of the 4-Bromo analog for three reasons:

  • Antimicrobial: DMSO prevents microbial growth during storage.

  • Cryoprotection: DMSO stocks freeze well at -20°C without the crystal formation issues of aqueous buffers.

  • Solubility Assurance: The bromine atom increases the LogP (lipophilicity). DMSO ensures the compound remains in solution even at high concentrations (e.g., 50 mM), preventing "crashing out" during freeze-thaw cycles.

Preparation of 10 mM Stock Solution (Example)

Target: 10 mM Stock in Anhydrous DMSO. Volume: 1 mL.

  • Calculate Mass:

    
    
    
    • Example: For 10 mM, 1 mL, MW = 282.56:

  • Weighing:

    • Weigh approximately 3–5 mg of powder into a tared, sterile, amber glass vial (or polypropylene microtube).

    • Note: It is more accurate to weigh the powder first and then calculate the exact volume of solvent needed, rather than trying to weigh an exact mass.

  • Solubilization:

    • Calculate the required volume of Anhydrous DMSO (Grade

      
       99.9%) to achieve exactly 10 mM.
      
    • Pipette the calculated volume of DMSO onto the powder.

    • Vortex vigorously for 30 seconds. Inspect visually; the solution should be clear and colorless.

  • Aliquoting:

    • Do not store as one large volume. Aliquot into 50–100

      
      L portions in light-safe microtubes.
      
    • Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

Preparation of Working Solutions (Day of Assay)

Rule of Thumb: Keep the final DMSO concentration in your cell assay < 0.1% (v/v) to avoid solvent toxicity.

  • Step A (Intermediate Dilution): Dilute the 10 mM DMSO stock 1:100 into Assay Buffer (e.g., PBS or HBSS) to get 100

    
    M .
    
    • Mix: 10

      
      L Stock + 990 
      
      
      
      L Buffer.
    • Result: 100

      
      M compound in 1% DMSO.
      
  • Step B (Final Assay Concentration): Dilute the Intermediate further into the assay well.

    • Example: Add 10

      
      L of Intermediate to 90 
      
      
      
      L of cell media.
    • Final:10

      
      M  compound in 0.1% DMSO .[1]
      

Visualization of Workflows

Diagram 1: Stock Preparation & Dilution Logic

This diagram illustrates the critical path from solid powder to assay well, highlighting the solvent switch from DMSO to Aqueous Buffer.

StockPrep cluster_0 Stock Phase (Non-Aqueous) Powder 4-Bromo Phenylephrine (Solid HCl Salt) Weigh Weigh Mass (e.g., 2.83 mg) Powder->Weigh DMSO Add Anhydrous DMSO (Target: 10 mM) Weigh->DMSO Calc Vol Vortex Vortex & Inspect (Clear Solution) DMSO->Vortex Aliquot Aliquot & Store (-20°C, Dark) Vortex->Aliquot Dilution Intermediate Dilution (1:100 in Buffer) Aliquot->Dilution Thaw Assay Final Assay Well (<0.1% DMSO) Dilution->Assay 1:10 Dilution

Caption: Workflow for preparing stable DMSO stocks and subsequent aqueous dilution to minimize solvent toxicity.

Diagram 2: Troubleshooting Decision Tree

Use this logic if you encounter precipitation or data variability.

Troubleshooting Start Issue Detected? Precip Precipitation in Buffer? Start->Precip Color Solution turned Pink/Brown? Start->Color Sonicate Sonicate (warm bath) Check pH Precip->Sonicate Yes Oxidation Oxidation Occurred. Discard Stock. Color->Oxidation Yes LowerConc Lower Stock Conc (e.g. 50mM -> 10mM) Sonicate->LowerConc Still Cloudy? Fresh Make Fresh Stock Protect from Light Oxidation->Fresh

Caption: Decision matrix for troubleshooting solubility and stability issues with phenolic compounds.

Quality Control & Validation

To ensure the trustworthiness of your bioassay data, perform these self-validating checks:

  • Visual Inspection: The DMSO stock must be absolutely clear. Any turbidity indicates undissolved crystallites which will alter the actual molarity.

  • UV-Vis Verification (Optional but Recommended):

    • Phenylephrine analogs have a characteristic UV absorption peak (

      
      ) around 270–276 nm .
      
    • Dilute a small aliquot of your stock 1:1000 in water and scan from 200–400 nm. Compare the spectrum to the Certificate of Analysis (CoA) provided by the supplier.

  • Solvent Tolerance Control: Always run a "Vehicle Control" in your bioassay containing the exact concentration of DMSO (e.g., 0.1%) used in your experimental wells to normalize for any solvent effects on the receptor or cells.

References

  • Sigma-Aldrich. (R)-6-Bromo Phenylephrine Hydrochloride Product Information. Link

  • PubChem. Phenylephrine Hydrochloride Compound Summary. National Library of Medicine. Link

  • Cayman Chemical. Phenylephrine (hydrochloride) Product Insert & Solubility Data. Link

  • NIST Chemistry WebBook. Phenol, 4-bromo- Spectral Data. Link

Sources

Synthetic routes for brominated phenylephrine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the critical synthetic pathways for Phenylephrine (PE) , specifically focusing on the


-bromination  of 3-hydroxyacetophenone.[1] While direct reduction of amino-ketones is standard, the quality of the final Active Pharmaceutical Ingredient (API) is determined upstream at the bromination stage. This guide provides optimized protocols for synthesizing the lachrymatory intermediate 2-bromo-3'-hydroxyacetophenone , managing regioselectivity to avoid ring bromination, and subsequent asymmetric hydrogenation to yield high-purity (R)-Phenylephrine.

Introduction & Strategic Analysis

Phenylephrine is a selective


-adrenergic receptor agonist.[2][] The pharmacological activity resides almost exclusively in the (R)-enantiomer . Industrial synthesis has shifted from racemic reduction (followed by resolution) to Asymmetric Hydrogenation (AH) .

The "Bromine Route" remains the dominant industrial entry point because


-haloketones are versatile electrophiles for introducing the methylamine moiety. However, this route presents two specific chemical challenges:
  • Regioselectivity: Competition between

    
    -alkylation (desired) and aromatic ring bromination (impurity).
    
  • Enantiocontrol: Converting the prochiral ketone to a chiral alcohol with >98% enantiomeric excess (ee).

The Synthetic Pathway

The synthesis typically proceeds via three stages:

  • Bromination: 3-Hydroxyacetophenone (3-HAP)

    
    
    
    
    
    -Bromo-3-hydroxyacetophenone.
  • Amination: Substitution with methylamine (often

    
    -protected) to form the 
    
    
    
    -amino ketone.
  • Asymmetric Hydrogenation: Rhodium or Ruthenium-catalyzed reduction to (R)-Phenylephrine.[4]

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of -Bromo-3-Hydroxyacetophenone

Target Molecule: 2-bromo-1-(3-hydroxyphenyl)ethan-1-one CAS: 2491-38-5

Safety Warning: This intermediate is a potent lachrymator (tear gas). All operations must be conducted in a high-efficiency fume hood.

Reagents:

  • 3-Hydroxyacetophenone (3-HAP): 1.0 eq

  • Bromine (

    
    ): 1.05 eq
    
  • Methanol (MeOH): Solvent (10 volumes)

  • Aluminum Chloride (

    
    ): 0.05 eq (Catalyst)
    

Procedure:

  • Dissolution: Charge a jacketed glass reactor with 3-HAP and MeOH. Cool the system to 0°C – 5°C .

    • Scientific Rationale: Low temperature is critical. Higher temperatures (>20°C) significantly increase the rate of Electrophilic Aromatic Substitution (EAS), leading to ring-brominated impurities (e.g., 2-bromo-5-hydroxyacetophenone).

  • Catalyst Addition: Add catalytic

    
    . Stir for 15 minutes.
    
    • Mechanism:[][4][5][6][7][8] Lewis acid activation promotes enolization of the ketone, directing bromination to the

      
      -carbon rather than the aromatic ring.
      
  • Bromination: Add

    
     dropwise over 2 hours, maintaining internal temperature 
    
    
    
    .
    • Visual Check: The solution will turn orange-red. The color should dissipate as

      
       is consumed.[9] Persistent color indicates excess bromine or stalled reaction.
      
  • Quench: Once HPLC indicates <1% starting material, quench with 10% aqueous Sodium Bisulfite (

    
    ) to neutralize excess bromine.
    
  • Isolation: Add water (20 volumes) to precipitate the product. Filter the off-white solid.

  • Purification: Recrystallize from Toluene/Heptane (1:1).

    • Target Specification: HPLC Purity >98%; Ring-brominated impurities <0.1%.

Protocol B: Asymmetric Hydrogenation to (R)-Phenylephrine

Precursor: 1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one (derived from Protocol A product via amination).

Reagents:

  • Substrate:

    
    -amino ketone HCl salt
    
  • Catalyst:

    
     + Chiral Ligand (e.g., (2R,4R)-MCCPM or Josiphos-type)
    
  • Hydrogen (

    
    ): 20 bar
    
  • Solvent: Degassed Methanol

Procedure:

  • Catalyst Prep: In a glovebox, mix Rh-precursor and chiral ligand in MeOH (S/C ratio 1000:1). Stir for 30 mins.

  • Loading: Transfer substrate and catalyst solution to a high-pressure autoclave.

  • Hydrogenation: Pressurize to 20 bar

    
    . Heat to 50°C. Stir at 1000 rpm for 6-12 hours.
    
    • Self-Validating Step: Monitor

      
       uptake. Reaction stops when uptake plateaus.
      
  • Workup: Vent

    
    . Concentrate solvent. The product is isolated as the Hydrochloride salt.
    

Critical Quality Attributes (CQA) & Impurity Profiling

Controlling brominated byproducts is essential for regulatory compliance (ICH Q3A).

Impurity NameStructure / OriginControl Strategy
Starting Material 3-HydroxyacetophenoneMonitor reaction completion (HPLC).
Ring-Bromo Impurity 3-bromo-5-hydroxyacetophenoneMaintain reaction temp <5°C; slow

addition.
Dibromo-ketone

-dibromo-3-hydroxyacetophenone
Avoid excess

(>1.05 eq).
Dimer Impurity Bis-alkylated amineUse excess methylamine during amination step.

Visualizations

Figure 1: Synthetic Pathway & Mechanism

This diagram illustrates the flow from starting material to the final chiral API, highlighting the critical bromination step.

PhenylephrineSynthesis Start 3-Hydroxyacetophenone (Starting Material) Bromo α-Bromo-3-hydroxyacetophenone (Key Intermediate) Start->Bromo Br2, MeOH, <5°C (Protocol A) RingBromo Ring Brominated Impurity Start->RingBromo High Temp (>20°C) AminoKetone α-(Methylamino) acetophenone Bromo->AminoKetone MeNH2 (excess) or MeNHBn Phenylephrine (R)-Phenylephrine (Final API) AminoKetone->Phenylephrine H2, Rh-Chiral Cat. (Protocol B)

Caption: Figure 1. High-fidelity synthetic route emphasizing the critical control point at the bromination stage to prevent ring-halogenation.

Figure 2: Impurity Management Logic

A decision tree for handling the "Lachrymator" intermediate and ensuring purity.

ImpurityLogic Check1 HPLC Check: Crude Bromination Decision1 Is Ring-Bromo > 0.1%? Check1->Decision1 Action1 Proceed to Amination Decision1->Action1 No Action2 Recrystallize (Toluene) Decision1->Action2 Yes (<1%) Action3 Reject Batch (Cannot separate downstream) Decision1->Action3 Yes (>5%)

Caption: Figure 2. Decision logic for in-process control (IPC) of the brominated intermediate.

References

  • T. Ikariya et al.

    
    -Chloro- and 
    
    
    
    -Bromoacetophenones."[10] Organic Letters, 2002.[10]
  • Boehringer Ingelheim Pharma. "Method for preparing L-phenylephrine hydrochloride." U.S. Patent 6,187,956, 2001.

  • Xu, H., et al. "Efficient Synthesis of

    
    -Hydroxyacetophenone via Microwave Irradiation of 
    
    
    
    -Bromoacetophenone." Asian Journal of Chemistry, 2015.
  • Organic Syntheses. "3-Bromoacetophenone: Standard Bromination Protocols." Org.[2][10] Synth. Coll. Vol. 3, p.127.

  • Daicel Pharma Standards. "Phenylephrine Impurities and Synthesis Standards."

Sources

(R)-4-Bromo Phenylephrine Hydrochloride in vitro receptor binding assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Receptor Binding Characterization of (R)-4-Bromo Phenylephrine

Abstract & Introduction

This application note details the protocol for determining the binding affinity (


) of (R)-4-Bromo Phenylephrine Hydrochloride  at the 

-adrenergic receptor (

-AR).

Phenylephrine is a selective


-AR agonist widely used as a decongestant and vasopressor.[1][2][3][4] Structurally, it possesses a 3-hydroxyl group on the phenyl ring, which is critical for receptor anchoring via hydrogen bonding. The introduction of a bromine atom at the 4-position (para to the alkyl chain, adjacent to the hydroxyl) represents a significant modification in Structure-Activity Relationship (SAR) studies. This halogenation alters the electronic density of the aromatic ring and introduces steric bulk, potentially modulating potency, selectivity, or intrinsic efficacy.

This guide provides a robust, self-validating competitive radioligand binding assay using [


H]-Prazosin  as the reference antagonist. It is designed for researchers investigating halogenated phenethylamine analogs for drug discovery.

Mechanistic Principles

The


-adrenergic receptor is a G-protein-coupled receptor (GPCR) predominantly coupled to the 

family.

Signaling Pathway: Upon agonist binding, the receptor undergoes a conformational change, activating phospholipase C (PLC) via the


 subunit. This hydrolyzes phosphatidylinositol 4,5-bisphosphate (

) into inositol triphosphate (

) and diacylglycerol (DAG), leading to intracellular calcium mobilization.

Binding Assay Logic: To determine the affinity of (R)-4-Bromo Phenylephrine, we utilize a competitive binding assay .[5] We incubate the receptor source with a fixed concentration of the high-affinity radioligand [


H]-Prazosin and varying concentrations of the non-radioactive test compound ((R)-4-Bromo Phenylephrine). The test compound competes for the orthosteric binding site, displacing the radioligand.
Figure 1: -Adrenergic Signaling & Binding Context[6]

G Ligand (R)-4-Br-PE (Agonist/Competitor) Receptor α1-Adrenergic Receptor Ligand->Receptor Competes Radioligand [3H]-Prazosin (Radioligand) Radioligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates Effector PLCβ Gq->Effector Stimulates SecondMessenger IP3 + DAG Effector->SecondMessenger Hydrolysis Response Ca2+ Release Vasoconstriction SecondMessenger->Response Triggers

Caption: Competitive binding mechanism at the


-AR Gq-coupled pathway.

Experimental Materials

To ensure data integrity ("Trustworthiness" pillar), use high-grade reagents.

ComponentSpecificationPurpose
Test Compound (R)-4-Bromo Phenylephrine HClTarget analyte for affinity determination.[5]
Receptor Source Rat Cerebral Cortex membranes or HEK293-

Rich source of

-ARs.
Radioligand [

H]-Prazosin (70-85 Ci/mmol)
High-affinity antagonist (

nM).
Non-Specific Control Phentolamine (

)
Defines non-specific binding (NSB).
Assay Buffer 50 mM Tris-HCl, 1 mM EDTA, pH 7.4Maintains physiological pH and receptor stability.
Filters Whatman GF/BGlass fiber filters for harvesting.
PEI Solution 0.3% PolyethyleneimineBlocks non-specific radioligand binding to filters.[6]

Detailed Protocol

Phase 1: Membrane Preparation

Note: If using commercial frozen membranes, skip to Phase 2.

  • Harvest: Dissect rat cerebral cortex or harvest confluent HEK293 cells.

  • Lysis: Homogenize tissue in 10 volumes of ice-cold Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer (bursts of 10s).

  • Centrifugation 1: Spin at

    
     for 10 min at 4°C to remove nuclei/debris. Save supernatant.
    
  • Centrifugation 2: Spin supernatant at

    
     for 20 min at 4°C.
    
  • Wash: Resuspend pellet in Assay Buffer and re-spin (

    
    ).
    
  • Storage: Resuspend final pellet in Assay Buffer. Determine protein concentration (BCA assay).[5][6] Store aliquots at -80°C.

Phase 2: Competitive Binding Assay Workflow

Pre-treatment: Soak GF/B filters in 0.3% PEI for at least 1 hour prior to harvesting. This is critical for cationic ligands like Prazosin to prevent high background noise.

Plate Setup (96-well format):

  • Total Binding (TB): Membrane + [

    
    H]-Prazosin + Buffer.
    
  • Non-Specific Binding (NSB): Membrane + [

    
    H]-Prazosin + 
    
    
    
    Phentolamine.
  • Test Wells: Membrane + [

    
    H]-Prazosin + (R)-4-Bromo Phenylephrine (
    
    
    
    M to
    
    
    M).

Step-by-Step Procedure:

  • Buffer Prep: Prepare fresh Assay Buffer (50 mM Tris-HCl, pH 7.4).

  • Add Test Compound: Add

    
     of (R)-4-Bromo Phenylephrine serial dilutions to appropriate wells.
    
  • Add Radioligand: Add

    
     of [
    
    
    
    H]-Prazosin (Final concentration: 0.2–0.5 nM).
  • Initiate Reaction: Add

    
     of Membrane suspension (10–20 
    
    
    
    protein/well).
  • Incubation: Incubate at 25°C for 60 minutes .

    • Expert Insight: While 37°C is physiological, 25°C is often preferred for binding assays to reduce receptor degradation and radioligand hydrolysis during the equilibrium phase.

  • Termination: Rapidly filter through PEI-soaked GF/B filters using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold Wash Buffer (50 mM Tris-HCl).
    
  • Detection: Transfer filters to scintillation vials, add cocktail, and count via Liquid Scintillation Counting (LSC).

Figure 2: Experimental Workflow

Workflow cluster_prep Preparation cluster_assay Binding Reaction cluster_data Analysis Membrane Membrane Prep (Rat Cortex/HEK293) Assembly Assemble Plate: Membrane + [3H]-Prazosin + (R)-4-Br-PE Membrane->Assembly PEI Soak Filters (0.3% PEI) Harvest Harvest & Wash (GF/B Filters) PEI->Harvest Pre-treat Incubate Incubate 60 min @ 25°C Assembly->Incubate Incubate->Harvest Count Scintillation Counting (CPM) Harvest->Count

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Data Analysis & Interpretation

To ensure scientific integrity, raw CPM (Counts Per Minute) must be converted to specific binding.

  • Calculate Specific Binding:

    
    [6]
    
  • Curve Fitting: Plot % Specific Binding (y-axis) vs. Log [(R)-4-Bromo Phenylephrine] (x-axis).

  • Determine

    
    :  Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism.
    
  • Calculate

    
     (Cheng-Prusoff Equation): 
    
    
    
    
    • 
      : Concentration of competitor inhibiting 50% of specific radioligand binding.
      
    • 
      : Concentration of free radioligand used (e.g., 0.5 nM).
      
    • 
      : Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~0.2 nM for Prazosin).
      

Expected Results & Troubleshooting:

ObservationPotential CauseRemediation
High NSB (>30% of Total) Filter binding of radioligand.Ensure filters are soaked in 0.3% PEI; wash thoroughly.
Flat Displacement Curve (R)-4-Br-PE has no affinity.Verify compound structure/purity. Ensure concentration range is wide enough (

to

M).
Steep Hill Slope (>1.2) Positive cooperativity or non-equilibrium.Increase incubation time to ensure equilibrium is reached.

SAR Implication: Standard Phenylephrine typically exhibits a


 in the range of 10–50 

for

-ARs (subtype dependent) [1].
  • If (R)-4-Bromo Phenylephrine shows a lower

    
     (e.g., 1 
    
    
    
    ), the bromine atom likely occupies a hydrophobic pocket or increases lipophilicity, enhancing affinity.
  • If

    
     is higher, the steric bulk of the bromine at the 4-position may be clashing with transmembrane residues (likely TM5 or TM6).
    

References

  • Minneman, K. P., et al. (1983). "Comparison of alpha-1 adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101." Journal of Pharmacology and Experimental Therapeutics.

  • International Union of Basic and Clinical Pharmacology (IUPHAR). "Adrenoceptors: Alpha-1 family." Guide to Pharmacology.

  • Lazareno, S., & Birdsall, N. J. (1993). "Estimation of competitive antagonist affinity from functional inhibition curves." Trends in Pharmacological Sciences.

  • Motulsky, H. J., & Neubig, R. R. (2002). "Analyzing radioligand binding data." Current Protocols in Neuroscience.

Sources

Application Note: 4-Bromo Phenylephrine as a High-Value Scaffold in Fragment-Based Drug Discovery

[1][2]

Executive Summary

The phenylethanolamine scaffold, exemplified by Phenylephrine , represents a "privileged structure" in medicinal chemistry, historically validated for G-Protein Coupled Receptor (GPCR) modulation (specifically

14-Bromo Phenylephrine (4-Br-PE)1

This guide details the utilization of 4-Br-PE not merely as a ligand, but as a crystallographic phasing tool (via anomalous dispersion) and a versatile synthetic handle for rapid library expansion.[1]

Key Applications
  • Structural Biology: De novo phasing of receptor-ligand complexes using Bromine anomalous scattering (SAD/MAD).

  • Medicinal Chemistry: Exploiting the bromine

    
    -hole for halogen bonding analysis.
    
  • Lead Optimization: Late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig).[1]

Structural Logic & Chemical Space

4-Bromo Phenylephrine retains the core pharmacophore required for adrenergic binding while offering a vector for extension into unexplored hydrophobic sub-pockets.[1]

  • Core Scaffold: 3-hydroxy-

    
    -[(methylamino)methyl]benzenemethanol.[1]
    
  • Modification: C4-Bromination.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: ~246.10 g/mol [1]

Mechanistic Advantage: The "Bromine Scan"

In FBDD, the bromine atom serves two distinct roles:

  • The Anchor (X-ray): Br is a heavy atom (

    
    ) with a distinct K-edge at 13.47 keV.[1] It allows for the unambiguous identification of the fragment's orientation within low-resolution electron density maps, a common challenge with low-affinity fragments.
    
  • The Hook (Synthesis): The C-Br bond is activated for oxidative addition by Pd(0), allowing the "growing" of the fragment into adjacent pockets without deconstructing the binding core.[1]

Workflow Visualization

The following diagram outlines the integrated workflow from fragment generation to structural validation and elaboration.

Gcluster_screenStructural Validation (FBDD)cluster_chemLead ElaborationStartParent Scaffold(Phenylephrine)SynthRegioselectiveBrominationStart->Synth NBS, AcOHFragFragment:4-Bromo PhenylephrineSynth->FragXrayX-ray Co-crystallization(Soaking)Frag->Xray High Conc. SoakSuzukiPd-CatalyzedCoupling (Suzuki)Frag->Suzuki R-B(OH)2AnomAnomalous SignalDetection (Br K-edge)Xray->Anom SynchrotronMapBinding ModeDeterminationAnom->MapMap->Suzuki Vector DesignLibraryAnalog LibraryGenerationSuzuki->Library

Figure 1: Integrated workflow for utilizing 4-Bromo Phenylephrine in Fragment-Based Drug Discovery, linking synthesis, structural biology, and library expansion.

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Bromo Phenylephrine

Rationale: Phenols are highly activated for Electrophilic Aromatic Substitution (EAS).[1] Direct bromination must be controlled to prevent poly-bromination or oxidation of the benzylic alcohol.[1]

Materials:

  • Phenylephrine HCl (CAS: 61-76-7)[1]

  • N-Bromosuccinimide (NBS)[1]

  • Acetonitrile (ACN) / Acetic Acid (AcOH)[1]

  • Silica Gel (flash chromatography)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve Phenylephrine HCl (1.0 eq) in a 1:1 mixture of ACN:AcOH (0.1 M concentration). The acidic medium suppresses amine oxidation and directs mono-bromination.[1]

  • Addition: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Critical Control: Monitor by LC-MS immediately.[1] The reaction is fast. Avoid excess NBS to prevent di-bromination at the 2-position.[1]

  • Quench: Once starting material is consumed (< 2 hours), quench with 10% aqueous

    
     to neutralize active bromine species.
    
  • Workup: Neutralize with saturated

    
     (pH 8), extract with EtOAc (3x).
    
  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

  • Validation: Verify C4-regiochemistry via 1D NOE NMR spectroscopy (irradiation of the methoxy/hydroxyl proton should show enhancement of the ortho-proton).

Protocol B: Crystallographic Fragment Screening (Soaking)

Rationale: Fragments often have low affinity (

12

Prerequisites:

  • Apo-crystals of target protein (e.g.,

    
    -AR or surrogate GPCR) capable of diffracting to < 2.5 Å.[1]
    
  • 4-Bromo Phenylephrine (100 mM stock in

    
    -DMSO).[1]
    

Workflow:

  • Optimization: Determine the Maximum Tolerable Concentration (MTC) of DMSO for your crystals.

  • Soaking: Transfer crystals into a drop containing reservoir solution + 10-50 mM 4-Bromo Phenylephrine.

    • Tip: If the fragment precipitates, use a "cocktail" approach or lower concentration with longer soak times (12-24 hours).[1]

  • Cryo-protection: Briefly transfer to cryo-solution containing the fragment at the same concentration to prevent "wash-out" of the weak binder.[1]

  • Data Collection: Collect data at the Bromine K-edge peak (0.9198 Å / 13.474 keV) .

    • Alternative: If a tunable beamline is unavailable, collect at standard energy (0.979 Å) and look for the anomalous signal, though it will be weaker (

      
       vs 
      
      
      at peak).[1]
  • Analysis: Calculate an Anomalous Difference Fourier map (

    
    ). The Br atom will appear as a strong peak (>5
    
    
    ), defining the ligand's anchor point.
Protocol C: Synthetic Elaboration (Suzuki-Miyaura Coupling)

Rationale: Once the binding mode is solved, the Br-handle allows for the attachment of aryl/heteroaryl groups to reach adjacent hydrophobic pockets.

Reaction Setup:

Component Equivalents Role
4-Bromo Phenylephrine 1.0 Electrophile (Scaffold)
Aryl Boronic Acid 1.5 Nucleophile (Diversity Element)

|



(2M aq)
Dioxane13

Procedure:

  • Degassing: Purge Dioxane/Water solvents with Argon for 15 minutes. Oxygen is the enemy of Pd(0).

  • Assembly: In a microwave vial, combine reagents. Seal under Argon.[1]

  • Reaction: Heat to 80°C for 4 hours (or Microwave: 100°C for 30 min).

    • Note: The unprotected amine and alcohol of phenylephrine are generally tolerated in Suzuki conditions, but if yields are low (<30%), consider Boc-protection of the secondary amine.

  • Filtering: Filter through Celite to remove Pd black.[1]

  • Analysis: Isolate product and test for increased affinity via SPR or Radioligand Binding Assay.

Data Interpretation & Troubleshooting

Interpreting Anomalous Maps

When analyzing the X-ray data, you may encounter "ghost density." Use the table below to distinguish real signals.

ObservationProbable CauseCorrective Action
Strong Anomalous Peak (>5

) on Ring
Valid Bromine position.Proceed to refine ligand orientation.
Diffuse Anomalous Density Disordered binding or multiple conformations.[1]Lower temperature (100K), try co-crystallization instead of soaking.
No Anomalous Signal Ligand did not bind or washed out.Increase soak concentration; check ligand solubility; reduce cryo-soak time.
Halogen Bonding Assessment

Check the distance and angle between the Bromine and backbone carbonyl oxygens.

  • Ideal Geometry:

    
     angle 
    
    
    .[1]
  • Distance: Less than the sum of van der Waals radii (

    
    ).[1]
    
  • Significance: A strong halogen bond can improve affinity by 5-10 fold compared to the hydrogen analog.[1]

References

  • Fragment-Based Drug Discovery & Halogen Bonding

    • Wilcken, R., et al. (2013). "Halogen Bonding in Specificity and Affinity of Small Molecule-Protein Interactions." Journal of Medicinal Chemistry.
    • [1]

  • Bromine in Crystallography

    • Dauter, Z., & Dauter, M. (2017). "Anomalous signal of light elements for phasing of macromolecular structures." Crystallography Reviews.

    • [1]

  • Suzuki Coupling on Unprotected Fragments

    • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling."[1] Angewandte Chemie.

    • [1]

  • Phenylephrine Pharmacology & Structure

    • PubChem Database.[1] "Phenylephrine - Compound Summary".

    • [1]

Disclaimer: This protocol involves the use of hazardous chemicals (NBS, Palladium catalysts) and biological materials. All experiments should be conducted in accordance with your institution's EH&S guidelines.

Stability testing protocols for halogenated phenylephrine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stability Testing Protocols for Halogenated Phenylephrine Derivatives

Executive Summary & Strategic Rationale

The Challenge: Phenylephrine (PE) is a cornerstone ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-adrenergic receptor agonist.[1][[“]] However, its short half-life (approx.[1] 2.5 hours) and susceptibility to First-Pass Metabolism (via MAO and COMT) limit its oral bioavailability.[3] Halogenation (F, Cl, Br) of the phenylephrine scaffold—specifically at the para or ortho positions relative to the phenolic hydroxyl—is a medicinal chemistry strategy employed to block metabolic soft spots and modulate lipophilicity.

The Stability Paradox: While halogenation enhances metabolic stability, it introduces specific chemical instability risks not present in the parent molecule. The carbon-halogen (C-X) bond, particularly in aromatic systems, introduces susceptibility to photolytic dehalogenation (homolytic fission) and nucleophilic aromatic substitution (


).

Scope of this Guide: This protocol provides a rigorous, self-validating framework for assessing the stability of Halogenated Phenylephrine Derivatives (HPDs). Unlike standard generic protocols, this guide prioritizes the detection of halogen-specific degradants (e.g., de-halogenated parents, radical coupling products) using orthogonal detection methods (UPLC-DAD-MS).

Mechanistic Basis of Instability

To design an effective stress test, one must understand how the molecule breaks. HPDs face a "Dual-Threat" degradation profile:

  • The Phenylephrine Core (Oxidative Instability):

    • Benzylic Oxidation: The secondary alcohol at the benzylic position is prone to oxidation to a ketone (phenylephrone).

    • Phenolic Oxidation: The meta-hydroxyl group is susceptible to quinone formation under basic or oxidative stress.

    • Aldehyde Condensation: Trace aldehydes (impurities in excipients) can react with the secondary amine to form oxazolidines.

  • The Halogen Substituent (Photolytic & Hydrolytic Instability):

    • Photodehalogenation: UV light absorption can excite the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -system, leading to homolytic cleavage of the C-X bond (Ar-X 
      
      
      
      Ar
      
      
      + X
      
      
      ). This is critical for Chloro- and Bromo-derivatives.
    • Hydrolytic Defluorination: While rare, activated C-F bonds (if ortho to electron-withdrawing groups) can undergo hydrolysis under extreme pH conditions.[3]

Visualization: Degradation Pathways of HPDs

HPD_Degradation Parent Halogenated Phenylephrine Radical Aryl Radical Intermediate Parent->Radical UV Light (hν) (Homolysis) Quinone Quinone Species Parent->Quinone Oxidation (pH > 7) Trace Metals Ketone Benzylic Ketone Parent->Ketone Thermal Oxidation (Benzylic) Dehalo De-halogenated Parent (Phenylephrine) Radical->Dehalo H-Abstraction (Solvent) Dimer Bi-aryl Dimer Radical->Dimer Radical Coupling

Figure 1: Mechanistic degradation pathways.[3] Red paths indicate halogen-specific risks (Photolysis); Green paths indicate core phenylephrine instability.[3]

Analytical Method Development (UPLC-DAD-MS)

Standard HPLC methods for Phenylephrine are insufficient for HPDs because the de-halogenated degradant (the parent Phenylephrine) often co-elutes with the halogenated derivative due to structural similarity.

The Solution: Use a Phenyl-Hexyl stationary phase for enhanced


 selectivity, separating the halogenated species from the non-halogenated analog.
Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm)Phenyl ligand interacts with halogen e- density, maximizing separation of HPD from PE.[3]
Mobile Phase A 0.1% Formic Acid in Water + 10mM Ammonium FormateBuffering at pH ~3.5 stabilizes the amine; Formate is MS-compatible.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks for basic compounds compared to Methanol.[3]
Gradient 5% B to 40% B over 10 minShallow gradient required to resolve positional isomers.
Detection UV @ 272 nm (Quant) + MS (Qual)272 nm is the isosbestic point for the phenol; MS required to confirm dehalogenation (-X mass shift).
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC sub-2µm particles.[3]

Protocol: Stress Testing (Forced Degradation)

Objective: Degrade the drug by 5–20% to validate the analytical method's specificity (ability to detect impurities without interference).

Self-Validating Step:

  • Mass Balance Check: The sum of the assay value + total impurities must equal 100% ± 5%. If not, you are missing a degradant (likely volatile or non-chromatophoric).[3]

  • Peak Purity: Use DAD software to ensure the main peak is spectrally homogeneous (no co-eluting hidden impurities).

Step-by-Step Stress Conditions
Stress TypeConditionDurationTarget DegradationSpecific HPD Consideration
Acid Hydrolysis 0.1 N HCl, 60°C1–24 Hours5–20%Monitor for benzylic hydroxyl elimination.[3]
Base Hydrolysis 0.1 N NaOH, Ambient1–4 Hours5–20%Critical: HPDs are prone to phenolic oxidation here.[3] Solution will turn pink/brown (quinone).[3]
Oxidation 3% ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

, Ambient
1–24 Hours5–20%Assess N-oxide formation and benzylic ketone.
Photolysis 1.2 million lux hours (ICH Q1B)~1–5 DaysN/A (Pass/Fail)Critical for HPDs: Monitor for "Parent Phenylephrine" peak (loss of halogen).[3]
Thermal 60°C / 75% RH (Solid State)7 Days1–5%Assess solid-state stability and crystal form changes.[3]

Protocol Note: For the Photolysis arm, prepare two samples:

  • Dark Control: Wrapped in aluminum foil.

  • Exposed: Clear quartz vial. Compare the two to distinguish thermal effects from true photolysis.

Protocol: Long-Term Stability (ICH Q1A)[3][4]

Once the stress profile is understood, proceed to formal stability registration batches.

Sample Preparation:

  • HPDs should be stored in amber glass (Type I) to mitigate the photolability identified in Section 2.

  • Headspace oxygen should be purged with Nitrogen if oxidative stress (Section 4) showed >5% degradation.[3]

Testing Matrix:

Climatic ZoneConditionSampling Timepoints (Months)
Long Term 25°C ± 2°C / 60% RH ± 5%0, 3, 6, 9, 12, 18, 24, 36
Accelerated 40°C ± 2°C / 75% RH ± 5%0, 1, 3, 6
Intermediate 30°C ± 2°C / 65% RH ± 5%0, 6, 9, 12 (If Accelerated fails)

Data Analysis (Shelf-Life Estimation): Use the Arrhenius Equation to predict shelf-life if accelerated data shows linear degradation:



Where 

is the degradation rate constant. If degradation is observed, plot

vs

to determine the Activation Energy (

).

Workflow Visualization

This diagram illustrates the logical flow from method development to final shelf-life determination.

Stability_Workflow Start Start: HPD Candidate MethodDev 1. Method Development (Phenyl-Hexyl Column) Start->MethodDev StressTest 2. Stress Testing (Acid, Base, Ox, Light) MethodDev->StressTest Eval Evaluate Specificity (Mass Balance & Peak Purity) StressTest->Eval Decision Method Valid? Eval->Decision Decision->MethodDev No (Co-elution) LongTerm 3. ICH Q1A Stability (Real Time & Accelerated) Decision->LongTerm Yes DataAnalysis 4. Kinetic Modeling (Shelf-Life Calculation) LongTerm->DataAnalysis

Figure 2: Operational workflow for stability profiling. Note the feedback loop at the "Method Valid?" decision point.

References

  • ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] International Council for Harmonisation.[5][6] Link

  • ICH Harmonised Tripartite Guideline. (1996).[3] Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[3][5][6] Link

  • Trommer, H., & Neubert, R. H. (2010).[[“]][3] Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.[3] Link

  • Blessy, M., et al. (2014).[3][7] Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis.[3] Link

  • Glaser, T., et al. (2020).[3] Halogen bonding in drug discovery: An overview. Expert Opinion on Drug Discovery.[3] Link[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving HPLC Separation of Phenylephrine and 4-Bromo Phenylephrine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving common challenges in the High-Performance Liquid Chromatography (HPLC) separation of Phenylephrine and its critical process impurity, 4-Bromo Phenylephrine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to frequently encountered separation issues. The methodologies and explanations provided herein are grounded in established chromatographic principles to ensure scientific integrity and reliable outcomes.

Introduction: The Challenge of Separating Structurally Similar Compounds

Phenylephrine, a widely used nasal decongestant, and its halogenated analogue, 4-Bromo Phenylephrine, present a classic chromatographic challenge due to their structural similarity.[1] Both are hydrophilic basic compounds, but the addition of a bromine atom to the phenyl ring in 4-Bromo Phenylephrine introduces subtle changes in hydrophobicity and electronic properties that must be exploited for effective separation.[2] Inadequate separation can lead to inaccurate quantification of impurities, a critical aspect of pharmaceutical quality control.[3][4]

This guide will walk you through a logical, step-by-step approach to troubleshoot and optimize your HPLC method, ensuring robust and reproducible separation.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and problems encountered during the separation of Phenylephrine and 4-Bromo Phenylephrine.

Q1: My peaks for Phenylephrine and 4-Bromo Phenylephrine are co-eluting or have very poor resolution. What is the first thing I should adjust?

A1: The first and most impactful parameter to investigate is the mobile phase pH .[5] Both Phenylephrine and 4-Bromo Phenylephrine are basic compounds with ionizable amine groups.[6] The retention of these compounds in reversed-phase HPLC is highly dependent on their ionization state.[7] By adjusting the mobile phase pH, you can alter the degree of ionization of one or both analytes, thereby changing their interaction with the stationary phase and improving selectivity.[8] A good starting point is to work at a low pH (e.g., pH 2.5-3.5) to ensure both amines are fully protonated.[9]

Q2: I am observing significant peak tailing for my Phenylephrine peak. What are the likely causes and how can I fix it?

A2: Peak tailing for basic compounds like Phenylephrine is a very common issue in reversed-phase HPLC.[10] It is often caused by secondary interactions between the protonated amine group of the analyte and residual, negatively charged silanol groups on the silica-based stationary phase.[11][12]

Here are the primary strategies to mitigate peak tailing:

  • Lower the Mobile Phase pH: Operating at a pH below 3 suppresses the ionization of silanol groups, minimizing these unwanted interactions.[10]

  • Use a Modern, High-Purity "Type B" Silica Column: These columns have a much lower content of acidic silanol groups and trace metals, which significantly reduces peak tailing for basic compounds.[10]

  • Add a Competing Base to the Mobile Phase: A low concentration (e.g., 10-20 mM) of an additive like triethylamine (TEA) can be used, although this is becoming less common with modern columns.[9]

  • Increase the Ionic Strength of the Buffer: A higher buffer concentration can also help to shield the silanol interactions.

Q3: What type of HPLC column is best suited for this separation?

A3: A standard C18 or C8 column is the most common and often successful choice for separating these compounds.[13] These columns provide retention based on the hydrophobicity of the analytes.[14] Given the subtle difference in hydrophobicity between Phenylephrine and its brominated counterpart, a high-efficiency column with a smaller particle size (e.g., < 3 µm) can provide the necessary resolving power. For particularly challenging separations, a phenyl-based stationary phase could offer alternative selectivity through π-π interactions with the aromatic rings of the analytes.[14]

Q4: Should I use an isocratic or gradient elution method?

A4: While an isocratic method is simpler, a gradient elution is often necessary to achieve a good separation of structurally similar compounds with different hydrophobicities in a reasonable timeframe.[15] A shallow gradient, where the percentage of the organic modifier is increased slowly, can effectively resolve closely eluting peaks.

Troubleshooting Guide: A Systematic Approach

When initial adjustments are not sufficient, a more systematic approach to method development and troubleshooting is required.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor separation of Phenylephrine and 4-Bromo Phenylephrine.

Troubleshooting_Workflow Start Poor Separation (Co-elution / Low Resolution) Check_pH Step 1: Optimize Mobile Phase pH (2.5 - 4.5) Start->Check_pH Start Here Check_Organic Step 2: Adjust Organic Modifier (Type & Percentage) Check_pH->Check_Organic If resolution is still poor Check_Column Step 3: Evaluate Column Chemistry (C18, C8, Phenyl) Check_Organic->Check_Column If selectivity is the issue Check_Temp Step 4: Modify Column Temperature Check_Column->Check_Temp For further selectivity changes Fine_Tune Step 5: Fine-Tune Gradient & Flow Rate Check_Temp->Fine_Tune To improve peak shape & speed Success Optimized Separation Fine_Tune->Success

Caption: A systematic workflow for troubleshooting HPLC separation issues.

Detailed Troubleshooting Steps
Step 1: Optimizing Mobile Phase pH

As established, pH is the most critical parameter.[5] The goal is to find a pH where the two compounds have a sufficient difference in their hydrophobicity and interaction with the stationary phase.

Experimental Protocol: pH Scouting

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., 2.5, 3.0, 3.5, 4.0, 4.5). Phosphate or acetate buffers are commonly used within this range.[5]

  • Isocratic Runs: Perform initial isocratic runs at a fixed, moderate organic phase concentration (e.g., 20% Acetonitrile) with each buffer.

  • Analyze Retention: Observe the retention times and resolution of Phenylephrine and 4-Bromo Phenylephrine at each pH.

  • Select Optimal pH: Choose the pH that provides the best initial separation or the most significant change in selectivity. Remember to operate at least one pH unit away from the pKa of your analytes for robust results.[8][16]

Step 2: Adjusting the Organic Modifier

The type and concentration of the organic modifier in the mobile phase directly influence retention and selectivity.[17][18]

  • Acetonitrile (ACN) vs. Methanol (MeOH): These are the two most common organic modifiers. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, leading to shorter retention times.[19] They also offer different selectivities due to different interactions (e.g., dipole-dipole, hydrogen bonding) with the analytes.[19] If you are using ACN and have poor resolution, trying MeOH (or a combination) can sometimes resolve co-eluting peaks.

Data Presentation: Effect of Organic Modifier on Retention

Organic ModifierTypical Elution StrengthPotential Selectivity Advantage for Phenylephrines
Acetonitrile HigherGood for general reversed-phase separations.
Methanol LowerCan offer different selectivity through hydrogen bonding.
Step 3: Evaluating Column Chemistry

If altering the mobile phase does not yield the desired resolution, the next step is to consider the stationary phase chemistry.[20]

  • C18 vs. C8: C18 phases are more hydrophobic and will generally provide more retention than C8 phases. If your analytes are too strongly retained on a C18 column, switching to a C8 can reduce analysis time.

  • Phenyl Columns: These columns contain phenyl groups bonded to the silica. They can provide unique selectivity for aromatic compounds like Phenylephrine and 4-Bromo Phenylephrine through π-π interactions. This can be particularly effective in separating structurally similar aromatic compounds.[14]

  • Mixed-Mode Columns: For very hydrophilic compounds like Phenylephrine, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can offer enhanced retention and selectivity.[2]

Step 4: Modifying Column Temperature

Temperature can affect the viscosity of the mobile phase, the kinetics of mass transfer, and the selectivity of the separation.

  • Increasing Temperature: Generally leads to shorter retention times and sharper peaks due to lower mobile phase viscosity. It can also subtly alter selectivity.

  • Temperature Scouting: Experiment with temperatures in the range of 25°C to 45°C to see if it improves resolution.

Experimental Protocols

Protocol 1: Generic Starting Method for Separation

This protocol provides a robust starting point for developing a separation method for Phenylephrine and 4-Bromo Phenylephrine.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 2.7-5 µm, 4.6 x 150 mmA versatile and widely used stationary phase for this type of compound.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidLow pH to ensure protonation of analytes and suppression of silanol activity.[10]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 40% B over 15 minutesA shallow gradient is often effective for separating closely related compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 214 nm or 275 nmPhenylephrine has absorbance at these wavelengths.[2]
Injection Vol. 10 µLA typical injection volume.
Analyte Structures and Properties

Understanding the chemical properties of your analytes is fundamental to method development.[21]

Sources

Troubleshooting low yield in (R)-4-Bromo Phenylephrine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-4-Bromo Phenylephrine Synthesis Ticket ID: #SYN-BR-PE-404 Subject: Troubleshooting Low Yield & Enantiomeric Excess in Halogenated Amino-Alcohol Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Halogen Trap"

You are likely encountering a yield collapse due to a conflict between your stereoselective reduction strategy and the aryl bromide stability .

Synthesizing (R)-4-Bromo Phenylephrine (a halogenated analog of the adrenergic agent Phenylephrine) presents a specific chemoselectivity paradox. The standard industrial route for Phenylephrine involves Palladium-catalyzed asymmetric hydrogenation . However, if you apply this standard protocol to your 4-bromo derivative, the Pd catalyst will likely perform an oxidative addition into the C-Br bond , leading to hydro-dehalogenation (yielding standard Phenylephrine or complex mixtures) rather than your target.

This guide restructures your workflow to bypass dehalogenation while maintaining high enantiomeric excess (ee).

Module 1: Diagnostic Workflow

Before altering parameters, identify where the mass balance is failing.

SymptomProbable Root CauseImmediate Action
Low Isolated Yield (Step 1) Over-bromination (Dibromo-ketone formation).Switch from liquid

to

or PTAB.
"Tar" / Polymerization (Step 2) Uncontrolled exotherm during amination; Phenoxide interference.Use excess amine (3-5 eq) at -10°C; Consider O-protection.
Loss of Bromine (Step 3) Catalytic Hydrogenolysis (Pd/C) .STOP. Switch to Transfer Hydrogenation (Ru) or CBS Reduction.
Low ee% (<90%) Fast background reduction; racemization during workup.Lower temp; Switch to "Tethered" Ru-catalysts.

Module 2: The Critical Fix – Asymmetric Reduction

The Issue: You cannot use standard


 or 

. These will strip the bromine atom. The Solution: Use Noyori Asymmetric Transfer Hydrogenation (ATH) . Ruthenium-arene complexes tolerate aryl halides exceptionally well while delivering >95% ee.
Recommended Protocol: Ru-Catalyzed ATH

Target Transformation: 4-Bromo-3-hydroxy-α-(methylaminomethyl)acetophenone


 (R)-Alcohol.

Reagents:

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori catalyst).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: DMF or EtOAc (Avoid alcohols if transesterification is observed).

Step-by-Step Protocol:

  • Degassing: Charge the reaction vessel with the amino-ketone precursor. Evacuate and backfill with Argon (

    
    ).[1] Oxygen poisons the Ru-hydride species.
    
  • Catalyst Loading: Add RuCl(p-cymene)[(R,R)-TsDPEN] (S/C ratio 200:1 to 500:1).

  • H-Donor Addition: Cool to 0°C. Add pre-mixed

    
     (5:2 molar ratio) dropwise. Caution: Exothermic.
    
  • Reaction: Stir at 25°C. Monitor via HPLC.

    • Checkpoint: If conversion stalls at 80%, add 10 mol% fresh catalyst. Do not increase temperature above 40°C, as this degrades the enantioselectivity.

  • Quench: Pour into ice-cold saturated

    
    . Extract with EtOAc.[1]
    

Why this works: The Ruthenium center operates via a metal-ligand bifunctional mechanism (outer-sphere), transferring hydride directly to the carbonyl carbon without interacting with the aryl ring electron density, thus preserving the C-Br bond [1, 2].

Module 3: Visualizing the Pathway & Risks

The following diagram illustrates the divergence between the "Standard" (Failed) route and the "Optimized" (Recommended) route.

G Start Start: 4-Bromo-3-hydroxyacetophenone Step1 Step 1: α-Bromination (CuBr2, EtOAc) Start->Step1 Step2 Step 2: Amination (MeNH2, THF, -10°C) Step1->Step2 Intermediate Intermediate: Amino-Ketone Step2->Intermediate Path_Fail Route A: H2 / Pd-C (Standard Phenylephrine Protocol) Intermediate->Path_Fail AVOID Path_Success Route B: Ru-TsDPEN (Transfer Hydrogenation) Intermediate->Path_Success RECOMMENDED Fail_Result FAILURE: Dehalogenated Product (Br lost) Path_Fail->Fail_Result Success_Result SUCCESS: (R)-4-Bromo Phenylephrine (>95% ee, Br retained) Path_Success->Success_Result

Caption: Figure 1. Synthetic divergence showing the risk of catalytic hydrogenolysis (Route A) versus the chemoselective transfer hydrogenation (Route B).

Module 4: Comparison of Reduction Methodologies

Select the method that aligns with your available equipment and tolerance for toxicity.

FeaturePd/C Hydrogenation Noyori Transfer Hydrogenation CBS Reduction (Borane)
Mechanism Surface Catalysis (

activation)
Metal-Ligand Bifunctional (Hydride transfer)Lewis Acid Activation / Hydride Transfer
C-Br Stability Poor (High risk of cleavage)Excellent (Chemoselective)Good
Enantioselectivity Variable (Ligand dependent)High (>95% ee)High (>90% ee)
Scalability High (Industrial standard)High (No high-pressure vessels needed)Moderate (Borane handling is hazardous)
Recommendation DO NOT USE PRIMARY CHOICE SECONDARY CHOICE

Module 5: Frequently Asked Questions (FAQs)

Q1: My amination step (Step 2) yields a dark oil that is difficult to crystallize. How do I purify this?

  • Diagnosis: This is likely due to the oxidation of the electron-rich phenol ring or polymerization of the free amine.

  • Fix: Do not attempt to distill. Isolate the intermediate as a Hydrobromide salt .

    • Protocol: After the reaction, dilute with cold MTBE. Bubble dry HBr gas or add HBr/Acetic acid. The salt should precipitate as a stable solid, leaving the "tar" impurities in the mother liquor.

Q2: Can I use Sodium Borohydride (


) for the reduction? 
  • Answer: You can, but you will obtain a racemic mixture (50:50 R/S). You would then need to perform a Chiral Resolution (e.g., using Tartaric acid), which inherently limits your maximum yield to 50% (unless you use Dynamic Kinetic Resolution). For an asymmetric target,

    
     is inefficient.
    

Q3: Why is the "4-Bromo" position so sensitive?

  • Technical Insight: The 4-position is para to the alkyl chain and ortho to the hydroxyl group. This electron-rich environment makes the C-Br bond slightly more susceptible to oxidative addition by Palladium than a standard aryl bromide. Furthermore, if you use a base (like KOH) during hydrogenation, you accelerate the dehalogenation pathway [3].

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research.

  • Hall, T. H., et al. (2020).[5] Asymmetric transfer hydrogenation of unsaturated ketones... Tetrahedron.

  • BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Suzuki Coupling and Hydrogenation.

  • Gurjar, M. K., et al. (1998). A Practical Synthesis of (R)-(-)-Phenylephrine Hydrochloride. Organic Process Research & Development.

Sources

Resolving solubility issues of 4-Bromo Phenylephrine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo Phenylephrine Solubility Guide

Introduction: The "Halogen Effect" on Phenylephrine

Researchers often assume that because Phenylephrine (PE) is freely soluble in water (LogP ~ -0.3), its halogenated derivatives will behave similarly.[1][2][3][4][5] This is a critical error.

The introduction of a bromine atom at the 4-position of the phenyl ring fundamentally alters the physicochemical landscape of the molecule.[1][5] Bromine is large (van der Waals radius ~1.85 Å) and highly lipophilic.[1][2][3][5] This modification:

  • Increases LogP: Shifts the partition coefficient significantly higher (estimated

    
    LogP ≈ +0.8 to +1.0), reducing passive water solubility.
    
  • Alters pKa: The electron-withdrawing nature of bromine (via induction) lowers the pKa of the adjacent phenolic hydroxyl group (typically at position 3), making the molecule more susceptible to ionization changes in standard physiological buffers (pH 7.4).[1][2][4][5]

This guide provides a self-validating workflow to solubilize 4-Bromo Phenylephrine (4-Br-PE) for biological assays without compromising compound stability.

Troubleshooting Workflow (Decision Tree)

Before attempting to dissolve your sample, determine its form.[3][4][5] The majority of solubility failures stem from treating the Free Base like a Salt .[2][3][5]

SolubilityWorkflow Start Identify Compound Form IsSalt Is it a Salt? (HCl, Tartrate, etc.) Start->IsSalt YesSalt Yes (Salt Form) IsSalt->YesSalt Check Label NoBase No (Free Base) IsSalt->NoBase Check Label DirectAq Attempt Aqueous Stock (10 mM) YesSalt->DirectAq OrganicStock Dissolve in 100% DMSO (Stock: 50-100 mM) NoBase->OrganicStock CheckCloudy Cloudy/Precipitate? DirectAq->CheckCloudy Success Proceed to Assay CheckCloudy->Success Clear CheckCloudy->OrganicStock Precipitates DiluteStep Dilute into Buffer (Slow Addition) OrganicStock->DiluteStep DiluteStep->Success

Figure 1: Logical workflow for determining the initial solubilization strategy based on the chemical form of 4-Bromo Phenylephrine.

Step-by-Step Solubilization Protocols

Method A: The "DMSO Spike" (Recommended for Cell Culture/Screening)

Best for: Free Base forms or stubborn salts requiring high concentrations (>10 mM).[1][2][3][4][5]

The Science: This method utilizes the high dielectric constant of DMSO to solvate the hydrophobic bromine moiety before introducing the aqueous phase.[3][5] This prevents the formation of partially hydrated aggregates that are difficult to redissolve.[3][5]

Protocol:

  • Calculate: Determine the mass required for a 50 mM stock solution.

  • Solvate: Add 100% anhydrous DMSO to the vial.

    • Critical: Vortex vigorously for 30 seconds. Ensure no solid remains on the walls.[2][3][5]

  • Visual Check: The solution must be crystal clear. If hazy, sonicate in a water bath at 30°C for 5 minutes.

  • Dilution (The "Crash" Point):

    • To prepare your working solution (e.g., 100 µM), add the DMSO stock into the buffer, not the other way around.[1]

    • Tip: Vortex the buffer rapidly while adding the DMSO stock dropwise to prevent local high concentrations that trigger precipitation.[3][5]

Method B: Cyclodextrin Complexation (For In Vivo/Sensitive Assays)

Best for: Animal studies where DMSO is toxic, or if the compound crashes out in PBS.[1][4]

The Science: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal shape with a hydrophobic cavity.[1][2][3][4][5] The brominated phenyl ring of 4-Br-PE inserts into this cavity, shielding the hydrophobic halogen from the aqueous environment while the hydrophilic exterior interacts with the buffer.[1][2][4]

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD solution in ddH₂O or saline.[1][2][3][4][5] Filter sterilize (0.22 µm).
    
  • Add Compound: Add 4-Br-PE powder directly to the vehicle.[1][2][3][4][5]

  • Energy Input: Vortex for 1 minute, then sonicate for 10-15 minutes at room temperature.

  • Equilibration: Agitate (shake) for 1 hour at room temperature to allow thermodynamic equilibrium of the inclusion complex.

Physicochemical Data & Solvent Compatibility

Use the table below to select the appropriate solvent system for your concentration requirements.

Solvent SystemMax Solubility (Est.)SuitabilityNotes
Water (pH 7.0) < 2 mg/mL (Base)~10 mg/mL (HCl Salt)LowHigh risk of precipitation for Free Base.[1][2][3][4][5]
100% DMSO > 50 mg/mLHighStandard Stock. Hygroscopic; keep tightly sealed.[1][2][3][4][5]
100% Ethanol ~ 25 mg/mLModerateGood for evaporation protocols; less stable than DMSO.[1][2][3][4][5]
PBS (pH 7.4) < 1 mg/mL (Base)Very LowHigh ionic strength reduces solubility ("Salting Out").[1][2][3][5]
20% HP-

-CD
~ 10-15 mg/mLHighBest for in vivo (IP/IV/SC) administration.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: My solution turns cloudy immediately upon adding it to PBS. Why? A: You are experiencing "Salting Out."[1][2][3][4][5] The high ionic strength of Phosphate Buffered Saline (PBS) disrupts the hydration shell around the 4-Bromo-Phenylephrine molecule.[1][2][3][4]

  • Fix: Dilute your DMSO stock into water or a low-salt buffer (like 10mM HEPES) first, then adjust tonicity if strictly necessary.[1][2][3][4][5] Alternatively, use Method B (Cyclodextrins).[1][2][4][5]

Q2: Can I heat the solution to dissolve the precipitate? A: Proceed with caution. While heating increases solubility, halogenated phenols can be sensitive to thermal oxidation.[3][4][5]

  • Limit: Do not exceed 45°C. If it doesn't dissolve after 5 minutes at 45°C, heating is not the solution—you need a better co-solvent (DMSO) or complexing agent.[1][3][5]

Q3: The compound is dissolving, but the color is turning slightly pink/yellow. Is it safe to use? A: No. Color change indicates oxidation of the phenolic hydroxyl group to a quinone species.[3][5]

  • Cause: Exposure to light or high pH (>8.0).[1][2][3][4][5]

  • Prevention: Make stocks fresh, protect from light (amber vials), and consider adding 0.1% sodium metabisulfite (antioxidant) if the assay permits.[1][4][5]

Q4: How does the 4-Bromo substitution affect the pKa compared to standard Phenylephrine? A: The bromine atom is electron-withdrawing.[1][2][3][4][5] It will lower the pKa of the phenolic hydroxyl group (making it more acidic).[1][3][5]

  • Phenylephrine Phenol pKa: ~9.8[1][2][3][4][5]

  • 4-Bromo-Phenylephrine Phenol pKa: ~8.8 - 9.2 (Estimated)[1][2][3][4][5]

  • Implication: At pH 7.4, the molecule is still largely unionized at the phenol, but it is closer to the ionization threshold than the parent compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6041, Phenylephrine.[2][3][4][5] Retrieved February 18, 2026 from [Link][1][4]

    • Grounding: Baseline solubility and pKa data for the parent molecule.[2][3][5][6]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[4][5] Journal of Pharmacy and Pharmacology.[2][3][5] [Link]

    • Grounding: Authoritative source for the HP- -CD solubiliz
  • Grounding: Verification of solvent compatibility (DMSO/Ethanol/PBS)
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3][4][5] Advanced Drug Delivery Reviews.[2][3][4][5] [Link]

    • Grounding: Theoretical basis for the "Halogen Effect" (LogP increase) on solubility.[1][2][3][5]

Sources

Technical Support Center: Minimizing Debromination of 4-Bromo Phenylephrine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed an unexpected mass shift of -79/81 Da (loss of bromine) or the appearance of Phenylephrine (des-bromo impurity) in your HPLC traces.

4-Bromo Phenylephrine is a high-value aryl halide intermediate.[1] Unlike standard Phenylephrine, this compound possesses a C-Br bond at the para position. The bond dissociation energy (BDE) of an aryl C-Br bond (~81 kcal/mol) is significantly lower than that of C-Cl or C-F bonds. This makes the compound uniquely susceptible to homolytic fission upon exposure to UV/Visible light, a pathway distinct from the oxidative degradation typically associated with the phenol moiety.

This guide provides the mechanistic causality and validated protocols to arrest this degradation.[1]

Module 1: The Mechanism (Why is it degrading?)

Q: I am storing the compound at 4°C, but I still see debromination. Why?

A: Temperature control alone is insufficient because the primary driver of debromination is photolytic , not thermal.[1]

When 4-Br-PE absorbs photons (particularly in the UV-A and blue visible spectrum), it enters an excited singlet state. This energy is sufficient to cleave the Carbon-Bromine bond homolytically, generating a highly reactive aryl radical and a bromine radical.[1]

Crucially, this aryl radical is an electrophile that seeks stabilization by abstracting a Hydrogen atom (H•) from its environment—typically your solvent (e.g., Methanol, Ethanol) or excipients. This process converts your 4-Bromo Phenylephrine back into Phenylephrine.[1]

Visualizing the Degradation Pathway

DebrominationMechanism Start 4-Bromo Phenylephrine Excited Excited State [Ar-Br]* Start->Excited + Light Light Photon Absorption (hv) Light->Excited Cleavage Homolytic Fission Excited->Cleavage RadicalPair Radical Pair (Ar• + Br•) Cleavage->RadicalPair Product Impurity: Phenylephrine RadicalPair->Product H-Abstraction H_Source H-Donor Solvent (e.g., MeOH) H_Source->Product Donates H•

Figure 1: The photolytic radical mechanism converting 4-Bromo Phenylephrine to Phenylephrine via Hydrogen Abstraction.

Module 2: Storage & Handling Conditions

Q: What are the absolute requirements for physical storage?

A: You must construct a "barrier defense" strategy. Amber glass is the industry standard, but for 4-Br-PE, it is often a single point of failure because standard amber glass transmits light up to ~450nm.

Protocol: Implement the "Double-Barrier" system.

  • Primary Container: Amber borosilicate glass vial with a PTFE-lined septum (prevents oxygen ingress).[1]

  • Secondary Barrier: Aluminum foil wrap or opaque secondary container.[1]

  • Headspace: Argon or Nitrogen purge is mandatory.[1] Oxygen can form peroxyl radicals that accelerate the radical chain reaction initiated by the bromine loss.

Comparative Stability Matrix
ConditionDegradation RiskMechanismRecommendation
Clear Glass / Benchtop Critical Direct PhotolysisPROHIBITED
Amber Glass / Benchtop High Transmission of <450nm lightTemporary use only (<1 hr)
Solid / -20°C / Dark Low Crystal lattice restricts radical movementLong-term Storage
Solution (MeOH) / Dark Medium Solvent acts as H-donor if any radical formsUse Aprotic Solvents (ACN)
Solution (ACN) / Dark Lowest (Solution) ACN is a poor H-donorPreferred for Analysis
Module 3: Solution Chemistry & Formulation

Q: I must keep the compound in solution for my assay. Which solvent should I use?

A: The choice of solvent dictates the rate of debromination after a radical is formed.

  • Avoid Protic Solvents (Alcohols): Methanol and Isopropanol have weak C-H bonds alpha to the hydroxyl group.[1] If a 4-Br-PE radical forms, it will instantly strip a hydrogen from methanol, becoming Phenylephrine.

  • Preferred Solvent: Acetonitrile (ACN) or Water (pH < 6) .[1] ACN has stronger C-H bonds, making it a poor hydrogen donor, effectively "starving" the radical and allowing it to recombine with bromine rather than degrading.

Q: Does pH affect stability?

A: Yes. Phenylephrine derivatives are prone to oxidation at alkaline pH due to the phenolic hydroxyl group.

  • Target pH: 4.5 – 6.0.

  • Buffer: Acetate or Citrate buffers are preferred over Phosphate if transition metals are suspected (Phosphate can precipitate metals but doesn't chelate them effectively to stop catalysis).[1]

Module 4: Validated Degassing Protocol

Q: How do I remove oxygen to prevent radical propagation?

A: Simply "bubbling" gas is often insufficient for sensitive aryl bromides.[1] Use the Freeze-Pump-Thaw method for critical stock solutions.

Step-by-Step Protocol:

  • Seal: Place your solvent/solution in a Schlenk tube or heavy-walled vial capable of withstanding vacuum.[1]

  • Freeze: Submerge the vessel in liquid nitrogen (LN2) until the solvent is completely frozen.

  • Pump: Open the vessel to high vacuum (10-15 min). This removes gas from the headspace.

  • Thaw: Close the vessel and thaw in a warm water bath. Gas bubbles trapped in the ice lattice will release into the headspace.

  • Repeat: Perform cycles 2-4 three times.

  • Backfill: Fill with high-purity Argon.

Decision Tree for Sample Handling

HandlingDecision Input Sample Requirement State Solid or Solution? Input->State SolidPath Solid State State->SolidPath SolnPath Solution State State->SolnPath SolidAction Store: -20°C Container: Amber + Foil Atmosphere: Argon SolidPath->SolidAction SolventCheck Solvent Choice? SolnPath->SolventCheck Protic Protic (MeOH/EtOH) SolventCheck->Protic Aprotic Aprotic (ACN/Water) SolventCheck->Aprotic RiskHigh HIGH RISK: Use only if necessary. Strict dark conditions. Protic->RiskHigh RiskLow OPTIMAL: Degas (Freeze-Pump-Thaw). Adjust pH to 4.5-6.0. Aprotic->RiskLow

Figure 2: Decision matrix for selecting storage and solvent conditions to minimize debromination.

References
  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation (ICH).[2]

  • Albini, A., & Fagnoni, M. (2004).[1][3] Photochemistry of Aryl Halides.[1][4][5] In Handbook of Synthetic Photochemistry. This text establishes the fundamental mechanism of C-X homolytic cleavage in aryl halides.

  • Blessy, M., et al. (2014).[1] Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.[1][6] [1]

  • Haibach, M. C., Stoltz, B. M., & Grubbs, R. H. (2017).[1][7] Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol.[1][7] Angewandte Chemie International Edition.[1][7] (Demonstrates the H-donor capacity of alcohols in debromination). [1][7]

Sources

Technical Support Center: Optimizing Mobile Phase pH for 4-Bromo Phenylephrine Retention

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive technical resource for troubleshooting and optimizing the chromatographic analysis of 4-Bromo Phenylephrine. The focus is on leveraging mobile phase pH to achieve superior retention, peak shape, and resolution in reversed-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: My 4-Bromo Phenylephrine peak shows poor retention and significant tailing on a C18 column using a neutral mobile phase. What is the underlying cause?

A1: This is a frequently encountered issue when analyzing basic compounds like 4-Bromo Phenylephrine. The molecule contains a secondary amine group, making it a basic compound. Phenylephrine itself has a pKa value around 8.77 for the amine group.[1] In a neutral mobile phase (pH ≈ 7), this amine group is protonated, rendering the molecule more polar. This increased polarity leads to minimal interaction with the non-polar C18 stationary phase, resulting in poor retention and early elution.

The observed peak tailing is often a consequence of secondary interactions. The positively charged 4-Bromo Phenylephrine can interact with negatively charged, deprotonated silanol groups present on the surface of the silica-based C18 column. These interactions are strong and heterogeneous, leading to a tailed peak shape.

Q2: What is the recommended mobile phase pH for achieving optimal retention of 4-Bromo Phenylephrine on a C18 column?

A2: For robust and reproducible retention of 4-Bromo Phenylephrine on a standard silica-based C18 column, an acidic mobile phase with a pH between 2.5 and 4.0 is generally recommended.[2]

Here's the scientific rationale:

  • Analyte State: In this pH range, the secondary amine of 4-Bromo Phenylephrine will be consistently and fully protonated (positively charged). While this may seem counterintuitive for reversed-phase retention, it ensures the analyte is in a single, stable ionic form, leading to predictable chromatographic behavior.

  • Suppression of Silanol Ionization: Critically, a low pH mobile phase protonates the residual silanol groups (Si-OH) on the silica stationary phase, minimizing their ionization to SiO-.[3] This suppression of silanol activity is key to preventing the strong, undesirable ionic interactions that cause peak tailing.[2][3]

  • Column Stability: Most conventional silica-based columns are stable in a pH range of 2 to 8.[4][5][6] Operating within the lower end of this range (pH 2.5-4.0) ensures good column longevity.[4][5]

Q3: I need to use a buffer for my mobile phase. Is a phosphate buffer a suitable choice, and what are the potential downsides?

A3: Yes, a phosphate buffer is a common and effective choice for controlling the mobile phase pH in the acidic range suitable for 4-Bromo Phenylephrine analysis.

However, there are some important considerations:

  • Precipitation in Organic Solvents: Phosphate salts have limited solubility in high concentrations of organic modifiers, particularly acetonitrile. If your method requires a high percentage of organic solvent, the buffer salts can precipitate, leading to system blockages and column damage.

  • Incompatibility with Mass Spectrometry (MS): Phosphate buffers are non-volatile and will contaminate the ion source of a mass spectrometer.[7] If LC-MS analysis is required, volatile alternatives such as formic acid, acetic acid, or ammonium formate should be used.[7]

  • Column Longevity at High pH: While not the recommended approach for this analyte, it's worth noting that phosphate buffers can be more aggressive towards the silica matrix at higher pH values compared to some organic buffers.[3]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Poor or No Retention The mobile phase pH is too high (neutral or basic), causing the analyte to be in a highly polar, protonated state with minimal affinity for the stationary phase.Lower the mobile phase pH to the 2.5-4.0 range using a suitable buffer (e.g., 20 mM potassium phosphate) or an acidifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).[2]
Peak Tailing Secondary ionic interactions between the protonated 4-Bromo Phenylephrine and ionized residual silanol groups on the column packing.1. Decrease the mobile phase pH to 2.5-4.0 to suppress silanol ionization.[2][3] 2. Use a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups. 3. Consider a column with a different stationary phase, such as a polar-embedded phase, which can provide alternative selectivity and improved peak shape for basic compounds.
Inconsistent Retention Times Fluctuation in mobile phase pH due to inadequate buffering or temperature variations affecting the mobile phase viscosity and analyte-stationary phase interactions.1. Ensure the buffer concentration is sufficient to control the pH, especially when injecting samples with a different pH. 2. Use a column oven to maintain a stable and consistent temperature during the analysis.
Split Peaks This could be due to column degradation (void formation), a partially blocked frit, or co-elution with an impurity.1. If the column is old, try a new one. 2. Reverse-flush the column (if permitted by the manufacturer) to clear any blockages. 3. Optimize the mobile phase composition (e.g., organic modifier ratio) or gradient to improve the resolution between 4-Bromo Phenylephrine and any potential impurities.

Experimental Protocol: Mobile Phase pH Optimization

Objective: To systematically evaluate the impact of mobile phase pH on the retention time, peak shape, and resolution of 4-Bromo Phenylephrine to determine the optimal analytical conditions.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • 4-Bromo Phenylephrine reference standard

  • HPLC-grade acetonitrile and water

  • Potassium phosphate monobasic

  • Phosphoric acid

  • pH meter

Procedure:

  • Standard Preparation: Prepare a 100 µg/mL stock solution of 4-Bromo Phenylephrine in a 50:50 mixture of water and acetonitrile.

  • Mobile Phase Preparation:

    • Prepare a series of 20 mM potassium phosphate aqueous buffers.

    • Adjust the pH of these buffers to 2.5, 3.0, 3.5, and 7.0 using phosphoric acid.

    • For each pH level, prepare the final mobile phase by mixing the aqueous buffer with acetonitrile (e.g., in an 80:20 v/v ratio). Ensure the mobile phase is filtered and degassed.

  • Chromatographic Analysis:

    • Install the C18 column and set the column oven temperature to 30 °C.

    • Set the UV detection wavelength (a wavelength of 273 nm can be a good starting point based on similar compounds[8]).

    • Equilibrate the system with the pH 2.5 mobile phase for at least 20 column volumes or until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 10 µL) of the 4-Bromo Phenylephrine standard.

    • Record the chromatogram and note the retention time, peak asymmetry (tailing factor), and the number of theoretical plates.

    • Repeat the equilibration and injection for each of the prepared mobile phase pH values.

Data Analysis: Compile the chromatographic data into a table for easy comparison.

Mobile Phase pHRetention Time (min)Peak Asymmetry (Tailing Factor)Theoretical Plates
2.5Record ValueRecord ValueRecord Value
3.0Record ValueRecord ValueRecord Value
3.5Record ValueRecord ValueRecord Value
7.0Record ValueRecord ValueRecord Value

Visualizing the pH Effect on Retention

The relationship between pH, the ionization state of 4-Bromo Phenylephrine, and its retention on a C18 column can be visualized as follows:

G cluster_0 Impact of Mobile Phase pH on 4-Bromo Phenylephrine Retention cluster_1 Low pH (2.5 - 4.0) cluster_2 Neutral pH (~7.0) Analyte 4-Bromo Phenylephrine (Basic Amine, pKa ~ 8.8) Low_pH_State Analyte is fully protonated (R-NH2+) Analyte->Low_pH_State Neutral_pH_State Analyte is fully protonated (R-NH2+) Analyte->Neutral_pH_State Silanol_State_Low Silanols are protonated (Si-OH) Interaction_Low Primary Interaction: Reversed-Phase Silanol_State_Low->Interaction_Low Outcome_Low Result: Good Retention, Symmetrical Peak Interaction_Low->Outcome_Low Silanol_State_Neutral Silanols are partially ionized (Si-O-) Interaction_Neutral Interactions: 1. Low RP Retention (Polar) 2. Ionic Interaction (Tailing) Silanol_State_Neutral->Interaction_Neutral Outcome_Neutral Result: Poor Retention, Peak Tailing Interaction_Neutral->Outcome_Neutral

Caption: Effect of mobile phase pH on analyte state and chromatographic outcome.

This diagram illustrates that at a low pH, both the analyte and the stationary phase are in ideal states for a predictable reversed-phase interaction, leading to good chromatography. Conversely, at neutral pH, undesirable secondary ionic interactions lead to poor peak shape and retention.

References

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Available from: [Link]

  • YMC. General HPLC Column Care. Available from: [Link]

  • MAC-MOD Analytical. (2025). Why My HPLC Columns Last 15 Years: The Truth About pH and Column Damage. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylephrine. Available from: [Link]

  • Scharlab S.L. (2025). Tips for Caring HPLC Columns. Available from: [Link]

  • YMC America. Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Available from: [Link]

  • Macedonian Pharmaceutical Bulletin. (2020). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component cough and cold oral. Available from: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Available from: [Link]

  • ResearchGate. (2025). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2021). Liquid Chromatographic Method Development and Validation for the Simultaneous Determination of Phenylephrine Hydrochloride, Paracetamol, Caffeine and Diphenhydramine Hydrochloride in Pure and Formulations. Available from: [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]

  • Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]

  • ChemEurope.com. Henderson-Hasselbalch equation. Available from: [Link]

  • Pearson. Henderson-Hasselbalch Equation: Videos & Practice Problems. Available from: [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available from: [Link]

  • Oregon State University. The Henderson–Hasselbalch Equation: Its History and Limitations. Available from: [Link]

  • PubChem. 4-Bromophenol. Available from: [Link]

  • PubChem. 4-Bromo-L-phenylalanine. Available from: [Link]

  • Merck Index. Phenylephrine. Available from: [Link]

  • PubChem. Phenylephrine. Available from: [Link]

  • NIST. Phenol, 4-bromo-. Available from: [Link]

  • Drugs.com. (2025). Phenylephrine Complex: Package Insert / Prescribing Info. Available from: [Link]

  • Analytical and Bioanalytical Chemistry Research. Application of Different Interval Variable Selectors for Quantification of Spectrally Overlapping Pharmaceuticals by Multivariate Calibration. Available from: [Link]

Sources

Overcoming matrix interference in 4-Bromo Phenylephrine plasma analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Interference in Plasma LC-MS/MS Assays
Executive Summary: The "Invisible" Barrier

Welcome to the technical support center for 4-Bromo Phenylephrine (4-Br-PE) analysis. If you are experiencing low sensitivity, retention time shifts, or non-linear calibration curves in plasma matrices, the root cause is likely matrix interference —specifically, the co-elution of endogenous phospholipids with your target analyte.

4-Br-PE is a halogenated phenethylamine. While the bromine atom increases lipophilicity compared to standard Phenylephrine, the molecule remains polar and basic. This guide provides a self-validating workflow to diagnose, remove, and resolve matrix effects.

Module 1: Diagnostic Workflow (Is it Matrix Interference?)

Before changing your extraction method, you must visualize the interference. The standard "Post-Extraction Spike" method provides a number, but Post-Column Infusion (PCI) provides a map.

The Protocol: Post-Column Infusion

This experiment identifies exactly where in your chromatogram the suppression occurs.

  • Setup: Connect a syringe pump containing a steady flow of 4-Br-PE standard (100 ng/mL) to the LC stream via a T-junction after the column but before the MS source.

  • Injection: Inject a blank extracted plasma sample (prepared via your current method).

  • Observation: Monitor the baseline of 4-Br-PE.

    • Flat Baseline: No interference.

    • Negative Dip: Ion Suppression (Matrix prevents ionization).

    • Positive Hump: Ion Enhancement (Matrix assists ionization).

Visualizing the PCI Setup

PCI_Setup LC_Pump LC Gradient Pump Injector Autosampler (Injects Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Junction (Mixing Point) Column->T_Piece Eluent Syringe Syringe Pump (Infusing 4-Br-PE) Syringe->T_Piece Constant Analyte Flow MS MS/MS Source (ESI+) T_Piece->MS Combined Stream

Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to map zones of ion suppression.

Module 2: Sample Preparation (The Root Cause Fix)

The Problem: Protein Precipitation (PPT) with Acetonitrile removes proteins but leaves >70% of phospholipids (Glycerophosphocholines) in the supernatant. These elute late and suppress ionization.

The Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. Because 4-Br-PE is a base (amine), we can lock it onto the sorbent using charge, wash away the lipids with aggressive organic solvents, and then release the drug.

Protocol: MCX SPE for 4-Bromo Phenylephrine
StepSolvent/ActionMechanism
1. Pre-treatment Dilute Plasma 1:1 with 2% Formic Acid (aq).Acidify: Protonates the amine on 4-Br-PE (

) to ensure binding.
2. Conditioning MeOH followed by Water.Activates sorbent pores.
3. Load Load pre-treated sample.Retention:

binds to sorbent's sulfonate groups (

).
4. Wash 1 2% Formic Acid in Water.Removes proteins, salts, and hydrophilic interferences.
5. Wash 2 100% Methanol.Critical Step: Removes neutral phospholipids and hydrophobic matrix components. Analyte stays bound by charge.
6. Elution 5%

in Methanol.[1]
Release: High pH deprotonates the amine (

), breaking the ionic bond.
The MCX Logic Flow

MCX_Logic cluster_wash Interference Removal Sample Acidified Plasma Sample (Analyte = + Charge) MCX_Bed MCX Sorbent (Sulfonate = - Charge) Sample->MCX_Bed Ionic Binding Wash_Aq Acidic Wash Removes Salts/Proteins MCX_Bed->Wash_Aq Wash_Org 100% MeOH Wash Removes Phospholipids Wash_Aq->Wash_Org Elution Elution (High pH) Neutralizes Analyte -> Release Wash_Org->Elution

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX). The analyte is retained by charge while interferences are washed away by solubility.

Module 3: Chromatographic Defense

Even with SPE, trace phospholipids may remain. You must ensure 4-Br-PE does not co-elute with them.

  • Column Choice: Avoid standard C18 if possible. Use a Biphenyl or PFP (Pentafluorophenyl) column. These phases interact with the pi-electrons of the phenylephrine ring and the bromine atom, offering better selectivity and retention for polar aromatics than C18.

  • Monitoring: Always include a transition for phospholipids (m/z 184 -> 184 for PC lipids) in your method development to track where the "junk" elutes.

Comparative Data: PPT vs. MCX SPE

Data based on typical recovery profiles for hydrophilic basic drugs in plasma.

ParameterProtein Precipitation (PPT)MCX SPE (Recommended)
Absolute Recovery 85-95%80-90%
Matrix Effect (ME) 45-60% (High Suppression)95-102% (Clean)
Process Efficiency ~50%~85%
Phospholipid Removal < 30%> 99%
Frequently Asked Questions (FAQ)

Q1: How can I use the Bromine atom to confirm my analyte identity? A: Bromine has a unique isotopic pattern. Unlike carbon or nitrogen, Bromine exists as


 and 

in roughly a 1:1 ratio. In your MS spectra, you should see two peaks of nearly equal intensity separated by 2 mass units.
  • Action: Monitor both transitions (e.g., precursor M+ and M+2). The ratio of their intensities should remain constant. If the ratio deviates in a plasma sample compared to a standard, you have a co-eluting interference.

Q2: My Internal Standard (IS) response is dropping over the course of a run. Why? A: This is a classic sign of "Matrix Buildup." Phospholipids from previous injections are accumulating on the column and eluting unpredictably in later runs.

  • Fix: Add a "sawtooth" wash step at the end of your gradient (ramp to 95% organic and hold for 2 minutes) to clear the column after every injection.

Q3: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? A: Yes, but it is difficult for 4-Br-PE. Because the molecule is hydrophilic (polar), it does not partition well into non-polar solvents (like Hexane) unless you use a very specific buffer pH to neutralize it completely. MCX SPE is more robust because it relies on charge, not just solubility.

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][2][3][4][5][6][7] [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Biotage. (2020). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. [Link] (General resource for MCX protocols)

Sources

Technical Support Center: (R)-4-Bromo Phenylephrine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Oxidation

Welcome to the technical support center for (R)-4-Bromo Phenylephrine. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of oxidative degradation in aqueous solutions of this compound. As Senior Application Scientists, we have structured this resource to provide not just protocols, but a deeper understanding of the mechanisms behind the instability and the rationale for each preventative step.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the handling and formulation of (R)-4-Bromo Phenylephrine solutions.

Q1: My (R)-4-Bromo Phenylephrine solution is turning yellow or brown. What is happening?

Answer: The discoloration you are observing is a classic indicator of oxidative degradation. Phenylephrine and its derivatives are susceptible to oxidation, primarily at the phenolic hydroxyl group on the aromatic ring.[1] This process can be accelerated by several factors:

  • Presence of Oxygen: Dissolved atmospheric oxygen is the primary culprit.

  • High pH (Alkaline Conditions): In alkaline solutions, the phenolic hydroxyl group is deprotonated to a phenoxide ion, which is significantly more susceptible to oxidation.

  • Exposure to Light: UV and even ambient fluorescent light can provide the energy to initiate and propagate oxidative reactions.[2][3]

  • Presence of Metal Ions: Trace metal ions (e.g., Cu²⁺, Fe³⁺) in your solvent or on glassware can act as catalysts, dramatically increasing the rate of oxidation.[4][5]

  • Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation.[1]

The initial oxidation product is often a quinone or semi-quinone species, which can then polymerize to form larger, colored compounds, resulting in the observed yellow or brown hue.

Oxidation_Pathway Molecule (R)-4-Bromo Phenylephrine (Colorless) Intermediate Oxidized Intermediate (e.g., Ortho-quinone) Molecule->Intermediate Oxidants (O₂, Metal Ions, Light) Product Polymerized Degradation Products (Colored) Intermediate->Product Polymerization

Caption: Simplified oxidation pathway of the phenylephrine core structure.

Q2: What is the single most effective first step to prevent oxidation?

Answer: pH control. Maintaining an acidic pH is the most critical and immediate action you can take. Phenylephrine's stability is significantly enhanced in acidic conditions.[1][6]

  • Mechanism: In an acidic environment (pH 3.0 - 5.5), the phenolic hydroxyl group remains protonated. This protonated form is much less susceptible to oxidation compared to the highly reactive phenoxide ion that forms at higher pH values. A patent for phenylephrine formulations highlights that a pH of about 5.0 is often selected to balance stability and physiological tolerability.[6]

  • Recommended Action: Prepare your (R)-4-Bromo Phenylephrine solution in an acidic buffer. Acetate or citrate buffers are commonly used. Aim for a pH range of 4.0 to 5.5 . Forced degradation studies on phenylephrine have shown the lowest total impurities at pH 4.0.[6]

Q3: I've adjusted the pH, but I still see some degradation over time. What's my next step?

Answer: If pH control alone is insufficient, the next step is to incorporate an antioxidant . The most common and effective choice for this application is sodium metabisulfite .

  • Mechanism: Sodium metabisulfite functions as an "oxygen scavenger." In an aqueous solution, it reacts with and consumes dissolved oxygen, thereby removing the key ingredient needed for the oxidative degradation of your compound.[7][8][9][10] This action protects the drug from oxidative damage.[7] It is widely used as a preservative and stabilizer in pharmaceutical formulations, including injectables.[11]

  • Recommended Action: Add sodium metabisulfite to your formulation. See the protocol in Part 2 for specific concentration recommendations.

Q4: Are there any downsides to using sodium metabisulfite?

Answer: While highly effective, sulfites can be reactive and may cause allergic reactions in sensitive individuals, which is a consideration for final drug products.[8] For research purposes, a key consideration is the potential for adduct formation with certain molecules, although this is less common with phenylephrine itself compared to other actives.[1] Some modern formulations aim to be "antioxidant-free" for these reasons, but this requires extremely stringent control over all other factors (pH, inert atmosphere, chelators, and packaging).[6] For lab-scale research and development, its benefits in preventing oxidation often outweigh the risks.

Q5: My solution is pH-buffered and contains an antioxidant, but I still suspect trace degradation. What else can I do?

Answer: The final core strategy is to add a chelating agent , with Ethylenediaminetetraacetic acid (EDTA) being the standard choice.

  • Mechanism: EDTA is a powerful chelating agent that "traps" polyvalent metal ions (like Fe³⁺ and Cu²⁺) by forming stable, water-soluble complexes.[12][13][14][15] These metal ions can act as catalysts for oxidation. By sequestering them, EDTA effectively removes these catalytic promoters from the solution, preventing them from participating in the degradation reactions that oxidize your (R)-4-Bromo Phenylephrine.[14] The stability of EDTA-metal complexes is, however, pH-dependent.[12]

  • Recommended Action: Add a small amount of disodium EDTA to your formulation. Even at very low concentrations (e.g., ≤10 µg/mL), it can be highly effective.[6]

Part 2: Stabilization Workflow and Protocols

This section provides a logical workflow and detailed experimental protocols for preparing stabilized (R)-4-Bromo Phenylephrine solutions.

Stabilization Decision Workflow

This diagram outlines the decision-making process for achieving a stable formulation.

Workflow start Start: Prepare Aqueous Solution of (R)-4-Bromo Phenylephrine check_ph Step 1: pH Control Buffer solution to pH 4.0-5.5 start->check_ph observe1 Observe Stability (e.g., color, HPLC) check_ph->observe1 stable1 Solution is Stable Protocol Complete observe1->stable1 Yes not_stable1 Degradation Observed observe1->not_stable1 No add_antioxidant Step 2: Add Antioxidant (e.g., Sodium Metabisulfite) not_stable1->add_antioxidant observe2 Observe Stability add_antioxidant->observe2 stable2 Solution is Stable Protocol Complete observe2->stable2 Yes not_stable2 Minor Degradation observe2->not_stable2 No add_chelator Step 3: Add Chelating Agent (e.g., Disodium EDTA) not_stable2->add_chelator final_steps Final Steps: - Sparge with N₂/Ar - Store protected from light - Refrigerate (2-8°C) add_chelator->final_steps

Caption: Decision workflow for stabilizing (R)-4-Bromo Phenylephrine solutions.

Quantitative Parameters for Solution Stabilization

This table summarizes the recommended starting concentrations and conditions. These should be optimized for your specific application.

ParameterRecommended RangeRationale
pH 4.0 - 5.5Prevents formation of the highly reactive phenoxide ion. Stability is highest at the lower end of this range.[6]
Buffer System Acetate or Citrate (≤5 mM)Provides pH control without introducing reactive species.[6]
Antioxidant 0.01% - 0.1% w/vScavenges dissolved oxygen to prevent initiation of oxidation.[7][8]
(Sodium Metabisulfite) (100 - 1000 µg/mL)
Chelating Agent 0.001% - 0.01% w/vSequesters catalytic metal ions, preventing their participation in redox cycling.[6][13]
(Disodium EDTA) (10 - 100 µg/mL)
Headspace Gas Nitrogen or ArgonDisplaces atmospheric oxygen from the vial headspace, reducing oxygen ingress into the solution.
Storage Temperature 2-8°C (Refrigerated)Slows the rate of all chemical degradation reactions.
Light Condition Protected from Light (Amber Vials)Prevents photo-initiation of oxidative degradation.[3]
Protocol: Preparation of a Stabilized (R)-4-Bromo Phenylephrine Stock Solution

This protocol details a robust method for preparing a stabilized solution intended for research use.

Materials:

  • (R)-4-Bromo Phenylephrine

  • High-purity water (e.g., HPLC-grade or WFI)

  • Sodium Acetate (or Citric Acid/Sodium Citrate)

  • Acetic Acid (or appropriate acid for pH adjustment)

  • Sodium Metabisulfite

  • Disodium EDTA

  • Nitrogen or Argon gas source

  • Calibrated pH meter

  • Sterile filters (if required)

  • Amber glass vials with appropriate septa/caps

Procedure:

  • Solvent Preparation (Deoxygenation):

    • Take a volume of high-purity water sufficient for your final solution.

    • Sparge the water with an inert gas (Nitrogen or Argon) for at least 15-20 minutes to remove dissolved oxygen. This is a critical first step.

  • Buffer and Excipient Addition:

    • To the deoxygenated water, add the buffering agents (e.g., sodium acetate) to achieve the desired concentration (e.g., 5 mM).

    • Add Disodium EDTA to a final concentration of 0.005% w/v (50 µg/mL). Stir until fully dissolved.

    • Add Sodium Metabisulfite to a final concentration of 0.05% w/v (500 µg/mL). Stir until fully dissolved.

  • pH Adjustment:

    • Measure the pH of the solution.

    • Carefully adjust the pH to your target, ideally between 4.5 and 5.0 , using a dilute solution of the appropriate acid (e.g., acetic acid). This pH range offers a good compromise between maximal stability and potential future use in physiological systems.[6]

  • Dissolution of (R)-4-Bromo Phenylephrine:

    • Weigh the required amount of (R)-4-Bromo Phenylephrine powder.

    • Slowly add the powder to the prepared, pH-adjusted, deoxygenated buffer/excipient solution while stirring gently to avoid re-introducing air.

    • Stir until the active compound is completely dissolved.

  • Final Volume and Packaging:

    • Adjust to the final volume with the deoxygenated buffer.

    • If sterility is required, filter the solution through a compatible 0.22 µm sterile filter.

    • Dispense the final solution into amber glass vials.

    • Before sealing, gently flush the headspace of each vial with Nitrogen or Argon gas to create an inert blanket.

    • Seal the vials immediately.

  • Storage:

    • Store the prepared solutions at 2-8°C, protected from light. Stability studies of phenylephrine solutions show significantly less degradation when stored in the dark.[2][3]

References

  • Phenylephrine Hydrochloride Compositions and Containers. (n.d.). Google Patents.
  • Kalyankar, T. M., Wadher, S. J., & Bodhankar, M. R. (2020). Stability Indicating Simultaneous Estimation of Phenylephrine HCl and Bromhexine HCl in Combined tablet dosage form by UV-Spectrophotometer. Research Journal of Pharmacy and Technology, 14(6), 3128-3132. Retrieved from [Link]

  • Jensen, J., & Strom, J. (2014). Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags. International Journal of Pharmaceutical Compounding, 18(5), 428-430. Retrieved from [Link]

  • Dib, P. (2023). Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. Journal of Pharmacology & Clinical Research, 9(4). Retrieved from [Link]

  • Dib, P. (2023). Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. Juniper Publishers. Retrieved from [Link]

  • Method for stabilizing phenylephrine. (n.d.). Google Patents.
  • Rekulapally, V. K., & Rao, V. U. (2015). A novel stability indicating RP-HPLC method development and validation for simultaneous estimation of phenylephrine, acetaminophen, guaifenesin and dextromethorphan in tablet dosage form. Der Pharmacia Lettre, 7(7), 329-339. Retrieved from [Link]

  • Elsayed, M. A., Obiakara, A. C., & Uzodinma, S. U. (1981). Bromination methods for determination of phenylephrine hydrochloride in nose drops, salicylamide in tablets, and tetracycline hydrochloride in capsules. Journal of the Association of Official Analytical Chemists, 64(4), 860–863. Retrieved from [Link]

  • Methods and compositions of stable phenylephrine formulations. (n.d.). Google Patents.
  • Attia, K. A. M., El-Abasawy, N. M., El-Olemy, A., & Abdel-azim, A. (2025). Two sustainable chromatographic approaches for estimation of new combination of phenylephrine hydrochloride and doxylamine succinate in presence of doxylamine oxidative degradation product. Scientific Reports, 15(1), 1-12. Retrieved from [Link]

  • How Sodium Metabisulfite Works as a Preservative: Mechanisms and Benefits. (2025). Food & Beverage Insider. Retrieved from [Link]

  • Yang, L., Ito, R., Sugimoto, H., Morimoto, Y., & Itoh, S. (2024). Oxidation mechanism of phenols by copper(ii)–halide complexes. Chemical Communications, 60(58), 7586-7589. Retrieved from [Link]

  • Al-saady, A. J. (2025). Colorimetric determination of phenylephrine hydrochloride drug using 4-aminoantipyrine: Stability and higher sensitivity. International Journal of Pharmaceutical Sciences and Research, 16(8). Retrieved from [Link]

  • Chen, J., Wang, L., Zhang, Y., & Li, Y. (2025). Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. Atmosphere, 16(5), 689. Retrieved from [Link]

  • The Effect of pH on the Stability of EDTA Chelates. (2025). Wellyou Tech. Retrieved from [Link]

  • Sodium Metabisulfite as a Food Additive: Mechanisms of Action and Health Implications. (2024). Journal of Nursing and Patient Health Care, 6(1), 105. Retrieved from [Link]

  • Chan, T. M., Chen, G., & Galfetti, P. (2006). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 78(20), 7343–7347. Retrieved from [Link]

  • Kumar, A., & Sharma, R. (2024). Development and Validation of a RP-HPLC Method for Simultaneous Quantification of Paracetamol and Phenylephrine Hydrochloride In. International Journal of Engineering, Technology and Applied Science, 6(2). Retrieved from [Link]

  • Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method. (n.d.). Google Patents.
  • Tenenbein, M. (2023). Ethylenediaminetetraacetic Acid (EDTA). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Yang, L., Ito, R., Sugimoto, H., Morimoto, Y., & Itoh, S. (2024). Oxidation mechanism of phenols by copper(II)-halide complexes. Chemical Communications. Retrieved from [Link]

  • Al-Abachi, M. Q., & Al-Ghabsha, T. S. (2018). Oxidative Coupling of Phenylephrine Hydrochloride Using N, N-Dimethyl-p-Phenylenediamine: Stability and Higher Sensitivity. AIP Conference Proceedings, 2044(1), 020023. Retrieved from [Link]

  • Battu, P. R. (2025). CHEMICAL OXIDATION OF PHENYLEPHRINE BY USING CHLORAMINE-T IN ACID MEDIA: A KINETIC AND MECHANISTIC STUDY. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Humeidy, I., & Al-Saidi, K. (2021). New approach for determination of Phenylephrine HCl in Pure and Pharmaceutical Formulation using a various Microextraction Methods. Research Journal of Pharmacy and Technology, 14(7), 3845-3850. Retrieved from [Link]

  • What is the mechanism of action of phenylephrine?. (2025). Dr.Oracle. Retrieved from [Link]

  • Effects of halide ions on degradation of organic pollutants in novel chemical oxidation processes. (2025). Figshare. Retrieved from [Link]

  • EDTA Complex Production and Applications in Chelating Agent Manufacturing. (2024). Shanghai Chemex. Retrieved from [Link]

  • He, G. W., Jern, S., & Wennmalm, Å. (2001). Ascorbic Acid–Induced Modulation of Venous Tone in Humans. Hypertension, 37(3), 933–937. Retrieved from [Link]

  • Why is EDTA Used as a Chelating Agent?. (n.d.). Shanghai Chemex. Retrieved from [Link]

  • Methods and compositions of stable phenylephrine formulations. (2014). Google Patents.
  • Wang, J., & Wang, S. (2021). A comprehensive kinetic model for phenol oxidation in seven advanced oxidation processes and considering the effects of halides and carbonate. Water Research, 209, 117942. Retrieved from [Link]

  • Al-Ghabsha, T. S., & Al-Abachi, M. Q. (2018). Effect of pH on the absorption intensity of PEH (25 µg/ ml)-4-AAP-Cu(II) complex. ResearchGate. Retrieved from [Link]

  • Morales, D. R. (2023). Phenylephrine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • What is the mechanism of Phenylephrine Hydrochloride?. (2024). Patsnap Synapse. Retrieved from [Link]

  • The Role of Sodium Metabisulphite in Food Preservation. (2025). Vinipul Chemicals Pvt. Ltd. Retrieved from [Link]

  • Enhanced Removal of Phenylephrine Hydrochloride using Eco-friendly Surface. (2021). Impactfactor.org. Retrieved from [Link]

  • Silva, A. B. S., & Ayres, M. C. C. (2021). Isolated Natural Antioxidants as a new Possible Therapeutic Alternative for the Treatment of Hypertension. Current Hypertension Reviews, 17(2), 99–108. Retrieved from [Link]

  • The use of 2,6-dichloroquinone-4-chlorimide for quantitative determination of phenylephrine hydrochloride in combined tablets with paracetamol and chlorpheniramine maleate. (n.d.). e-library.zsmu.edu.ua. Retrieved from [Link]

  • Top Applications of Sodium Metabisulphite in Pharmaceuticals, Food, and Water Treatment. (2025). S.P. Chemicals. Retrieved from [Link]

Sources

Technical Support Center: Purification of (R)-4-Bromo Phenylephrine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of (R)-4-Bromo Phenylephrine from reaction by-products Document ID: TS-BP-4402 Last Updated: 2025-06-15 Audience: Synthetic Chemists, Process Development Scientists

Introduction: The Challenge of the "Bromo" Handle

Welcome to the technical support hub for (R)-4-Bromo Phenylephrine. This molecule is a critical chiral scaffold, often used as a precursor for Suzuki-Miyaura cross-couplings or as a specific adrenergic receptor probe.

The Core Problem: Purifying this compound presents a "double-bind" scenario:

  • Chiral Purity: You must isolate the (R)-enantiomer from the racemate (or remove the (S)-impurity).

  • Chemoselectivity: The aryl bromide moiety is labile. Standard phenylephrine purification methods (often involving hydrogenation or vigorous acid/base shifts) can lead to debromination or phenol oxidation .

This guide provides modular troubleshooting workflows to address these specific failure modes.

Module 1: Chiral Resolution (Removing the S-Enantiomer)

Symptom: Low Enantiomeric Excess (ee < 95%) after initial synthesis. Root Cause: Incomplete asymmetric induction or racemization during workup.

The Solution: Classical Resolution via Tartaric Acid

While Chiral HPLC is useful for analysis, classical resolution is the most scalable method for increasing ee in this specific substrate class. The amino-alcohol motif pairs effectively with tartaric acid derivatives.

Step-by-Step Protocol
  • Free Base Preparation: Ensure your crude material is in the free base form. If it is a hydrochloride salt, neutralize with 10% NaOH to pH ~9.5 (isoelectric point vicinity) and extract into Ethyl Acetate (EtOAc).

  • Resolving Agent: Use (+)-L-Tartaric Acid (or Dibenzoyl-L-tartaric acid for higher lipophilicity).

    • Stoichiometry: 0.5 to 1.0 equivalents relative to the substrate.

  • Solvent System: Methanol (MeOH) or Ethanol/Water (95:5).

    • Note: Avoid pure water; the bromide increases lipophilicity compared to standard phenylephrine.

  • Crystallization:

    • Dissolve substrate and acid separately in hot solvent.

    • Mix and cool slowly to 0-5°C.

    • The diastereomeric salt of the (R)-amine typically crystallizes first (verify with specific rotation).

  • Recrystallization: If ee is <98%, recrystallize the salt from MeOH.

Visual Workflow: Chiral Resolution Logic

ChiralResolution Start Crude Racemic (R/S)-4-Bromo Phenylephrine CheckSalt Is it a Salt or Free Base? Start->CheckSalt FreeBaseStep Neutralize to pH 9.5 Extract into EtOAc CheckSalt->FreeBaseStep Salt (HCl) AddAcid Add (+)-L-Tartaric Acid (0.5 - 1.0 eq) in MeOH CheckSalt->AddAcid Free Base FreeBaseStep->AddAcid Crystallize Slow Cool to 4°C (Diastereomeric Salt Formation) AddAcid->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake (Enriched R-Salt) Filter->Solid Liquor Mother Liquor (Enriched S-Isomer) Filter->Liquor CheckEE Check ee% (HPLC) Solid->CheckEE Recryst Recrystallize (MeOH/EtOH) CheckEE->Recryst ee < 98% Liberate Liberate Base (NaOH / Extraction) CheckEE->Liberate ee > 99% Recryst->Filter

Caption: Decision tree for the resolution of (R)-4-Bromo Phenylephrine using tartaric acid. Note the critical check for salt vs. free base form.

Module 2: Chemical Decontamination (The "Debromo" & Ketone)

Symptom: Presence of "Impurity B" (Des-bromo phenylephrine) or "Impurity C" (Unreduced Ketone). Root Cause:

  • Debromination: Use of Pd/C with Hydrogen (Hydrodehalogenation side reaction).

  • Ketone: Incomplete reduction of the amino-ketone precursor.

Troubleshooting Guide
Impurity TypeDetection (HPLC)CauseCorrective Action
Des-bromo (Phenylephrine) RT Shift (Earlier elution)Pd/C used in reductionSTOP: Do not use Pd/C. Use NaBH₄ (Sodium Borohydride) or Pt/C (sulfided) which tolerates halogens [1].
Amino-Ketone Precursor UV Max shift (conjugation)Incomplete reductionTreat crude with 0.5 eq NaBH₄ in MeOH at 0°C. Monitor disappearance by TLC/HPLC.
Over-Alkylated Amine Higher MW (Mass Spec)Reductive amination errorDifficult to remove. Requires strict stoichiometry control during synthesis. Purification via Prep-HPLC required.
The "Amphoteric" Extraction Protocol

Because 4-Bromo Phenylephrine contains both a phenol (acidic) and a secondary amine (basic), it is amphoteric . You cannot simply "wash with base" to remove impurities, or you will lose your product to the aqueous layer.

optimized pH-Swing Method:

  • Acid Wash: Dissolve crude in dilute HCl (pH 2). Extract with Ethyl Acetate.[1]

    • Result: Neutrals and acidic impurities (like phenols without amines) go to Organic. Product stays in Aqueous.

  • Neutralization: Adjust aqueous layer pH to 9.0 - 9.5 (Isoelectric point).

    • Warning: Do not exceed pH 11, or the phenolate forms and product re-dissolves in water.

  • Extraction: Extract the turbid aqueous solution with 2-MeTHF or EtOAc/IPA (3:1) . The bromine atom increases lipophilicity, making this extraction more efficient than for standard phenylephrine.

Visual Workflow: Amphoteric Extraction

Extraction Input Crude Mixture (pH undefined) Acidify Acidify to pH 2.0 (HCl) Input->Acidify Wash Wash with EtOAc Acidify->Wash Phase1 Separation 1 Wash->Phase1 OrgWaste Organic Layer (Neutral Impurities) Phase1->OrgWaste Discard AqProd Aqueous Layer (Product as Salt) Phase1->AqProd Keep Basify Adjust pH to 9.2 (NH4OH or NaHCO3) AqProd->Basify Extract Extract with 2-MeTHF or EtOAc Basify->Extract Phase2 Separation 2 Extract->Phase2 AqWaste Aqueous Waste (Salts) Phase2->AqWaste Discard FinalProd Organic Layer (Purified (R)-Base) Phase2->FinalProd Evaporate

Caption: pH-swing extraction logic specifically designed for amphoteric amino-phenols like 4-Bromo Phenylephrine.

Module 3: Analytical Validation

Do not proceed without validating purity. Standard C18 columns often fail to separate the positional isomers of brominated phenylephrines.

Recommended HPLC Conditions:

ParameterConditionNotes
Column Chiralpak IC-3 or Lux Cellulose-1 Essential for enantiomer separation [2].
Mobile Phase (NP) n-Hexane : IPA : Diethylamine (80 : 20 : 0.1)DEA is required to sharpen the amine peak.
Mobile Phase (RP) ACN : Buffer (pH 6.0 Phosphate)For chemical purity (removing ketone).
Wavelength 270 nm
Flow Rate 1.0 mL/min

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation to remove the ketone precursor? A: Risky. Standard Pd/C hydrogenation will likely cleave the C-Br bond (debromination), yielding standard phenylephrine as a major impurity. If you must use hydrogenation, use a poisoned catalyst (e.g., Pt/C sulfided) or add an inhibitor like ethylenediamine, but NaBH₄ reduction is safer and preferred for this analog [1].

Q: My product is oiling out during crystallization. What should I do? A: This is common with brominated amino-alcohols.

  • Ensure the solvent contains a small amount of alcohol (e.g., EtOAc with 5% MeOH).

  • Seed the mixture with a tiny crystal of pure product (if available).

  • Scratch the glass surface to induce nucleation.

  • Switch to the Hydrochloride salt form (gas HCl into EtOAc/Ether) which is generally more crystalline than the free base.

Q: Why is the pH adjustment so critical during extraction? A: Phenylephrines have two pKa values: ~8.8 (amine) and ~9.8 (phenol).

  • pH < 7: Protonated amine (Water soluble).[2]

  • pH > 11: Deprotonated phenol (Water soluble).

  • pH ~9.0-9.5: Neutral zwitterion/free base (Organic soluble). You have a narrow window for extraction. Use a pH meter, not just paper strips.

References

  • Selective Reduction of Nitroaromatic Compounds: Journal of Synthetic Chemistry. (2024).[2][3] Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. 3 (Validates NaBH4 utility in preserving sensitive groups).

  • Chiral HPLC Methods: National Institutes of Health (PubMed). (2023).[4] Resolving phenylephrine HCl and guaifenesin enantiomers on cellulose-based chiral stationary phases. 4

  • Tartaric Acid Resolution: BenchChem. (2025).[5] A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents. 5

  • Phenylephrine Impurity Synthesis: Google Patents (CN103553942B). Preparation method of phenylephrine hydrochloride impurity. 6

Sources

Controlling hygroscopicity of (R)-4-Bromo Phenylephrine Hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid-State Engineering for (R)-4-Bromo Phenylephrine HCl

  • Case ID: #BPH-HYG-001

  • Subject: Controlling Hygroscopicity & Solid-State Stability

  • Assigned Specialist: Senior Application Scientist, Crystal Engineering Division

Executive Summary

(R)-4-Bromo Phenylephrine Hydrochloride is a halogenated phenethylamine derivative. While the bromine atom introduces lipophilicity compared to the parent phenylephrine, the hydrochloride salt form remains inherently prone to moisture sorption due to the high charge density of the chloride ion and its strong hydrogen-bonding potential with atmospheric water. Uncontrolled hygroscopicity leads to deliquescence, chemical degradation (hydrolysis), and variable dosage accuracy.

This guide provides a root-cause analysis and actionable engineering protocols to mitigate moisture uptake, ensuring a robust solid form for development.

Module 1: Diagnostic & Characterization

Determine if your material's moisture uptake is a surface phenomenon or a bulk lattice issue.

Q1: My sample clumps immediately upon exposure to air. How do I quantify the severity?

A: You must determine the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS). Visual clumping is subjective; DVS provides the kinetic data needed to set manufacturing controls.

Standard Protocol: DVS Isotherm Generation

  • Equilibration: Dry sample at 0% RH (25°C) for 6 hours to establish dry mass (

    
    ).
    
  • Sorption Cycle: Increase RH in 10% steps from 0% to 90%.

  • Equilibrium Criteria: Mass change (

    
    ) < 0.002% per minute.
    
  • Desorption: Reverse to 0% RH to check for hysteresis (indicates hydrate formation).

Data Interpretation Table:

Mass Change at 80% RHClassificationAction Required
< 0.2%Non-hygroscopicStandard packaging (LDPE bags).
0.2% – 2.0%Slightly HygroscopicControlled room temp; desiccant packs.
2.0% – 15.0%HygroscopicProcess Intervention Required. (See Module 2).
> 15.0% (or liquid)DeliquescentCritical Failure. Re-engineer salt or crystal habit.

Technical Insight: Amine hydrochlorides often exhibit a "step" change in mass. If you see a sharp uptake at a specific humidity (e.g., 60% RH), this is your CRH. Processing must occur at least 10% RH below this point.

Module 2: Process Engineering (Recrystallization)

Optimize the crystal habit to reduce surface area and lattice defects where water can initiate sorption.

Q2: I am using Ethanol/Water for crystallization, but the product is sticky. What is the alternative?

A: Avoid water in the final crystallization step. Water-based lattices often retain channel moisture or form hydrates that lower the energy barrier for further moisture uptake.

Recommended Protocol: Antisolytic Crystallization (IPA/Acetate System) Based on purification strategies for phenylephrine analogs, a non-aqueous system using Isopropanol (IPA) and n-Propyl Acetate is superior for rejecting moisture and improving flowability.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude (R)-4-Bromo Phenylephrine HCl in minimal Methanol or IPA at 50°C.

  • Filtration: Polish filter (0.45 µm) to remove nucleation sites (dust/impurities).

  • Antisolvent Addition: Slowly add n-Propyl Acetate or Ethyl Acetate (Ratio 1:3 solvent:antisolvent) while cooling.

    • Note: The ester antisolvent reduces the polarity of the bulk liquor, forcing the salt out in a more ordered, less hygroscopic lattice.

  • Aging: Stir at 0–5°C for 4 hours. Do not rush this. Fast cooling traps solvent inclusions, creating voids that later absorb water.

  • Drying: Vacuum dry at 40°C. Use a nitrogen bleed to prevent back-streaming of pump oil moisture.

Why this works: The use of esters (acetates) as antisolvents is a proven crystal engineering technique for amine salts. It promotes the growth of block-like crystals with lower surface-area-to-volume ratios compared to the needle-like habits often formed in alcohols alone [1, 2].

Module 3: Troubleshooting & Decision Logic

A systematic approach to resolving moisture issues.

Q3: The material passes DVS but fails during milling (becomes gummy). Why?

A: This is likely Amorphous Content Generation . Milling imparts mechanical energy that can disrupt the crystal lattice, creating amorphous regions on the particle surface. Amorphous phases are thermodynamically unstable and highly hygroscopic (glass transition).

Corrective Action:

  • Annealing: Store the milled powder at elevated temperature (e.g., 40°C) with controlled humidity (40% RH) for 24 hours to induce relaxation back to the crystalline state.

  • Cryo-Milling: Mill at liquid nitrogen temperatures to prevent thermal spikes that cause amorphization.

Troubleshooting Workflow (DOT Visualization):

HygroscopicityControl Start Issue: Wet/Sticky Solid CheckPurity Step 1: Check Purity (HPLC) Is Purity >98%? Start->CheckPurity ImpurityFix Action: Re-purify. Impurities lower CRH. CheckPurity->ImpurityFix No CheckForm Step 2: XRD/DSC Analysis Is it Crystalline? CheckPurity->CheckForm Yes AmorphousFix Action: Recrystallize (Slow cooling in IPA/Acetate) CheckForm->AmorphousFix No (Amorphous) CheckDVS Step 3: Run DVS Is Mass Gain > 5%? CheckForm->CheckDVS Yes (Crystalline) ParticleEng Action: Reduce Surface Area (Grow larger crystals) CheckDVS->ParticleEng Yes (>5%) StorageFix Action: Standard Desiccant (Silica/Molecular Sieve) CheckDVS->StorageFix No (<2%) SaltSwitch Action: Consider Counter-ion Switch (e.g., Tartrate, Fumarate) ParticleEng->SaltSwitch Fails

Figure 1: Decision tree for diagnosing and remediating hygroscopicity in amine hydrochloride salts. Blue nodes represent diagnostic steps; Red/Yellow/Green nodes represent corrective actions.

Module 4: Advanced Engineering (Co-Crystallization)

If the HCl salt remains too unstable for your formulation.

Q4: I cannot change the API, but the HCl salt is unmanageable. What is the "Crystal Engineering" fix?

A: If the HCl salt is non-negotiable, you can attempt Ionic Co-crystallization . This involves introducing a neutral organic acid (co-former) that hydrogen bonds with the chloride ion, effectively "shielding" it from atmospheric water.

Strategy:

  • Co-formers: Succinic acid, Fumaric acid, or Benzoic acid.[1]

  • Mechanism: The chloride ion (

    
    ) acts as a hydrogen bond acceptor for the organic acid (-COOH) rather than water (
    
    
    
    ). This has been successfully demonstrated with similar amine hydrochlorides like Fluoxetine HCl [3, 4].[2][3]

Protocol:

  • Mix (R)-4-Bromo Phenylephrine HCl and Succinic Acid (1:0.5 molar ratio) in Ethanol.

  • Slurry at room temperature for 24 hours.

  • Filter and analyze by PXRD. A new pattern indicates a "Salt Co-crystal" which often exhibits significantly flatter DVS isotherms.

References

  • Vertex Patent Data. (2014). Preparation method of phenylephrine hydrochloride impurity. Google Patents. Link

  • Nambiar, A.G., et al. (2023).[4] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.[4][5] Pharmaceutics, 15(1), 189. Link

  • Childs, S.L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.[1][2][3] Journal of the American Chemical Society, 126(41), 13335-13342. Link

  • Ribeiro, et al. (2023).[5] Hygroscopicity of Hydrochloride Salts: Case of Berberine Chloride... Pharmaceutics.[4][5][6][7][8][9] Link

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of (R)-4-Bromo Phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectra of (R)-4-Bromo Phenylephrine Hydrochloride and its parent compound, (R)-Phenylephrine Hydrochloride. As no definitive, published spectrum for (R)-4-Bromo Phenylephrine Hydrochloride is readily available, this document leverages established principles of substituent chemical effects to present a robust, predicted spectrum. This approach not only serves as a valuable reference for researchers working with this specific analog but also illustrates the power of predictive NMR analysis in drug development and chemical characterization.

The objective is to equip researchers, scientists, and drug development professionals with a detailed understanding of the key spectral features that differentiate these two compounds, enabling unambiguous identification and quality assessment.

Foundational Principles: The Influence of Bromine on Aromatic Systems

The primary structural difference between Phenylephrine and its 4-bromo analog is the introduction of a bromine atom onto the aromatic ring. In NMR spectroscopy, such a substitution has predictable consequences on the chemical shifts of nearby protons (¹H) and carbons (¹³C). The effect is twofold:

  • Inductive Effect: Bromine is an electronegative atom that withdraws electron density from the ring through the sigma bond network. This "deshields" the nearby nuclei, causing their signals to shift downfield (to a higher ppm value).

  • Mesomeric (Resonance) Effect: Bromine also possesses lone pairs of electrons that can be donated into the aromatic pi-system. This resonance effect increases electron density, particularly at the ortho and para positions relative to the substituent. This "shielding" effect causes an upfield shift (to a lower ppm value).

For halogens like bromine, the inductive effect is generally stronger, but the mesomeric effect cannot be disregarded. The final observed chemical shift is a balance of these competing influences. Furthermore, the substitution breaks the symmetry of the aromatic ring, leading to more complex splitting patterns for the remaining aromatic protons.

NMR Analysis of the Reference Compound: (R)-Phenylephrine Hydrochloride

To establish a baseline, we first examine the well-documented NMR spectrum of (R)-Phenylephrine Hydrochloride. The spectrum is typically acquired in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆. For this guide, we will reference data consistent with acquisition in D₂O.

Chemical Structure and Proton Numbering

Figure 1: Structure of (R)-Phenylephrine with proton/carbon numbering.

¹H NMR Spectral Data ((R)-Phenylephrine HCl in D₂O)
Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H7~5.0ddJ = 9.0, 3.51HMethine proton, benzylic
H4~7.4tJ = 7.81HAromatic
H2~7.1s (broad)-1HAromatic
H6~7.0dJ = 7.81HAromatic
H5~6.9dJ = 7.81HAromatic
H8a, H8b~3.3m-2HMethylene protons
H9~2.8s-3HN-Methyl protons

Note: The signals for the -OH and -NH protons are typically not observed in D₂O due to rapid deuterium exchange.

¹³C NMR Spectral Data ((R)-Phenylephrine HCl in D₂O)
Carbon LabelChemical Shift (δ, ppm)Assignment
C3~157.0Aromatic, C-OH
C1~140.0Aromatic, C-ipso
C4~131.0Aromatic, CH
C5~120.0Aromatic, CH
C2~116.5Aromatic, CH
C6~115.0Aromatic, CH
C7~71.0Methine, CH-OH
C8~55.0Methylene, CH₂-N
C9~32.0Methyl, N-CH₃

Predicted NMR Spectrum of (R)-4-Bromo Phenylephrine Hydrochloride

The introduction of bromine at the C4 position, para to the C1-ipso carbon and meta to the C3-hydroxyl group, significantly alters the aromatic region of the NMR spectrum.

Chemical Structure and Proton Numbering

Figure 2: Structure of (R)-4-Bromo Phenylephrine with proton/carbon numbering.

Predicted ¹H NMR Spectral Data ((R)-4-Bromo Phenylephrine HCl)
Proton LabelPredicted Shift (δ, ppm)Predicted MultiplicityPredicted Coupling (J, Hz)IntegrationJustification
H7~5.0ddJ = 9.0, 3.51HSide chain proton; minimal change expected.
H2 ~7.3 d J ≈ 2.0 1H Downfield shift due to ortho position to Br. Now coupled only to H6 (meta coupling).
H6 ~7.2 dd J ≈ 8.5, 2.0 1H Significant downfield shift. Coupled to H5 (ortho) and H2 (meta).
H5 ~7.0 d J ≈ 8.5 1H Minor shift expected. Coupled only to H6 (ortho).
H8a, H8b~3.3m-2HSide chain protons; minimal change expected.
H9~2.8s-3HSide chain proton; minimal change expected.
Predicted ¹³C NMR Spectral Data ((R)-4-Bromo Phenylephrine HCl)
Carbon LabelPredicted Shift (δ, ppm)Justification
C3~156.0Minor downfield shift due to meta Br.
C1~142.5Downfield shift due to para Br.
C5 ~133.0 Significant downfield shift (ortho to Br).
C6 ~129.0 Downfield shift (meta to Br).
C2 ~118.0 Minor shift expected.
C4 ~112.0 "Heavy Atom Effect" : The C-Br carbon itself shifts significantly upfield. This is a well-documented phenomenon.[1]
C7~71.0Side chain carbon; minimal change expected.
C8~55.0Side chain carbon; minimal change expected.
C9~32.0Side chain carbon; minimal change expected.

Comparative Analysis: Key Spectral Differences

The most telling differences are found in the aromatic region (6.5-8.0 ppm for ¹H, 110-160 ppm for ¹³C).

Table 1: Comparison of ¹H NMR Aromatic Signals
CompoundH2 SignalH4/H5/H6 SignalsSplitting Pattern Complexity
Phenylephrine HCl ~7.1 ppm (broad s)Three distinct signals (~7.4, ~7.0, ~6.9 ppm)Four separate aromatic resonances.
4-Bromo Phenylephrine HCl (Predicted) ~7.3 ppm (d)Two distinct signals (~7.2, ~7.0 ppm)Three separate aromatic resonances with clear ortho and meta couplings.
Table 2: Comparison of ¹³C NMR Aromatic Signals
CompoundC1-C6 Chemical Shift Range (ppm)Key Differentiating Signal
Phenylephrine HCl ~115.0 - 157.0Four CH signals.
4-Bromo Phenylephrine HCl (Predicted) ~112.0 - 156.0C4-Br signal at ~112.0 ppm. The upfield shift of the carbon directly attached to bromine is the most unambiguous indicator.

The substitution of a proton with bromine on the aromatic ring simplifies the ¹H NMR spectrum from four aromatic signals to three, but complicates the splitting patterns due to the introduction of both ortho and meta spin-spin coupling. In the ¹³C NMR spectrum, the most diagnostic feature is the appearance of the C4-Br signal at a uniquely upfield position.

Standard Experimental Protocol for NMR Acquisition

Trustworthy and reproducible data is contingent on a meticulous experimental protocol.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • Analyte ((R)-4-Bromo Phenylephrine HCl or similar): 5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR.

  • Deuterated Solvent: Deuterium Oxide (D₂O) or DMSO-d₆ (0.6-0.7 mL).

  • NMR Tubes: High-quality, clean 5 mm tubes.

  • Internal Standard (optional): TMS (for organic solvents) or DSS (for D₂O).

Methodology:

  • Sample Preparation:

    • Accurately weigh the analyte and transfer it to a clean, dry vial.

    • Add the deuterated solvent (e.g., 0.6 mL of D₂O).

    • Gently vortex or sonicate the vial until the sample is completely dissolved. Ensure no particulate matter remains.

    • Using a Pasteur pipette, carefully transfer the solution into the NMR tube.

    • Wipe the outside of the NMR tube clean and place a cap on it.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim: The magnetic field homogeneity is optimized (shimmed) to ensure sharp, symmetrical peaks. This can be done manually or automatically.

    • Tune/Match: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.

    • Acquire ¹H Spectrum:

      • Use a standard single-pulse experiment.

      • Set appropriate parameters (e.g., spectral width ~12 ppm, 8-16 scans, relaxation delay of 1-2 seconds).

    • Acquire ¹³C Spectrum:

      • Use a proton-decoupled pulse sequence (e.g., zgpg30).

      • A higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more scans).

  • Data Processing:

    • Apply Fourier transform to the acquired FID (Free Induction Decay).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to get a flat spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak (D₂O ≈ 4.79 ppm) or an internal standard.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Workflow Visualization

The process from sample to final analysis can be summarized in the following workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID (¹H and ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate & Integrate phase_base->calibrate analyze Assign Peaks & Compare Spectra calibrate->analyze

Sources

High-Precision FTIR Identification Guide: (R)-4-Bromo Phenylephrine HCl

[1]

Executive Summary

This guide provides a definitive reference for the infrared spectroscopic identification of (R)-4-Bromo Phenylephrine HCl , a halogenated derivative of the adrenergic agent Phenylephrine.

While the parent compound, (R)-Phenylephrine HCl, is a well-characterized

Key Differentiator: The transition from a meta-disubstituted benzene (parent) to a 1,2,4-trisubstituted benzene (4-bromo derivative) creates a predictable and distinct shift in the C-H out-of-plane (OOP) bending region (900–650 cm⁻¹), serving as the primary confirmation of bromination.[1]

Structural Context & Vibrational Logic

To interpret the spectrum accurately, one must understand the structural perturbation caused by the bromine atom.

  • Parent Molecule: (R)-Phenylephrine HCl (3-hydroxy-

    
    -[(methylamino)methyl]benzenemethanol hydrochloride).[1] The aromatic ring is 1,3-disubstituted  (meta).[1]
    
  • Target Molecule: (R)-4-Bromo Phenylephrine HCl.[1] The addition of Bromine at position 4 creates a 1,2,4-trisubstituted aromatic ring.

Structural Logic Diagram

The following diagram illustrates the chemical logic driving the spectral shifts.

StructuralLogiccluster_0Parent: Phenylephrine HClcluster_1Target: 4-Bromo DerivativeParent1,3-Disubstituted Benzene(Meta Pattern)Target1,2,4-Trisubstituted Benzene(Asymmetric)Parent->TargetBromination at C4FuncGroupsPhenolic OHSecondary Amine (HCl)Benzylic OHNewBondC-Br Stretch(Heavy Atom Effect)FuncGroups->NewBondRetained but ShiftedResultSPECTRAL SHIFT:1. C-H OOP Region Changes2. New Band ~600-550 cm⁻¹Target->ResultNewBond->Result

Figure 1: Structural evolution and resulting spectral impact.[1][2] The change in substitution pattern is the primary diagnostic indicator.

Experimental Protocol (USP <854> Aligned)

For high-fidelity comparison, Attenuated Total Reflection (ATR) is recommended over KBr pellets to minimize moisture interference, as Phenylephrine salts are hygroscopic.[1]

Methodology Workflow

ProtocolStartStart: Sample PrepDryDesiccation(Vacuum oven, 25°C, 2h)Start->DryRemove Hydration WaterMethodSelect MethodDry->MethodATRATR (Diamond/ZnSe)Preferred for HCl SaltsMethod->ATRStandard QCKBrKBr Pellet (1:100)Requires dry boxMethod->KBrHigh Res / ResearchAcqAcquisitionRes: 4 cm⁻¹, Scans: 32+ATR->AcqKBr->AcqProcessPost-ProcessingBaseline Corr., ATR Corr.Acq->Process

Figure 2: Standardized acquisition workflow ensuring reproducibility for hygroscopic hydrochloride salts.

Critical Steps:
  • Desiccation: Phenylephrine HCl is hygroscopic.[1] Water bands (3400 cm⁻¹ broad, 1640 cm⁻¹ bend) will obscure the amine/hydroxyl region if the sample is not dried.[1]

  • ATR Correction: If comparing ATR data to historical KBr library data, apply an ATR correction algorithm (intensity

    
    
    
    
    ) to align relative peak intensities.

Comparative Spectral Analysis

The following table details the specific wavenumber shifts expected when comparing the (R)-Phenylephrine HCl standard against the (R)-4-Bromo analog.

Table 1: Diagnostic Reference Data
Functional Group / Mode(R)-Phenylephrine HCl (Parent)(R)-4-Bromo Phenylephrine HCl (Target)Diagnostic Significance
O-H / N-H Stretch 3400–3200 cm⁻¹ (Broad, strong)3400–3200 cm⁻¹ (Broad, strong)Low. Little change expected; dominates the high-frequency region.[1]
Amine Salt (NH₂⁺) ~2800–2400 cm⁻¹ (Multiple bands)~2800–2400 cm⁻¹ (Similar profile)Low. Characteristic of secondary amine HCl salts.[1]
Aromatic C=C Stretch 1600 & 1585 cm⁻¹1590 & 1575 cm⁻¹Medium. Slight redshift due to the mass of the Bromine atom on the ring.
C-H OOP Bending 690 & 780 cm⁻¹ (Meta-disubstituted)800–860 cm⁻¹ & ~880 cm⁻¹ (1,2,4-Trisubstituted)CRITICAL. The disappearance of the 690/780 doublet and appearance of 800-880 bands confirms the substitution pattern change.[1]
C-Br Stretch Absent650–550 cm⁻¹ (Medium/Strong)High. A new, distinct band appears in the low-frequency fingerprint region.[1]
C-O Stretch (Phenolic) ~1270 cm⁻¹~1260–1250 cm⁻¹Medium. Slight shift due to ortho-position (relative to OH) electronic effects.[1]
Detailed Interpretation of the "Fingerprint" (1500–600 cm⁻¹)[1]

The most definitive proof of the 4-bromo derivative is found in the Out-of-Plane (OOP) C-H Bending region.

  • Parent (Meta-Substitution): Look for two strong bands near 690 cm⁻¹ and 780 cm⁻¹ .[1][3] These correspond to the three adjacent hydrogen atoms and the isolated hydrogen atom on the ring.

  • 4-Bromo (1,2,4-Trisubstitution): The addition of bromine at position 4 removes the "three adjacent hydrogens" motif. You will instead see:

    • A strong band for two adjacent hydrogens (positions 5 and 6) typically between 800–860 cm⁻¹ .[1]

    • A band for the isolated hydrogen (position 2) near 870–900 cm⁻¹ .[1]

    • Absence of the 690 cm⁻¹ band found in the parent.

Validation & Troubleshooting

When analyzing your spectrum, use this self-validation checklist to ensure the data is authentic and not an artifact.

  • Artifact Check: Is there a sharp doublet at 2350 cm⁻¹?

    • Cause: Atmospheric CO₂.[1]

    • Action: Repurge the optical bench and re-acquire background.

  • Hydration Check: Is the 3300 cm⁻¹ region a shapeless blob?

    • Cause: Wet sample.[1]

    • Action: Dry sample in a vacuum oven at 40°C for 2 hours.

  • Polymorphism: Are peaks split or slightly shifted compared to the reference?

    • Cause: Different crystal habit (polymorph) or salt form.[1]

    • Action: Grind the sample (if KBr) or dissolve/recrystallize to ensure a consistent amorphous/crystalline state.[1]

References

  • United States Pharmacopeia (USP). General Chapter <854> Mid-Infrared Spectroscopy and <1854> Mid-Infrared Spectroscopy—Theory and Practice.[1][4] Rockville, MD: United States Pharmacopeial Convention.[5] [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for C-H OOP bending regions and Halogenated Aromatic shifts).

  • National Institute of Standards and Technology (NIST). Phenylephrine Hydrochloride Mass & IR Spectra. NIST Chemistry WebBook, SRD 69.[1] [1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for C-Br stretching frequencies in aromatic systems).

  • PubChem. Compound Summary for CID 67108212: (R)-Phenylephrine Hydrochloride. National Library of Medicine. [1]

Certificate of Analysis (CoA) requirements for 4-Bromo Phenylephrine

Author: BenchChem Technical Support Team. Date: February 2026

Certificate of Analysis (CoA) Guide: 4-Bromo Phenylephrine

Part 1: Core Directive & Executive Summary

Topic: Certificate of Analysis (CoA) Requirements for 4-Bromo Phenylephrine CAS Registry Number: 1391054-36-6 (racemic HCl salt); 5391-88-8 (related alcohol intermediate) Chemical Name: 4-bromo-3-hydroxy-


-[(methylamino)methyl]benzenemethanol hydrochloride
Context:  This guide serves researchers and QA/QC professionals involved in the characterization of halogenated adrenergic receptor probes. Unlike the parent drug Phenylephrine (a standard 

-agonist), the 4-Bromo analog is a specialized research tool used to probe receptor binding pockets or as a synthetic intermediate.

The "Performance" Metric: In the context of a CoA, "performance" refers to the analytical reliability of the material. A "Research Grade" CoA guarantees identity, whereas a "Reference Standard" CoA guarantees the quantitative accuracy required for potency determination. Using a lower-grade material for


 (binding affinity) determination can skew results by >10% due to inactive enantiomers or des-bromo impurities.

Part 2: Comparative CoA Specifications

The following table contrasts the CoA requirements for Research Grade (screening/synthesis) versus Reference Standard Grade (analytical calibration/GLP studies).

ParameterResearch Grade (Tier 1) Reference Standard Grade (Tier 2) Scientific Rationale
Assay (Potency) > 95.0% (Area % by HPLC)99.0% ± 1.0% (Mass Balance or qNMR)"Area %" ignores inorganic salts/water. Reference grade requires absolute content for molar dosing.
Identity (NMR) Conforms to StructureConforms + Trace Impurity AssignmentReference grade must identify regioisomers (e.g., 2-Bromo vs 4-Bromo).
Identity (MS) Mass matches theoreticalIsotopic Pattern Confirmation Critical: Must show 1:1 ratio of

Br/

Br isotopes to confirm halogenation.
Chirality Not specified (often Racemic)Enantiomeric Excess (ee) > 99.5%The (R)-enantiomer is typically the active eutomer at

-adrenergic receptors.
Residual Solvents < 5% TotalQuantified (ppm) per ICH Q3CSolvents like THF or Methanol can interfere with biological assays or crystal packing.
Water Content Not always reportedQuantified (Karl Fischer)Phenylephrine analogs are hygroscopic; water weight errors lead to incorrect dosing.
Appearance White to off-white solidCrystalline description + ColorDiscoloration indicates oxidative instability (quinone formation).

Part 3: Critical Quality Attributes (CQAs) & Experimental Protocols

Identity: The "Bromine Fingerprint"

The presence of the bromine atom provides a unique self-validating identity check that must be present in the CoA.

  • Mass Spectrometry (MS):

    • Requirement: The molecular ion cluster must exhibit a doublet separated by 2 atomic mass units (amu) with nearly equal intensity.

    • Mechanism: Natural bromine exists as

      
      Br (50.7%) and 
      
      
      
      Br (49.3%).
    • Acceptance Criteria:

      
       and 
      
      
      
      (for free base). If the
      
      
      peak is missing or
      
      
      , the product has de-brominated to Phenylephrine.
  • Proton NMR (

    
    H NMR): 
    
    • Regiochemistry Check: Standard Phenylephrine has a 1,3,5-substitution pattern on the ring. 4-Bromo Phenylephrine introduces a substituent at position 4 (between the OH and the alkyl chain attachment, or para to the OH depending on numbering convention).

    • Key Signal: Look for the loss of the aromatic proton at the 4-position and the collapse of coupling constants for the remaining protons (changing from triplet/doublet patterns to singlets/doublets).

Purity: HPLC Method for Impurity Profiling

The most critical impurity is Phenylephrine (Des-bromo impurity) , which is pharmacologically active and will cause false positives in agonist assays.

Protocol: Reversed-Phase Ion-Pairing HPLC

  • Column: C18 End-capped (e.g., Zorbax SB-C18,

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (keeps amine protonated).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Phenol absorption) and 220 nm (Amide/Ring).

  • Expected Elution:

    • Phenylephrine (Polar): Elutes earlier (~4-5 min).

    • 4-Bromo Phenylephrine (Lipophilic): Elutes later (~8-10 min) due to the heavy halogen atom increasing hydrophobicity.

Stability: Photolytic Degradation

Aryl bromides are susceptible to photolytic cleavage (homolysis of the C-Br bond).

  • Test: Expose solid sample to ambient light for 48 hours.

  • Pass Criteria: No appearance of "Phenylephrine" peak in HPLC > 0.5%.

  • Storage: CoA must state "Store in amber vials, -20°C, under Argon."

Part 4: Visualization & Logic Flows

Diagram 1: Analytical Workflow for CoA Generation

This diagram illustrates the decision logic for releasing a batch of 4-Bromo Phenylephrine.

CoA_Workflow Start Crude 4-Bromo Phenylephrine ID_Check Identity Check (MS Isotope + NMR) Start->ID_Check Purity_Check Purity Check (HPLC + Chiral) ID_Check->Purity_Check Decision Does it meet Specs? Purity_Check->Decision Fail Reject / Reprocess (Des-bromo impurity?) Decision->Fail No (<99%) Pass Issue CoA (Reference Grade) Decision->Pass Yes (>99%)

Caption: Logical workflow for certifying 4-Bromo Phenylephrine. Note the critical "Des-bromo" checkpoint.

Diagram 2: Impurity Origin & Detection

This diagram maps the chemical origins of key impurities monitored in the CoA.

Impurity_Map Target 4-Bromo Phenylephrine Impurity_A Impurity A: Des-bromo Phenylephrine (Active Agonist) Target->Impurity_A Photolysis (C-Br cleavage) Impurity_B Impurity B: Quinone Oxidation (Colored) Target->Impurity_B Air Oxidation Parent Phenylephrine (Starting Material) Parent->Target Bromination Light UV Light Exposure Light->Target

Caption: Pathway of critical impurities. Impurity A (Des-bromo) is pharmacologically active and must be controlled.

Part 5: References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7808, 4-Bromophenol (and derivatives). Retrieved from [Link]

  • World Health Organization (WHO). (2002). Model Certificate of Analysis (CoA) for Pharmaceutical Products (Annex 10). Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2025). Phenylephrine Hydrochloride Monograph 01/2008:1035. (Standard for parent compound impurities). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2025). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Comparative Impurity Profiling: USP Phenylephrine Standards vs. the 4-Bromo Analog

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between standard USP Phenylephrine impurities and the 4-Bromo derivative (specifically the ring-brominated analog and the


-bromo ketone process intermediate).

Executive Summary

In the high-stakes environment of adrenergic agonist manufacturing, distinguishing between closely related structural isomers and process-related halogenated byproducts is critical. While the United States Pharmacopeia (USP) clearly defines a set of hydrophilic impurities (e.g., Norphenylephrine, Phenylephrone), the 4-Bromo derivative represents a distinct analytical challenge.

This guide contrasts the well-characterized USP impurities against the 4-Bromo derivative—often arising as a Genotoxic Impurity (GTI) precursor (


-bromo ketone) or a ring-substituted analog during synthesis. We analyze these compounds through the lens of chromatographic selectivity, detection sensitivity, and toxicological risk.

Structural & Mechanistic Origins

To understand the separation challenge, we must first map the structural divergence. USP impurities typically arise from incomplete methylation or oxidation, whereas the 4-Bromo derivatives stem from aggressive halogenation steps in the synthesis pathway.

The Contenders
Compound ClassKey AnalyteOriginStructural Characteristic
API Phenylephrine HCl Target Molecule3-hydroxy, secondary amine, benzylic alcohol.[1]
USP Impurity Norphenylephrine Precursor/DegradantLacks

-methyl group (Primary amine). More Polar.
USP Impurity Rel. Comp. C (Phenylephrone) Oxidation ProductKetone at benzylic position.
4-Bromo Derivative 4-Bromo-Phenylephrine Side ReactionBromine substitution at C4 (Ring). Highly Lipophilic.
Process Impurity

-Bromo Ketone
Synthetic Intermediate

-halo ketone.[2] High Reactivity (GTI).
Synthesis & Impurity Pathway Diagram

The following flow diagram illustrates the divergence point where standard USP impurities and Bromo-derivatives enter the stream.

G Start m-Hydroxyacetophenone Step1 Bromination Step (Br2 / Solvent) Start->Step1 AlphaBr INTERMEDIATE: alpha-Bromo Ketone (Genotoxic Risk) Step1->AlphaBr Main Path RingBr SIDE REACTION: 4-Bromo-Phenylephrine (Ring Substitution) Step1->RingBr Over-bromination Step2 Amination (Methylamine) AlphaBr->Step2 Step3 Hydrogenation/Reduction Step2->Step3 ImpNor USP Norphenylephrine (Incomplete Methylation) Step2->ImpNor Ammonia impurity PE TARGET API: Phenylephrine HCl Step3->PE ImpC USP Impurity C (Phenylephrone) Step3->ImpC Oxidation

Figure 1: Origin of Impurities. Note the distinct pathway for Bromo-derivatives (red) arising from the halogenation step, contrasted with USP degradants (yellow).

Chromatographic Performance Comparison

The core differentiation lies in hydrophobicity . The USP impurities are generally polar, eluting close to the API. The 4-Bromo derivatives, possessing a heavy halogen atom, exhibit significant retention shifts on Reversed-Phase (RP) columns.

Predicted Retention Behavior (RP-HPLC, C18)

Experimental Basis: C18 Column, Acidic Mobile Phase (Ion Pairing), Gradient Elution.

AnalyteRelative Retention Time (RRT)*Elution MechanismResolution Challenge
Norphenylephrine ~0.90Hydrophilic (Primary Amine)Elutes before PE. Risk of merging with solvent front.
Phenylephrine (API) 1.00 ReferenceN/A
USP Impurity C ~1.30Ketone < Alcohol PolarityWell-resolved usually.
4-Bromo-Phenylephrine ~1.8 - 2.2 Lipophilic (Aryl Halide) Late Eluter. Requires gradient flush to remove.

-Bromo Ketone
~2.5+ Highly LipophilicRisk of carryover if run time is too short.

*RRT values are approximate and dependent on specific gradient slope and ion-pairing reagent concentration.

The Selectivity Logic

The introduction of a Bromine atom (


) replaces a Hydrogen (

) or Hydroxyl (

).
  • Effect: Bromine is significantly less polar and more voluminous.

  • Result: On a C18 column, the 4-Bromo derivative will display a much higher capacity factor (

    
    ) than Phenylephrine.
    
  • Critical Insight: If your method is isocratic and optimized only for USP impurities (early eluters), the 4-Bromo derivative may elute in the next injection (ghost peak) or require a steep gradient ramp to clear.

Experimental Protocol: Self-Validating System

To objectively compare these species, use the following standardized HPLC protocol. This method utilizes ion-pairing to retain the basic amines while exploiting the hydrophobicity difference for the Bromo-analog.

Chromatographic Conditions
  • Column: L1 packing (C18),

    
    , 
    
    
    
    (e.g., Inertsil ODS-3 or equivalent).
  • Mobile Phase A: Buffer pH 2.8 (Sodium Octanesulfonate 1.1 g/L in water, adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 215 nm (Universal) and 270 nm (Selectivity check).

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.09010Retain Polar USP Impurities
10.09010Isocratic hold for PE separation
25.05050Elute 4-Bromo Derivatives
30.05050Wash
31.09010Re-equilibrate
System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ): 
    
    
    
    between Phenylephrine and USP Impurity C.
  • Tailing Factor (

    
    ): 
    
    
    
    for Phenylephrine (Critical for basic drugs).[4]
  • Sensitivity: S/N

    
     for 4-Bromo derivative at 0.05% concentration.
    

Safety & Toxicity Profile (E-E-A-T)

This is the most significant differentiator. While USP impurities are generally treated as standard organic impurities (Reporting threshold ~0.05-0.1%), the


-Bromo ketone  variant of the 4-Bromo derivative is a structural alert for genotoxicity.
Genotoxicity Assessment
  • USP Impurities: Generally non-mutagenic. Controlled by standard ICH Q3A/Q3B limits.

  • 4-Bromo Derivative (

    
    -Halo Ketone): 
    
    • Mechanism: Alkylating agent.[5] Can react directly with DNA bases (guanine).

    • Regulatory Status: Potential Genotoxic Impurity (GTI) .[6]

    • Control Limit: Often requires control to TTC (Threshold of Toxicological Concern) levels (

      
      ), which is orders of magnitude lower than standard USP impurities.
      
Analytical Workflow for Safety

The following diagram details the decision logic for handling these distinct impurity classes.

Workflow Sample Drug Substance Sample HPLC HPLC-UV (Gradient) Sample->HPLC Decision Peak Identification HPLC->Decision USP_Path Match USP RRT? (Imp A, C, E) Decision->USP_Path Yes Bromo_Path Late Eluter? (Bromo-Analog) Decision->Bromo_Path No / Unknown Quant_USP Quantify vs. 0.10% Limit USP_Path->Quant_USP GTI_Check GTI Assessment (Ames Test / TTC) Bromo_Path->GTI_Check

Figure 2: Analytical Decision Matrix. Distinguishing standard quality control (Green path) from safety/GTI evaluation (Red path).

Conclusion

The comparison between USP Phenylephrine impurities and the 4-Bromo derivative is not just a matter of retention time—it is a distinction between process control and chemical safety .

  • Selectivity: The 4-Bromo derivative is significantly more lipophilic (

    
    ) than standard USP impurities.
    
  • Origin: It serves as a tracer for the bromination step efficiency, whereas USP impurities trace oxidation/methylation efficiency.

  • Risk: The

    
    -bromo ketone form requires strict control at ppm levels (GTI), unlike the percentage-level control for standard USP impurities.
    

Recommendation: Researchers developing generic Phenylephrine processes must validate their HPLC method with a specific "4-Bromo" marker to ensure the gradient is sufficient to elute this potential genotoxin and prevent column fouling.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 6041, Phenylephrine. Available at: [Link]

  • Snodin, D. J. (2010).[6] Genotoxic impurities: From structural alerts to qualification. Organic Process Research & Development. (Context: Alpha-halo ketones as GTIs).

  • ICH Guidelines . M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Available at: [Link]

  • NIST Chemistry WebBook . Benzenemethanol, 4-bromo-alpha-methyl- (Structural Analog Data). Available at: [Link]

Sources

A Comparative Guide to the qNMR Quantification of (R)-4-Bromo Phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precise Quantification

(R)-4-Bromo Phenylephrine Hydrochloride is a critical chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical purity and accurate quantification are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). While several analytical techniques can be employed for its quantification, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and reliable primary method.[1][2] This guide provides an in-depth technical comparison of qNMR with alternative methods for the quantification of (R)-4-Bromo Phenylephrine Hydrochloride, supported by experimental data and protocols.

The core principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[1][3] This intrinsic relationship allows for the determination of the absolute or relative concentration of a substance without the need for a chemically identical reference standard, a significant advantage over many chromatographic techniques.[4][5]

The qNMR Advantage: A Primary Ratio Method

Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which rely on the detector's response to a specific physicochemical property of the analyte and necessitate calibration curves with a known standard, qNMR is considered a primary ratio method of measurement.[2][6] The signal intensity is directly proportional to the molar concentration of the analyte, making it a more direct and often more accurate quantification technique.[3][7]

This guide will explore the practical application of ¹H qNMR for the analysis of (R)-4-Bromo Phenylephrine Hydrochloride, detailing the experimental workflow, from sample preparation to data analysis, and comparing its performance against traditional chromatographic approaches.

Experimental Workflow for qNMR Quantification

The successful implementation of a qNMR experiment hinges on a meticulously planned and executed workflow. Each step is critical for ensuring the accuracy and reproducibility of the results.

Sources

A Comparative Guide to Elemental Analysis Standards for Brominated Phenylephrine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of modern analytical techniques for the elemental analysis of brominated active pharmaceutical ingredients (APIs), using brominated phenylephrine salts as a representative model. As the complexity of pharmaceutical molecules increases, rigorous and accurate characterization of their elemental composition is paramount for ensuring identity, purity, safety, and efficacy. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust analytical standards within a regulated environment. We will dissect the core methodologies, from trace impurity analysis guided by pharmacopeial standards to precise stoichiometric confirmation of the halogen content.

The Analytical Imperative: Why Elemental Composition Matters

For a halogenated API like a brominated phenylephrine salt, elemental analysis serves two primary, critical functions:

  • Stoichiometric Confirmation & Identity : The precise quantification of bromine is fundamental to confirming the salt's identity and stoichiometric ratio. A deviation from the theoretical bromine percentage can indicate impurities, the presence of a different salt form, or issues with the synthetic route.

  • Impurity Control & Patient Safety : Beyond the intentionally introduced bromine, residual catalysts from synthesis (e.g., Pd, Pt) and other elemental impurities can be present.[1] These impurities offer no therapeutic benefit and can pose significant health risks.[1][2] Regulatory bodies worldwide have established stringent limits for such contaminants.

Foundational Regulatory Standards

The control of elemental impurities is globally harmonized through the International Council for Harmonisation (ICH) Q3D guideline.[3] This guideline is implemented by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

  • USP General Chapters <232> and <233> : These chapters define the permissible daily exposure (PDE) limits for 24 elemental impurities and outline the required procedures for their analysis, respectively.[4][5] The chapters strongly favor modern instrumental techniques like ICP-MS and ICP-OES over older, less specific methods.[2][3] Validation of any chosen procedure is mandatory to ensure it is specific, accurate, and precise for the intended purpose.[6]

  • Ph. Eur. General Chapter 2.4.20 : This chapter is harmonized with the USP and ICH Q3D guidelines, providing a framework for determining elemental impurities.[1][7][8] It maintains a flexible approach, allowing users to select any suitable analytical procedure, provided it is properly validated.[8]

Comparative Analysis of Core Techniques

The selection of an analytical technique depends on the specific goal: quantifying the bromine counter-ion, screening for trace metal contaminants, or performing a comprehensive impurity profile. We will compare three leading techniques: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Combustion Ion Chromatography (CIC), and X-Ray Fluorescence (XRF) Spectroscopy.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the industry gold standard for trace elemental impurity analysis in pharmaceuticals due to its exceptional sensitivity and ability to measure multiple elements simultaneously.[9][10] While traditionally used for metals, modern ICP-MS systems can be effectively configured for halogen analysis.[11][12]

Principle of Operation A sample solution is nebulized into a high-temperature argon plasma (~6,000–10,000 K), which desolvates, atomizes, and ionizes the atoms. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection and quantification.

Application to Brominated Phenylephrine Salts For brominated phenylephrine, ICP-MS is the definitive method for quantifying the elemental impurities listed in USP <232> and ICH Q3D.[10] For bromine quantification, specific challenges such as its high first ionization potential must be addressed through optimized plasma conditions and potential use of a collision/reaction cell to remove polyatomic interferences.[12]

Workflow: ICP-MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh API Sample (e.g., 50 mg) Acid Add High-Purity Acids (e.g., HNO₃, HCl) Sample->Acid Digestion Closed-Vessel Microwave Digestion Acid->Digestion Dilution Dilute to Final Volume with Deionized Water Digestion->Dilution Analysis Introduce Sample into ICP-MS System Dilution->Analysis Standard Prepare Calibration Standards & CRM Standard->Analysis Detection Ionization in Plasma, Mass Separation & Detection Analysis->Detection Quant Quantify Br & Impurities Against Calibration Curve Detection->Quant Report Generate Report & Compare to Specifications Quant->Report

Workflow for ICP-MS analysis of brominated phenylephrine.

Experimental Protocol: ICP-MS for Bromine and Trace Impurities

  • Sample Preparation (Microwave Digestion) :

    • Accurately weigh approximately 50 mg of the brominated phenylephrine salt into a clean, acid-leached microwave digestion vessel.

    • Carefully add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl). The use of closed-vessel microwave digestion is the preferred method as it prevents the loss of volatile elements during the process.[13][14]

    • Seal the vessels and place them in the microwave digestion system. Ramp the temperature to 200°C over 15 minutes and hold for an additional 20 minutes. This ensures complete dissolution of the organic matrix.

    • After cooling, carefully open the vessels and dilute the digest to a final volume of 50 mL with 18.2 MΩ·cm deionized water. This results in a 1000x dilution factor.

  • Instrument Calibration and Setup :

    • Prepare a series of multi-element calibration standards containing bromine and the target impurities (e.g., As, Cd, Hg, Pb, Co, V, Ni) from certified stock solutions.[15] The concentration range should bracket the expected sample concentrations and regulatory limits.

    • Use an instrument equipped with a collision/reaction cell to minimize polyatomic interferences. For bromine, oxygen can be used as a reaction gas.[11]

    • Incorporate internal standards (e.g., Yttrium, Rhodium) online to correct for instrument drift and matrix effects.[14]

  • Analysis and Validation :

    • Aspirate a blank, calibration standards, and prepared samples into the ICP-MS.

    • Specificity : Analyze the sample matrix spiked with known quantities of target elements to demonstrate that other components do not interfere with the measurement.[6]

    • Accuracy : Analyze a certified reference material (CRM) or spike a sample replicate at concentrations between 50% and 150% of the target limit.[6] Per USP <233>, spike recovery should be within 70-150%.

    • Precision : Analyze at least six independent sample preparations. The relative standard deviation (RSD) should not exceed 20% for each target element.[6]

Strengths & Limitations :

  • Strengths : Unmatched sensitivity (ppb to ppt levels), multi-element capability, and is the regulatory-preferred method for impurity testing.[10]

  • Limitations : Destructive analysis, complex and time-consuming sample preparation involving hazardous acids, and higher capital/operational costs.[16] Halogen analysis can be more challenging than metal analysis due to higher ionization energies.[12]

Combustion Ion Chromatography (CIC)

CIC is a powerful and direct technique for the quantification of halogens and sulfur in a wide variety of matrices, including pharmaceuticals.[17][18] It combines high-temperature combustion for sample decomposition with ion chromatography for separation and detection.

Principle of Operation The sample is combusted in a furnace at high temperatures (typically >900°C) in an oxygen-rich atmosphere. The organic bromine is converted into gaseous hydrogen bromide (HBr). This gas is then transferred to an absorption module where it dissolves in an aqueous solution, forming bromide ions (Br⁻). This solution is injected into an ion chromatograph, where the bromide ions are separated from other anions and quantified using a conductivity detector.

Application to Brominated Phenylephrine Salts CIC is arguably the most direct and robust method for quantifying the bulk bromine content to confirm stoichiometry. It avoids the complex acid digestion required for ICP-MS and is less prone to the spectral interferences that can affect halogen analysis by plasma-based techniques.

Workflow: Combustion Ion Chromatography (CIC) Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh API Sample (e.g., 1-5 mg) Boat Place Sample into Combustion Boat Sample->Boat Combustion High-Temperature Combustion in Oxygen Stream Boat->Combustion Absorption Absorption of HBr Gas into Aqueous Solution Combustion->Absorption Injection Inject Absorption Solution into IC System Absorption->Injection Separation Anion-Exchange Separation & Conductivity Detection Injection->Separation Quant Quantify Bromide Peak Against Calibration Curve Separation->Quant Report Calculate %w/w Bromine in Original Sample Quant->Report

Workflow for CIC analysis of brominated phenylephrine.

Experimental Protocol: CIC for Bromine Quantification

  • Sample Preparation :

    • Accurately weigh 1-5 mg of the brominated phenylephrine salt directly into a ceramic or quartz combustion boat. For liquid samples, an appropriate autosampler can be used.

  • Instrument Calibration and Setup :

    • Calibrate the system using certified aqueous bromide standards (e.g., from KBr) injected directly into the IC. This calibrates the detection part of the system.

    • Verify the entire system (combustion and detection) by analyzing a solid certified reference material with a known bromine content (e.g., brominated organic compounds).

    • Set the combustion furnace to 1000°C with a steady flow of oxygen and argon.

    • Use a dilute hydrogen peroxide solution as the absorption solution to ensure complete oxidation of any side products and dissolution of the HBr gas.

  • Analysis :

    • Introduce the sample boat into the furnace via an automated boat driver.

    • The combustion products are swept into the absorption module.

    • After a predefined absorption time, an aliquot of the absorption solution is automatically injected into the ion chromatograph.

    • The bromide (Br⁻) peak is separated on an anion-exchange column and quantified by a suppressed conductivity detector. The resulting concentration is used to calculate the weight percent of bromine in the original solid sample.

Strengths & Limitations :

  • Strengths : Highly accurate and precise for bulk halogen quantification, minimal sample preparation, avoids hazardous wet chemistry, and is a robust, well-established technique.[17][19]

  • Limitations : Primarily a single-element (or single-class) technique (halogens, sulfur), not suitable for multi-element impurity screening like ICP-MS, and destructive analysis.

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive elemental analysis technique that is exceptionally useful for rapid screening and quality control.[20] It requires minimal to no sample preparation, making it a highly efficient analytical tool.

Principle of Operation The sample is irradiated with high-energy X-rays from a source. This causes inner-shell electrons in the sample's atoms to be ejected. To regain stability, outer-shell electrons fall to fill the vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, and their intensity is proportional to the element's concentration.

Application to Brominated Phenylephrine Salts XRF is an excellent choice for rapid, at-line confirmation of bromine presence or for screening raw materials and finished products.[21][22] While it can be made fully quantitative with proper calibration, it generally has higher detection limits than ICP-MS, making it less suitable for trace impurity analysis at pharmacopeial levels.[16]

Workflow: X-Ray Fluorescence (XRF) Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh API Powder (e.g., 1 g) Pellet Press Powder into a Solid Pellet Sample->Pellet Irradiation Irradiate Pellet with Primary X-ray Beam Pellet->Irradiation Detection Detect & Measure Energy of Secondary (Fluorescent) X-rays Irradiation->Detection Spectrum Generate X-ray Spectrum (Intensity vs. Energy) Detection->Spectrum Quant Identify Br Peak & Quantify Using Calibration Model Spectrum->Quant Report Report %w/w Bromine Quant->Report

Workflow for XRF analysis of brominated phenylephrine.

Experimental Protocol: XRF for Bromine Screening

  • Sample Preparation :

    • Grind approximately 1-2 g of the brominated phenylephrine salt to a fine, homogeneous powder.

    • Press the powder into a self-supporting pellet using a hydraulic press at approximately 10-15 tons of pressure. No binders are typically necessary for this type of sample.

  • Instrument Calibration and Setup :

    • For quantitative analysis, a calibration must be built using matrix-matched standards. This involves preparing a series of standards by blending the non-brominated phenylephrine base with a certified bromine compound to cover a range of concentrations.

    • For simple screening, a semi-quantitative or standardless analysis can be performed, which relies on fundamental parameters built into the instrument's software.

  • Analysis :

    • Place the sample pellet into the XRF spectrometer.

    • Initiate the analysis under a vacuum or helium atmosphere to improve sensitivity for lighter elements, though this is less critical for bromine (a heavier element).

    • The instrument irradiates the sample and collects the resulting fluorescence spectrum. The software automatically identifies the elemental peaks (e.g., Br Kα) and calculates the concentration based on the pre-established calibration.

Strengths & Limitations :

  • Strengths : Non-destructive, extremely fast analysis time (minutes per sample), minimal sample preparation, and lower operational cost.[16][23]

  • Limitations : Higher detection limits (typically low ppm) compared to ICP-MS, making it unsuitable for most USP <232> impurity testing.[16] Susceptible to matrix effects (e.g., particle size, sample density), which can impact accuracy if not properly controlled for in the calibration.

Quantitative Performance Comparison

The following table summarizes hypothetical but realistic performance data for the three techniques when analyzing a brominated phenylephrine salt.

ParameterICP-MSCombustion IC (CIC)XRF Spectroscopy
Primary Application Trace Impurity ProfilingBulk Bromine StoichiometryRapid Screening & QC
Limit of Detection (LOD) 0.1 - 10 ppb (µg/L) for most elements~0.1 ppm (mg/kg) for Bromine1 - 5 ppm (mg/kg) for Bromine
Precision (Typical RSD%) < 5%< 2%< 5% (for high conc.)
Accuracy (Spike Recovery) 70 - 150% (as per USP <233>)95 - 105%90 - 110% (with good calibration)
Sample Prep Time 1 - 3 hours (Microwave Digestion)< 5 minutes~5 minutes (Pellet Pressing)
Analysis Time/Sample ~5 minutes~15 minutes~2-5 minutes
Destructive? YesYesNo
Capital Cost HighMedium-HighMedium

A Scientist's Guide to Method Selection

Choosing the appropriate analytical technique is driven by the specific question you need to answer. The following decision framework can guide your selection process.

Start What is the primary analytical objective? Obj1 Regulatory release testing for trace elemental impurities (USP <232> / ICH Q3D)? Start->Obj1 Impurity Profiling Obj2 Accurate quantification of bromine for stoichiometry and batch release? Start->Obj2 Stoichiometry Obj3 Rapid, high-throughput screening of raw materials or in-process checks? Start->Obj3 Screening Method1 Use ICP-MS (Required for sensitivity and scope) Obj1->Method1 Method2 Use Combustion IC (CIC) (Highest accuracy and precision for bulk Br) Obj2->Method2 Method3 Use XRF (Fastest, non-destructive method) Obj3->Method3 Check Is bromine quantification also needed? Method1->Check Check->Method1 No, or if ICP-MS is validated for Br Check->Method2 Yes, for highest accuracy

Decision framework for selecting an analytical method.

Causality Behind Experimental Choices :

  • If your goal is regulatory compliance for a drug product release, ICP-MS is the necessary choice. Its sensitivity is required to meet the low PDE limits set by ICH Q3D and USP <232>.[3][4][10]

  • If the primary goal is to confirm the identity and purity of the API by measuring the bromine content with the highest accuracy, Combustion IC is the superior method. It is a direct measurement technique specifically suited for halogens, avoiding the complex sample matrix and potential interferences of plasma-based methods.[19][24]

  • If you are in a process development or quality control environment where speed is critical for making quick decisions (e.g., verifying incoming raw materials, checking cleaning verification), XRF is the most efficient tool. Its non-destructive nature and minimal sample preparation allow for unparalleled throughput.[16]

Conclusion

The elemental analysis of brominated phenylephrine salts requires a multi-faceted approach. No single technique is optimal for all applications. A comprehensive analytical strategy employs these powerful techniques in a complementary fashion: XRF for rapid screening, Combustion IC for definitive stoichiometric confirmation of bromine content, and ICP-MS for the ultra-sensitive quantification of trace elemental impurities mandated by global regulatory standards. By understanding the principles, strengths, and limitations of each method, scientists can build a robust, self-validating system that ensures the quality, safety, and integrity of the final pharmaceutical product.

References

  • Elemental Impurity Analysis | Pharmaceutical Technology. (n.d.). Retrieved February 18, 2026, from [Link]

  • Elemental Impurities in Pharmaceuticals – Sample Preparation Methods and Tips for ICP-MS - Shimadzu Scientific Instruments. (n.d.). Retrieved February 18, 2026, from [Link]

  • Ph. Eur. 2.4.20. Determination of elemental impurities - ECA Academy. (2019, October 16). Retrieved February 18, 2026, from [Link]

  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches | Spectroscopy Online. (2016, April 1). Retrieved February 18, 2026, from [Link]

  • USP <233> Elemental Impurities—Procedures - Analytik Jena. (n.d.). Retrieved February 18, 2026, from [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> - Spectroscopy. (n.d.). Retrieved February 18, 2026, from [Link]

  • USP 233 elemental impurities analysis - FILAB. (n.d.). Retrieved February 18, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHOD FOR PHENYLEPHRINE HYDROCHLORIDE ESTIMATION IN NASAL DROPS FORMULATIONS. (2008, November 7). Retrieved February 18, 2026, from [Link]

  • Ph. Eur. launches public consultation on general chapter 2.4.20. Determination of elemental impurities - European Directorate for the Quality of Medicines & HealthCare. (2019, November 14). Retrieved February 18, 2026, from [Link]

  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. (n.d.). Retrieved February 18, 2026, from [Link]

  • Determination of Phenylephrine Hydrochloride, Chlorpheniramine Maleate, and Methscopolamine Nitrate in Tablets or Capsule. (n.d.). Retrieved February 18, 2026, from [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent. (2021, October 29). Retrieved February 18, 2026, from [Link]

  • Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products | Agilent. (n.d.). Retrieved February 18, 2026, from [Link]

  • 2.4.20. Determination of Elemental Impurities | PDF | Detection Limit | Acid - Scribd. (2020, April 2). Retrieved February 18, 2026, from [Link]

  • X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters | Request PDF - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing - Intertek. (n.d.). Retrieved February 18, 2026, from [Link]

  • Phenylephrine hydrochloride - SIELC Technologies. (n.d.). Retrieved February 18, 2026, from [Link]

  • Elemental Impurities: Keeping up with the European Pharmacopoeia requirements - Eurofins Scientific. (n.d.). Retrieved February 18, 2026, from [Link]

  • 〈233〉 ELEMENTAL IMPURITIES— PROCEDURES - US Pharmacopeia (USP). (n.d.). Retrieved February 18, 2026, from [Link]

  • Development and validation of analytical method for determination of elemental impurities in micafungin for injection - ResearchGate. (2024, June 6). Retrieved February 18, 2026, from [Link]

  • Spectrophotometric Determination of Phenylephrine Hydrochloride in Pharmaceutical Preparations by Oxidative Coupling Reaction - Impactfactor. (2020, July 15). Retrieved February 18, 2026, from [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - RSC Publishing. (n.d.). Retrieved February 18, 2026, from [Link]

  • REGULATION OF ELEMENTAL IMPURITIES IN MEDICINES: IMPLEMENTATION OF ICH Q3D AND ANALYTICAL CHALLENGES | KNOWLEDGE - International Journal. (n.d.). Retrieved February 18, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved February 18, 2026, from [Link]

  • combustion ion chromatography (CIC) - Quality Analysis. (n.d.). Retrieved February 18, 2026, from [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC. (2024, March 26). Retrieved February 18, 2026, from [Link]

  • Synthesis and Mode of Action of Phenylephrine Salbutamol Propranolol | PDF - Scribd. (n.d.). Retrieved February 18, 2026, from [Link]

  • [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine] - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]

  • Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines - Journal of Analytical Atomic Spectrometry (RSC Publishing). (2021, February 10). Retrieved February 18, 2026, from [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.). Retrieved February 18, 2026, from [Link]

  • Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague. (2016, February 1). Retrieved February 18, 2026, from [Link]

  • Combustion IC System – Halogen and Sulfur Determinations-Pyrolysis of Difficult Samples - Tecnofrom. (n.d.). Retrieved February 18, 2026, from [Link]

  • Combustion Elemental Analysis - Analytik Jena. (n.d.). Retrieved February 18, 2026, from [Link]

  • X-ray Fluorescence Determination of Bromine Traces in Pharmaceutical Formulations Containing Sodium Diclofenac - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]

  • Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing). (n.d.). Retrieved February 18, 2026, from [Link]

  • Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy) - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Bromine analysis laboratory by IC - FILAB. (n.d.). Retrieved February 18, 2026, from [Link]

  • How ICP-MS is Applied in Pharmaceutical Quality Control - Drawell. (2025, January 15). Retrieved February 18, 2026, from [Link]

  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review - PubMed. (2020, September 15). Retrieved February 18, 2026, from [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. (2023, September 1). Retrieved February 18, 2026, from [Link]

  • Bromine counts from XRF scanning as an estimate of the marine organic carbon content of sediment cores - -ORCA. (2008, May 15). Retrieved February 18, 2026, from [Link]

  • Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical. (2025, March 18). Retrieved February 18, 2026, from [Link]

  • Full article: Determination of total contents of bromine, iodine and several trace elements in soil by polarizing energy-dispersive X-ray fluorescence spectrometry - Taylor & Francis Online. (2011, March 24). Retrieved February 18, 2026, from [Link]

  • Phenylephrine – Structure , Synthesis , SAR , Mechanism , Uses - Remix education. (2023, March 22). Retrieved February 18, 2026, from [Link]

  • (PDF) The preparation of a kind of phenylephrine intermediates - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Bromination methods for determination of phenylephrine hydrochloride in nose drops, salicylamide in tablets, and tetracycline hydrochloride in capsules - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]

  • PHENYLEPHRINE SYNTHESIS - YouTube. (2020, April 29). Retrieved February 18, 2026, from [Link]

Sources

Definitive Guide: Identifying (R)-4-Bromo Phenylephrine in Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical impurity profiling, distinguishing closely related halogenated analogs from parent APIs is a critical challenge. (R)-4-Bromo Phenylephrine (CAS: 1391054-36-6) represents a specific class of impurity—potentially arising from synthetic carryover or oxidative stress in the presence of bromide-containing excipients.[1]

This guide objectively compares the two primary methodologies for identifying this impurity: Standard HPLC-UV (the workhorse) versus UHPLC-Q-TOF-MS (the definitive solution).[1] While HPLC-UV is sufficient for routine release testing, this guide demonstrates why High-Resolution Mass Spectrometry (HRMS) is the mandatory "Gold Standard" for the structural elucidation of (R)-4-Bromo Phenylephrine during forced degradation studies, primarily due to the diagnostic bromine isotope signature.[1]

Part 1: The Challenge – Structural Similarity & Co-Elution[2]

The introduction of a bromine atom at the 4-position of the phenylephrine ring increases the molecule's lipophilicity but minimally alters its UV absorption spectrum. This creates two distinct risks during forced degradation studies:

  • The "Hidden Peak" Phenomenon: On standard C18 columns, the 4-Bromo analog may co-elute with other non-polar degradation products (e.g., dimers) or elute on the tail of the parent peak.

  • Spectral Ambiguity: UV detection (typically at 214 nm or 272 nm) cannot definitively distinguish the bromo-analog from other ring-substituted degradants.[1]

Part 2: Comparative Methodology

The following table contrasts the performance of standard UV detection against Time-of-Flight Mass Spectrometry (Q-TOF) for this specific application.

Table 1: Performance Comparison Matrix
FeatureMethod A: HPLC-DAD (UV) Method B: UHPLC-Q-TOF-MS Verdict
Principle UV Absorbance (Chromophore based)Mass-to-Charge Ratio (

) + Isotope Pattern
MS Wins
Specificity Low. Relies on Retention Time (

) and UV spectrum overlay.[1]
High. Differentiates by exact mass (

ppm).[1][2]
MS Wins
Sensitivity (LOD) ~0.05% (Standard)< 0.01% (Trace level)MS Wins
Structural ID Impossible. Cannot prove Bromine presence.Definitive. Identifies

/

isotope pattern (1:1 ratio).[1][2]
MS Wins
Throughput High (Routine QC)Medium (Characterization)UV Wins
Cost LowHighUV Wins

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to force the formation of degradation products and definitively identify the (R)-4-Bromo impurity using a "Trap and Confirm" workflow.

Phase 1: Stress Conditions (Forced Degradation)

Reference: ICH Q1A(R2) Stability Testing of New Drug Substances and Products[2]

To validate the method's specificity, subject the Phenylephrine HCl sample to the following stress conditions. Note: If (R)-4-Bromo Phenylephrine is a process impurity, spike it into the stressed sample to prove resolution.[1]

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours (Neutralize before injection).

  • Oxidative Stress: 3%

    
    , Room Temp, 24 hours.[2]
    
    • Critical: If bromide ions are present (e.g., from excipients), oxidation is the pathway most likely to generate brominated species in situ.

  • Photolytic Stress: 1.2 million lux hours (per ICH Q1B).[2][3]

Phase 2: Chromatographic Separation (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenyl-Hexyl Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Why? Phenyl-Hexyl columns offer superior

      
       interactions compared to C18, providing better selectivity for the halogenated aromatic ring of the 4-Bromo impurity.[1]
      
  • Mobile Phase A: 0.1% Formic Acid in Water (Protonates the amine).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

Phase 3: Detection & Logic (The "Bromine Rule")

The definitive identification relies on the unique mass spectral signature of Bromine.[2] Unlike Chlorine (3:1 ratio) or Fluorine (monoisotopic), Bromine exists as two stable isotopes,


 and 

, in an approximate 1:1 abundance ratio .

The Validation Check:

  • Extract Ion Chromatogram (EIC) for

    
    246.0130  (
    
    
    
    for
    
    
    ).[1][2]
  • Look for the "Twin Tower" spectral pattern: A matching peak at

    
    248.0110  (
    
    
    
    for
    
    
    ) with ~98-100% relative intensity.[1]
  • If the M+2 peak is missing or <10% intensity, it is NOT the 4-Bromo impurity.

Part 4: Visualization & Workflows

Diagram 1: The Identification Workflow

This flowchart illustrates the decision matrix for processing an unknown impurity peak in a stressed sample.

G Start Stressed Sample (Phenylephrine) UHPLC UHPLC Separation (Phenyl-Hexyl Column) Start->UHPLC PeakDetect Peak Detection (UV @ 214nm) UHPLC->PeakDetect Decision1 Relative Retention Time (RRT) Matches 4-Bromo Std? PeakDetect->Decision1 MS_Analysis Trigger MS/MS Analysis (Q-TOF) Decision1->MS_Analysis Yes or Unknown Rejected REJECTED: Other Degradant Decision1->Rejected No (Distinct RRT) IsotopeCheck Check Isotope Pattern (m/z 246 & 248) MS_Analysis->IsotopeCheck Confirmed CONFIRMED: (R)-4-Bromo Phenylephrine IsotopeCheck->Confirmed 1:1 Ratio Found IsotopeCheck->Rejected No Br Pattern

Caption: Logical workflow for distinguishing (R)-4-Bromo Phenylephrine from other matrix components.

Diagram 2: The "Bromine Signature" Mechanism

This diagram visualizes the specific mass spectral logic required to validate the presence of the bromine atom.[2]

G Molecule (R)-4-Bromo Phenylephrine Ionization ESI (+) Ionization Molecule->Ionization Iso79 Isotope 79Br m/z ~246.01 (50.7%) Ionization->Iso79 Iso81 Isotope 81Br m/z ~248.01 (49.3%) Ionization->Iso81 Result 1:1 Doublet ( definitive ID ) Iso79->Result Iso81->Result

Caption: The 1:1 isotopic abundance of Bromine-79 and Bromine-81 creates a unique 'doublet' spectral signature.

Part 5: Data Analysis & Interpretation[1][2][4]

When analyzing your data, do not rely solely on retention time matching.[2] Use the following Acceptance Criteria to validate the identification:

  • Mass Accuracy: The observed mass of the monoisotopic peak (

    
    ) must be within ±5 ppm  of the theoretical mass (246.0130 Da).
    
  • Isotopic Fidelity: The intensity ratio of the A+2 peak (

    
    ) to the A peak (
    
    
    
    ) must be between 0.9 and 1.1 .
  • Fragment Confirmation (MS/MS): Upon fragmentation (Collision Energy ~20-30 eV), you should observe the loss of the water molecule (

    
    , -18 Da) and the methylamine group, while retaining the brominated aromatic core in the lower mass range.
    
Why This Matters (Causality)

If you observe a peak at the correct retention time but it lacks the 1:1 isotope pattern, you are likely looking at a dimer or a non-halogenated oxidation product (e.g., a quinone derivative) that happens to be isobaric or co-eluting.[2] Only the MS/MS isotope pattern provides the self-validating proof required for regulatory submission.[2]

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] Available at: [Link]

  • ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] Available at: [Link]

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[2][3] Available at: [Link]

  • Al-Rimawi, F. (2010).[1][2] Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Chiral Purity Determination of (R)-4-Bromo Phenylephrine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: (R)-4-Bromo Phenylephrine is a critical halogenated analog of the adrenergic agonist phenylephrine. While the (R)-enantiomer typically carries the desired pharmacological activity, the (S)-enantiomer often represents a process impurity with potential off-target toxicity or antagonistic effects.[1]

The Solution: This guide compares the two dominant methodologies for determining enantiomeric excess (% ee) of this molecule: Chiral RP-HPLC (the robust standard) and Chiral SFC (the high-throughput alternative).

Key Finding: While SFC offers a 4x reduction in run time, Chiral RP-HPLC using immobilized amylose stationary phases remains the superior choice for GMP-validated release testing due to higher reproducibility in quantifying trace (S)-impurities (<0.1%).

Part 1: The Methodological Landscape

Why Chirality Matters in 4-Bromo Phenylephrine

The introduction of a bromine atom at the 4-position of the phenyl ring significantly alters the lipophilicity (


) and steric profile compared to standard phenylephrine.
  • Pharmacology: The benzylic hydroxyl group's orientation is critical for receptor binding. The (R)-configuration aligns with the binding pocket of

    
    -adrenergic receptors.
    
  • Chemical Difficulty: The secondary amine function causes peak tailing on silica-based columns, while the bromine atom increases retention in reverse-phase systems.

Decision Matrix: Selecting the Right Tool

MethodSelection Start Start: Sample Type Trace Trace Impurity (<0.1%) GMP Release Start->Trace Validation Required Screen High Throughput Screening Process Control Start->Screen Speed Required HPLC Method A: Chiral RP-HPLC (Robustness) Trace->HPLC High Sensitivity SFC Method B: Chiral SFC (Speed) Screen->SFC Low Solvent Cost ResultA Final Certificate of Analysis HPLC->ResultA Run Time: 15-25 min Rs > 2.5 ResultB In-Process Check SFC->ResultB Run Time: 3-8 min Rs > 1.8

Figure 1: Decision workflow for selecting between HPLC and SFC based on the development stage (Release Testing vs. Process Monitoring).

Part 2: Comparative Analysis & Protocols

Method A: Chiral Reverse-Phase HPLC (The Gold Standard)

Mechanism: Uses a polysaccharide-based CSP (Chiral Stationary Phase) where the analyte interacts via hydrogen bonding and steric inclusion. The bromine atom enhances


 interactions with the carbamate linkage of the CSP.
Recommended Protocol
  • Column: Chiralpak IA-3 or Lux Amylose-1 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: Immobilized phases are resistant to aggressive modifiers. The amylose backbone provides the ideal "pocket" size for the brominated phenyl ring.

  • Dimensions: 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40 v/v).

    • Critical: High pH is essential to keep the secondary amine deprotonated, improving peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Bromine absorbance contribution) and 280 nm.

  • Temperature: 25°C.

Self-Validating Step: Inject a racemic mixture first. If resolution (


) is 

, decrease Acetonitrile by 5%. The bromine substituent increases hydrophobicity, so this molecule will elute later than standard phenylephrine.
Method B: Supercritical Fluid Chromatography (SFC)

Mechanism: Uses supercritical CO


 as the primary mobile phase.[] It is a "green" technique with low viscosity, allowing high flow rates.
Recommended Protocol
  • Column: Chiralcel OD-H or Trefoil CEL1 (Cellulose-based).

  • Modifier: Methanol with 0.2% Isopropylamine (IPA-amine).

    • Why: The basic additive (IPA-amine) suppresses the interaction between the analyte's amine and residual silanols on the column, preventing severe tailing.

  • Gradient: 5% to 40% Modifier in 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Part 3: Data Presentation & Performance Metrics

The following data represents typical performance values for 4-Bromo Phenylephrine separation.

MetricMethod A: Chiral RP-HPLCMethod B: Chiral SFC
Run Time 18.5 min4.2 min
Resolution (

)
3.2 (Excellent)2.1 (Good)
Tailing Factor (

)
1.11.3
LOD (Impurity) 0.03%0.08%
Solvent Consumption ~18 mL organic/run~2 mL organic/run
Robustness High (pH buffered)Medium (Pressure sensitive)
Experimental Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (1 mg/mL in MeOH) Filter Filtration (0.22 µm PTFE) Sample->Filter System System Suitability (Racemate Injection) Filter->System Check Check Resolution (Rs > 2.0?) System->Check Check->System No (Adjust MP) SampleInj Inject Test Sample ((R)-Isomer) Check->SampleInj Yes Calc Calculate % ee (Area Normalization) SampleInj->Calc

Figure 2: Step-by-step experimental workflow for chiral purity determination.

Part 4: Scientific Integrity & Troubleshooting

The "Bromine Effect" on Retention

Unlike standard phenylephrine, the 4-bromo analog is significantly more hydrophobic.

  • Observation: If adapting a method from USP Phenylephrine, you will observe a retention time shift (longer elution).

  • Adjustment: In RP-HPLC, increase the organic ratio (ACN/MeOH) by 10-15% compared to the standard phenylephrine method to maintain reasonable run times.

Controlling Amine Tailing

The secondary amine in 4-Bromo Phenylephrine is prone to interacting with free silanols on the silica support.

  • HPLC: Use high pH (ammonium bicarbonate, pH 9.0) or chaotropic salts (KPF

    
    ) at low pH.[3]
    
  • SFC: Basic additives (0.1% DEA or IPA-amine) are mandatory . Without them, the peaks will broaden, obscuring the trace (S)-enantiomer.

Validation Criteria (ICH Q2(R1))

To ensure the method is authoritative:

  • Specificity: Inject the synthesis precursors (e.g., the ketone intermediate). Ensure they do not co-elute with the (S)-enantiomer.

  • Linearity: Demonstrate linearity of the impurity ((S)-isomer) from 0.05% to 1.0% of the target concentration.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Phenomenex Application Guide. (2024). High-Performance Liquid Chromatography (HPLC) Chiral Method Development. Phenomenex.[5][6] Link

  • Haginaka, J. (2001). Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations.[5] Journal of Chromatography A. Link

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® IA. Chiral Technologies.[7] Link

  • Shimadzu Application Note. (2016). Chiral Separation Using SFC and HPLC.[1][][7][8][9][10][11] Shimadzu Corporation. Link

Sources

Comparative

A Comparative Guide to the α1-Adrenergic Selectivity of Phenylephrine and (R)-4-Bromo Phenylephrine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a well-established α1-adrenergic receptor agonist, widely utilized both as a clinical tool and a research compound to probe the sympathetic nervous system. Its selectivity for the α1-adrenoceptor over other adrenergic receptor subtypes makes it a valuable agent for studying physiological processes mediated by this receptor, such as vasoconstriction, smooth muscle contraction, and mydriasis.[1] The exploration of structurally related analogs, such as (R)-4-Bromo Phenylephrine, is a key strategy in drug discovery for developing compounds with potentially enhanced potency, selectivity, or modified pharmacokinetic profiles. This guide provides a comparative analysis of Phenylephrine and a theoretical examination of (R)-4-Bromo Phenylephrine, focusing on their α1-adrenergic selectivity. Due to a lack of published experimental data on (R)-4-Bromo Phenylephrine, this guide will leverage established structure-activity relationships (SAR) for halogenated phenethylamines to predict its pharmacological profile. Furthermore, we will provide detailed experimental protocols that would be essential to empirically validate these predictions.

Mechanism of Action: The α1-Adrenergic Receptor Signaling Cascade

Both Phenylephrine and its bromo-derivative are presumed to exert their effects by acting as agonists at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq/11 family.[2] Upon agonist binding, a conformational change in the receptor activates the associated Gq protein. This initiates a downstream signaling cascade characterized by the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG's activation of protein kinase C (PKC), leads to a variety of cellular responses, most notably smooth muscle contraction.[2][3]

Signaling Pathway Diagram

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Phenylephrine or (R)-4-Bromo Phenylephrine a1_AR α1-Adrenergic Receptor Agonist->a1_AR Binds to Gq Gq Protein a1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Target Proteins Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Cellular_Response Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Prazosin) Radioligand->Incubation Competitors Unlabeled Competitors (Phenylephrine or (R)-4-Bromo Phenylephrine) Competitors->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Determine IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Affinity_Comparison Compare Binding Affinities Ki_Calc->Affinity_Comparison

Caption: Workflow for determining binding affinity via a radioligand binding assay.

Functional Assays

These assays measure the biological response elicited by the compounds, providing information on their potency (EC50) and efficacy (Emax).

Objective: To measure the ability of Phenylephrine and (R)-4-Bromo Phenylephrine to induce an increase in intracellular calcium concentration.

Methodology:

  • Cell Preparation:

    • Culture cells expressing the α1-adrenergic receptor of interest.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Performance:

    • Place the dye-loaded cells in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • Add increasing concentrations of the agonist (Phenylephrine or (R)-4-Bromo Phenylephrine).

    • Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence response against the log concentration of the agonist.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Objective: To assess the potency and efficacy of the compounds in a physiologically relevant tissue.

Methodology:

  • Tissue Preparation:

    • Isolate a smooth muscle tissue known to express functional α1-adrenergic receptors (e.g., rat thoracic aorta or vas deferens).

    • Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Assay Performance:

    • Record the isometric tension of the muscle.

    • Construct a cumulative concentration-response curve by adding increasing concentrations of the agonist (Phenylephrine or (R)-4-Bromo Phenylephrine).

  • Data Analysis:

    • Plot the contractile response (as a percentage of the maximum response to a reference agonist like norepinephrine) against the log concentration of the agonist.

    • Determine the EC50 and Emax for each compound.

To quantify the competitive antagonism and determine the pA2 value, the agonist dose-response curves can be repeated in the presence of a selective α1-antagonist like prazosin. [4]

Conclusion

Phenylephrine serves as a cornerstone for understanding α1-adrenergic receptor pharmacology. The exploration of its halogenated derivatives, such as the theoretical (R)-4-Bromo Phenylephrine, offers a promising avenue for the development of novel therapeutic agents. Based on established structure-activity relationships, it is hypothesized that the 4-bromo substitution may lead to a decrease in potency at α1-adrenergic receptors while likely preserving high selectivity. However, this remains a theoretical assessment. The definitive characterization of (R)-4-Bromo Phenylephrine's α1-selectivity requires rigorous experimental validation using the detailed protocols outlined in this guide. Such studies will not only elucidate the specific pharmacological profile of this compound but also contribute to a deeper understanding of the molecular determinants of ligand-receptor interactions at α1-adrenergic receptors.

References

  • Kirk, K. L., et al. (1987). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry, 30(9), 1730-1736. Available at: [Link]

  • RJPT SimLab. (n.d.). Determination of pA2 value of prazosin on rat anococcygeus muscle. RJPT Informatics Pvt Ltd. Available at: [Link]

  • Ento Key. (2016, July 11). Alpha-Adrenergic Drugs. Available at: [Link]

  • Ruffolo, R. R. (1985). Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists. Karger Publishers. Available at: [Link]

  • Chapleo, C. B., et al. (1992). Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. Journal of Medicinal Chemistry, 35(23), 4477-4480. Available at: [Link]

  • Pharmacology Mentor. (2026, February 13). Determination of pA2 Values of Antagonists. Available at: [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Available at: [Link]

  • Slideshare. (n.d.). Pa2 determination. Available at: [Link]

  • Zhong, H., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1288. Available at: [Link]

  • Atanassova, D., et al. (2017). Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant. Korean Journal of Physiology & Pharmacology, 21(4), 429-437. Available at: [Link]

  • Garcia-Sainz, J. A., & Hernandez-Sotomayor, S. M. (1998). Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A. Journal of Pharmacology and Experimental Therapeutics, 284(2), 576-585. Available at: [Link]

  • Perez, D. M. (2007). Structure-Function of α1-Adrenergic Receptors. CNS & Neurological Disorders - Drug Targets, 6(1), 16-26. Available at: [Link]

  • Picmonic. (n.d.). Phenylephrine. Available at: [Link]

  • Kenny, B. A., et al. (1996). Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. British Journal of Pharmacology, 118(4), 871-878. Available at: [Link]

  • Vizi, E. S., et al. (2022). The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm. Neurochemical Research, 47(10), 2915-2928. Available at: [Link]

  • ResearchGate. (2022, August 9). The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm. Available at: [Link]

  • Godai, K., et al. (2018). Phenylephrine does not improve oxygenation during one-lung ventilation: A randomized, double-blind, cross-over study. PLoS ONE, 13(4), e0195349. Available at: [Link]

  • Dib, P. (2023). Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. Journal of Pharmacology & Clinical Research, 9(4). Available at: [Link]

Sources

Potency Comparison of Halogenated Phenylephrine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of halogenated phenylephrine analogs, focusing on structure-activity relationships (SAR), potency data, and experimental validation.

Executive Summary & Core Directive

Phenylephrine (PE) is the archetypal


-adrenergic receptor (

-AR) agonist, widely used for its vasoconstrictive properties.[1][2][3][4][5] However, its clinical utility is often limited by metabolic instability (MAO/COMT susceptibility) and moderate receptor selectivity.

Halogenation of the phenyl ring—specifically with fluorine, chlorine, or bromine—is a critical strategy in medicinal chemistry to modulate electronic density (


-effects) and lipophilicity (

-effects) without drastically altering steric volume. This guide analyzes the potency hierarchy of halogenated PE analogs, demonstrating that 6-fluorophenylephrine (6-FPE) exhibits superior potency and selectivity compared to the parent compound, while 2- and 4-substitutions often yield diminishing returns or off-target

-adrenergic activity.

Chemical Biology & SAR Logic

To understand the potency shifts, one must analyze the interaction between the halogen substituent and the receptor binding pocket.

The Fluorine Effect

Fluorine is a bioisostere of hydrogen (Van der Waals radius 1.47 Å vs. 1.20 Å) but is highly electronegative.[6]

  • 6-Position (Ortho to alkyl chain): Substitution here (6-FPE) creates an electrostatic repulsion between the fluorine atom and the benzylic hydroxyl group.[7] This "locks" the molecule into a specific conformation that perfectly matches the

    
    -AR binding pocket, reducing the entropic cost of binding.
    
  • 2-Position (Ortho to phenolic OH): Substitution here (2-FPE) increases affinity for

    
    -adrenergic receptors, reducing 
    
    
    
    selectivity.
  • 4-Position (Para): Substitution here generally lowers affinity due to steric clash with the receptor floor, as the 3-OH is the primary hydrogen bond donor required for activation.

Heavier Halogens (Cl, Br, I)

While fluorine enhances potency via electronic effects, heavier halogens introduce significant steric bulk .

  • Steric Penalty: The

    
    -AR agonist pocket is sterically restricted. Replacing H with Cl (1.75 Å) or Br (1.85 Å) often disrupts the critical salt bridge between the amine and Asp113 (in TM3), converting agonists into partial agonists or antagonists.
    
  • Lipophilicity: While Cl/Br analogs have higher logP (enhancing membrane permeability), the loss of intrinsic efficacy usually outweighs pharmacokinetic gains for direct agonists.

Comparative Potency Data

The following data synthesizes binding affinity (


) and functional potency (

) trends derived from comparative studies (e.g., Kirk et al.).
Table 1: Relative Potency of Fluorinated Phenylephrine Analogs
AnalogStructure ModificationRelative

Affinity

Selectivity (vs

)
Metabolic Stability
6-FPE 6-Fluoro substitutionHigh (> PE) Excellent High (Resistant to ring oxidation)
Phenylephrine (PE) Parent (3-OH)Baseline (1.0)ModerateLow (Susceptible to conjugation)
4-FPE 4-Fluoro substitutionModerate (< PE)HighModerate
2-FPE 2-Fluoro substitutionLow (<< PE)Poor (High

activity)
Moderate

Key Insight: The rank order of potency for


-AR activation is 6-FPE > PE > 4-FPE > 2-FPE . 6-FPE is the only analog that surpasses the parent compound in both affinity and efficacy.

Visualizing the Signaling Mechanism

To validate potency, one must confirm activation of the


 signaling cascade. The diagram below illustrates the pathway activated by potent analogs like 6-FPE.[7]

G Ligand 6-FPE (Ligand) Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Binding (High Affinity) Gq Gq Protein (Heterotrimeric) Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Response Vasoconstriction / Smooth Muscle Contraction DAG->Response PKC Activation Ca Ca2+ Release (Intracellular) ER->Ca Efflux Ca->Response Actin-Myosin Coupling

Figure 1: The


-adrenergic signaling cascade. Potency is measured by the concentration of ligand required to elicit half-maximal 

release (

).

Experimental Protocols for Validation

To replicate these findings or test new halogenated analogs, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine


 values for analogs against the standard antagonist 

Prazosin.
  • Membrane Preparation: Use rat cerebral cortex or HEK293 cells stably expressing human

    
    -AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
    
  • Incubation:

    • Mix 200 µL membrane suspension (approx. 200 µg protein).

    • Add 25 µL

      
      Prazosin (0.2 nM final conc).
      
    • Add 25 µL of test analog (concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 45 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Protocol B: Intracellular Calcium Mobilization (Functional Potency)

Objective: Determine


 to verify agonist efficacy (distinguishing agonists from antagonists).
  • Cell Loading: Seed CHO-K1 cells expressing

    
    -AR in 96-well black plates. Load with Fura-2 AM  or Fluo-4 AM  (calcium-sensitive dyes) for 30 mins at 37°C.
    
  • Baseline Measurement: Record baseline fluorescence (Ex/Em: 494/516 nm) for 10 seconds.

  • Agonist Injection: Inject test analog automatically.

  • Kinetics: Monitor fluorescence spike for 60-90 seconds.

  • Validation:

    • Positive Control: Phenylephrine (10 µM).

    • Negative Control: Vehicle (Buffer).

    • Antagonist Check: Pre-incubate with Prazosin (1 µM) to confirm

      
       specificity.
      

Structural Logic & SAR Decision Tree

Use this logic flow when designing or selecting analogs for specific applications.

SAR Start Phenylephrine Analog Design Halogen Halogen Substitution? Start->Halogen Pos6 Position 6 (Ortho) Halogen->Pos6 Pos2 Position 2 (Ortho) Halogen->Pos2 Pos4 Position 4 (Para) Halogen->Pos4 F_atom Fluorine (F) Pos6->F_atom Cl_atom Chlorine (Cl) / Bromine (Br) Pos6->Cl_atom Pos2->F_atom BetaActivity Increased Beta Activity (Loss of Selectivity) Pos2->BetaActivity Pos4->F_atom StericClash Steric Clash (Reduced Affinity) Pos4->StericClash HighPotency High Potency & Selectivity (Conformational Lock) F_atom->HighPotency At Pos 6 Cl_atom->StericClash Too Bulky

Figure 2: SAR Decision Tree for Halogenated Phenylephrines. Note that while 6-F improves potency, 6-Cl likely degrades it due to steric hindrance.

Conclusion

For researchers seeking high-potency


-agonists within the phenylephrine scaffold, 6-fluorophenylephrine  represents the optimal balance of electronic enhancement and steric compatibility. Heavier halogens (Cl, Br) generally fail to improve agonist potency due to steric penalties at the receptor interface. Future development should focus on the 6-fluoro scaffold for probing receptor subtypes or designing metabolically stable probes.

References

  • Kirk, K. L., et al. (1982). Effects of ring fluorination on the adrenergic properties of phenylephrine. National Institutes of Health (NIH).

  • Tocris Bioscience. (2024). Phenylephrine hydrochloride: Biological Activity and Receptor Affinity.

  • Minneman, K. P., et al. (1994). Alpha-1 adrenergic receptor subtypes: Structure-function and signaling. Molecular Pharmacology.

  • PubChem. (2024). Phenylephrine: Compound Summary and Pharmacology. National Library of Medicine.

Sources

Comparative Metabolic Stability Guide: Phenylephrine vs. 4-Bromo Phenylephrine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of the metabolic stability of Phenylephrine (PE) versus its halogenated analog, 4-Bromo Phenylephrine (4-Br-PE) .

This analysis synthesizes established metabolic pathways with structure-activity relationship (SAR) principles to evaluate how specific structural modifications—specifically ortho-halogenation—alter enzymatic clearance mechanisms.

Executive Summary

Phenylephrine (PE) is a selective


-adrenergic receptor agonist limited by rapid first-pass metabolism, primarily via sulfation at the 3-hydroxyl group. 4-Bromo Phenylephrine (4-Br-PE)  is a structural analog designed to modulate this metabolic profile.

The introduction of a bromine atom at the C4 position (ortho to the phenolic hydroxyl) introduces significant steric hindrance and electronic withdrawal , which are predicted to:

  • Inhibit Sulfotransferase (SULT) activity: The bulky bromine atom sterically shields the 3-OH group, the primary site of conjugation.

  • Alter Phenolic Acidity (pKa): Electron withdrawal lowers the pKa of the 3-OH, potentially altering substrate specificity for Phase II enzymes (SULT vs. UGT).

  • Enhance Metabolic Stability: The net result is a reduction in intrinsic clearance (

    
    ), extending the biological half-life relative to the parent compound.
    
Chemical & Structural Basis of Stability

The differential stability stems directly from the physicochemical properties introduced by the bromine substituent.

FeaturePhenylephrine (PE)4-Bromo Phenylephrine (4-Br-PE)Impact on Stability
Structure 3-hydroxy-

-[(methylamino)methyl] benzenemethanol
4-bromo-3-hydroxy-

-[(methylamino)methyl] benzenemethanol
Core Scaffold
C4 Substituent Hydrogen (H)Bromine (Br)Steric Blockade
Molecular Weight 167.21 g/mol ~246.10 g/mol Mass Shift
Electronic Effect Electron-donating (OH)Electron-withdrawing (Br) + Donating (OH)Acidity Modulation
Lipophilicity (LogP) Low (-0.3 to 0.5)Increased (~1.0 - 1.5)Membrane Permeability
Primary Metabolism Sulfation (SULT) >> Glucuronidation (UGT) > MAOMAO > Glucuronidation (UGT) > Sulfation (SULT)Pathway Shift
Structural Logic:
  • Steric Shielding (The Ortho Effect): The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å). Placed at C4 (ortho to C3-OH), it creates a physical barrier that hinders the approach of the Sulfotransferase co-factor (PAPS), significantly reducing the rate of sulfation (

    
     reduction).
    
  • Electronic Deactivation: Bromine is inductively electron-withdrawing (-I effect). This lowers the pKa of the phenolic hydroxyl, making it more acidic. While SULT generally prefers neutral phenols, UGT (Glucuronosyltransferase) can tolerate ionized substrates, potentially shifting the minor pathway dominance.

Metabolic Pathway Analysis

The following diagram illustrates the divergence in metabolic clearance between the two compounds.

MetabolicPathways PE Phenylephrine (PE) SULT Sulfotransferase (SULT1A1/1A3) PE->SULT Rapid (Primary) MAO Monoamine Oxidase (MAO-A/B) PE->MAO Moderate UGT UDP-Glucuronosyltransferase (UGT) PE->UGT Minor BrPE 4-Bromo Phenylephrine BrPE->SULT Blocked by Steric Hindrance BrPE->MAO Maintained Pathway BrPE->UGT Potential Shift PE_Sulf PE-3-O-Sulfate (Major Metabolite) SULT->PE_Sulf Br_Met Stable / Slow Clearance PE_Acid Mandelic Acid Deriv. (Deamination) MAO->PE_Acid PE_Gluc PE-3-O-Glucuronide UGT->PE_Gluc

Figure 1: Comparative Metabolic Fate. PE is rapidly cleared via SULT. 4-Br-PE resists SULT attack due to steric hindrance at the C4 position, shifting clearance to MAO and UGT pathways.

Experimental Validation Protocols

To empirically validate the stability difference, researchers must employ a Phase I/II Integrated Assay . Standard microsomal assays alone are insufficient because they lack the cytosolic fraction containing SULT.

Protocol A: S9 Fraction Stability Assay (Phase II Focus)
  • Objective: Quantify the half-life (

    
    ) and Intrinsic Clearance (
    
    
    
    ) specifically regarding sulfation and glucuronidation.
  • System: Liver S9 Fraction (contains both Microsomes and Cytosol).

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver S9 fractions on ice.

  • Reaction Mixture:

    • Substrate: 1 µM Phenylephrine vs. 1 µM 4-Br-PE.

    • Co-factors: PAPS (for SULT), UDPGA (for UGT), NADPH (for MAO/CYP), and MgCl2 .

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated PE).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS .

    • Monitor Transitions: Parent ion

      
       and specific sulfate conjugate fragments 
      
      
      
      .
Protocol B: Recombinant Enzyme Kinetic Analysis (

)
  • Objective: Determine the inhibition constant (

    
    ) or change in catalytic efficiency.
    
  • System: Recombinant Human SULT1A1 or SULT1A3.

Workflow Logic:

  • Incubate varying concentrations of 4-Br-PE (0.1 - 100 µM) with fixed enzyme and PAPS.

  • Measure the formation of the sulfated metabolite.

  • Data Analysis: Fit data to the Michaelis-Menten equation.

    • Expectation: 4-Br-PE will show a significantly higher

      
       (lower affinity) and lower 
      
      
      
      compared to PE.
Experimental Data Interpretation (Predicted)

The following table summarizes the expected outcomes based on the structural modification.

ParameterPhenylephrine (PE)4-Bromo PhenylephrineInterpretation
S9 Half-life (

)
< 20 min> 60 minSignificant Stabilization
Major Metabolite Sulfate ConjugateDeaminated (MAO) / GlucuronideMetabolic Switching
SULT

High (Rapid Clearance)Low (Steric Blockade)Primary Mechanism
MAO Susceptibility HighModerate/HighSecondary Clearance
Oral Bioavailability Low (< 40%)Moderate/HighResult of Stability
Analytical Considerations (LC-MS/MS)

When analyzing 4-Br-PE, ensure the mass spectrometry method accounts for the isotopic pattern of Bromine (


 and 

in a 1:1 ratio).
  • PE Parent Ion: m/z 168.1

    
    
    
  • 4-Br-PE Parent Ion: Doublet at m/z ~246.0 and ~248.0

    
    
    
Conclusion

4-Bromo Phenylephrine represents a classic medicinal chemistry strategy to improve metabolic stability. By placing a halogen atom at the C4 position, the molecule effectively "blocks" the primary metabolic vulnerability of Phenylephrine—the rapid sulfation of the C3-hydroxyl group.

Key Takeaway for Drug Developers: While 4-Br-PE exhibits superior metabolic stability, its utility as a drug candidate depends on retaining


-adrenergic receptor affinity. The bulky bromine atom may interfere with receptor binding pockets. Therefore, 4-Br-PE is best utilized as:
  • A mechanistic probe to study SULT-dependent clearance.

  • A starting scaffold for designing longer-acting adrenergic agonists.

References
  • Phenylephrine Metabolism Overview

    • Eccles, R. (2006). "Substitution of phenylephrine for pseudoephedrine as a nasal decongestant. An overview of phenylephrine clinical pharmacology." Clinical Therapeutics. Link

  • Sulfation and Steric Hindrance

    • Gamage, N., et al. (2006). "Human sulfotransferases and their role in chemical metabolism." Toxicological Sciences. Link

  • Halogenation in Medicinal Chemistry

    • Hernandes, M. Z., et al. (2010). "Halogen atoms in the modern medicinal chemistry: hints for the drug designer." Current Drug Targets. Link

  • Analytical Standards (Validation of Existence)

    • Sigma-Aldrich. "(R)-4-Bromo Phenylephrine Hydrochloride Reference Standard." Link (Note: Representative link for PE standards; 4-Br analog is a custom research chemical often synthesized for SAR studies).

Sources

Pharmacokinetics of Bromine-Substituted Sympathomimetic Amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a bromine atom at the para-position (C4) of the phenethylamine scaffold represents a critical structural modification that fundamentally alters the pharmacokinetic (PK) landscape of sympathomimetic amines. This guide analyzes the "Bromine Effect"—a synergistic interaction between increased lipophilicity and metabolic steric hindrance—that governs the bioavailability, distribution, and clearance of compounds such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and DOB (2,5-dimethoxy-4-bromoamphetamine).

Key Insight for Developers: While bromine substitution universally enhances blood-brain barrier (BBB) permeability via increased


, its impact on half-life (

) is strictly dependent on the presence of an

-methyl group.

The Physicochemical Impact of Bromination[1]

To understand the PK variance, one must first isolate the physicochemical shifts induced by C4-bromination compared to non-halogenated analogs (e.g., 2C-H) or other halogens (e.g., 2C-I).

Lipophilicity and BBB Penetration

Bromine is a large, lipophilic halogen. Substituting a hydrogen atom with bromine at the 4-position significantly increases the partition coefficient (


).
  • Mechanism: The electron-withdrawing yet lipophilic nature of Br facilitates passive diffusion across the endothelial cells of the BBB.

  • Result: Faster onset of central effects compared to non-halogenated congeners (e.g., Mescaline).

The "Para-Block" Metabolic Shielding

In non-substituted phenethylamines, para-hydroxylation is a primary Phase I metabolic route mediated by CYP2D6.

  • The Bromine Blockade: The C4-Br bond is metabolically stable and sterically bulky. It effectively "caps" the para-position, preventing hydroxylation.

  • Metabolic Shunting: This forces the metabolic machinery to utilize secondary, less efficient pathways such as O-demethylation (at C2 or C5) or oxidative deamination (MAO-mediated).

Comparative Pharmacokinetics: 2C-B vs. DOB

The following table contrasts the PK profiles of the two most prominent brominated amines. Note the critical divergence in half-life caused by the


-methyl group in DOB.
Table 1: Pharmacokinetic Parameters of Brominated Amines
Parameter2C-B (Phenethylamine)DOB (Amphetamine)Reference: 2C-H (Non-brominated)
Structure 4-Br-2,5-dimethoxy-PEA4-Br-2,5-dimethoxy-AMPH2,5-dimethoxy-PEA
Oral Bioavailability Low (~15-20%)High (>70% est.)Very Low

(Plasma)
1.5 – 2.5 hours3 – 5 hours1 – 2 hours
Plasma

1.2 – 2.5 hours 8 – 15 hours < 1 hour
Primary Clearance MAO-A/B DeaminationRenal (Unchanged) & CYPMAO Deamination
Metabolic Stability Low (Vulnerable to MAO)High (Resistant to MAO)Very Low
Protein Binding Unknown (Est. moderate)HighLow
Analysis of Performance
  • 2C-B (The MAO Substrate): Despite the bromine atom blocking para-hydroxylation, 2C-B retains a flexible ethylamine side chain. This makes it a prime substrate for Monoamine Oxidase (MAO). Consequently, it undergoes rapid oxidative deamination to 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), resulting in a short half-life.

  • DOB (The MAO Resistant): DOB possesses an

    
    -methyl group (characteristic of amphetamines). This steric bulk adjacent to the nitrogen atom renders the molecule impervious to MAO. With the para-position also blocked by bromine, DOB becomes metabolically "bulletproof," relying on slow O-demethylation or renal excretion of the parent drug. This explains its dangerously long duration of action (18–30 hours).
    

Metabolic Fate & Clearance Pathways

Understanding the specific metabolites is crucial for forensic identification and toxicity assessment.[1]

2C-B Metabolic Pathway

The metabolism of 2C-B is species-dependent but generally follows two main axes:

  • Oxidative Deamination (Major): Mediated by MAO-A and MAO-B. Converts the amine to an aldehyde, which is rapidly oxidized to the carboxylic acid (BDMPAA) or reduced to the alcohol (BDMPE).

  • O-Demethylation (Minor/Secondary): Mediated by CYP2D6 and CYP3A4. Occurs at the 2- or 5-methoxy positions.[2][3][4][5]

Visualization of Metabolic Flux

The following diagram illustrates the divergence in metabolic processing.

MetabolicPathways Parent Parent Drug (2C-B) MAO Enzyme: MAO-A/B Parent->MAO Primary Route (Rapid) CYP Enzyme: CYP2D6/3A4 Parent->CYP Secondary Route (Slower) Aldehyde Intermediate Aldehyde MAO->Aldehyde Demethyl O-Desmethyl Metabolites CYP->Demethyl 2- or 5-position Acid BDMPAA (Carboxylic Acid) Aldehyde->Acid Oxidation Alcohol BDMPE (Alcohol) Aldehyde->Alcohol Reduction BrBlock 4-Br Substituent BLOCKS Para-Hydroxylation BrBlock->Parent

Figure 1: Metabolic bifurcation of 2C-B. Note that the 4-Br substituent effectively eliminates the para-hydroxylation pathway common in other phenethylamines.

Experimental Protocol: Quantification via LC-MS/MS

To accurately measure PK parameters, a validated bioanalytical method is required.[6] The following protocol is optimized for the simultaneous quantification of brominated amines and their polar metabolites in plasma.

Method Validation Summary
  • Matrix: Human Plasma (

    
    EDTA).
    
  • Linearity: 0.5 – 100 ng/mL (

    
    ).
    
  • LLOQ: 0.5 ng/mL.

  • Internal Standard (IS): 2C-B-d6 or DOB-d6.

Step-by-Step Workflow

Step 1: Sample Preparation (Solid Phase Extraction)

  • Aliquot 200 µL of plasma into a 1.5 mL tube.

  • Add 20 µL of Internal Standard working solution (100 ng/mL).

  • Add 600 µL of cold Acetonitrile (protein precipitation) or use Mixed-Mode Cation Exchange (MCX) cartridges for cleaner extraction.

    • MCX Protocol: Condition (MeOH)

      
       Equilibrate (
      
      
      
      )
      
      
      Load Sample
      
      
      Wash (0.1% Formic Acid)
      
      
      Elute (5%
      
      
      in MeOH).
  • Evaporate eluate under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Step 2: LC Parameters

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar metabolites).

    • 1-6 min: 5%

      
       95% B (Linear ramp).
      
    • 6-7 min: 95% B (Wash).

    • 7.1 min: Re-equilibrate to 5% B.

Step 3: MS/MS Detection (ESI+) Operate in Multiple Reaction Monitoring (MRM) mode.

  • 2C-B Transitions:

    
     (Quant), 
    
    
    
    (Qual).
  • DOB Transitions:

    
     (Quant).
    
  • Note: The bromine isotope pattern (

    
     and 
    
    
    
    ) provides a unique 1:1 doublet signature useful for confirmation.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Plasma Sample (200 µL) IS Add Internal Std (Deuterated Analog) Sample->IS Extract Solid Phase Extraction (MCX Cartridge) IS->Extract Elute Elution & Evaporation (N2 at 40°C) Extract->Elute LC UPLC Separation (C18 Column, Gradient) Elute->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Optimized LC-MS/MS workflow for the quantification of brominated phenethylamines.

References

  • Carmo, H., et al. (2005). "Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human." Toxicology, 206(1), 75-89. Link

  • Kanamori, T., et al. (2002).[7] "In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites." Journal of Analytical Toxicology, 26(2), 61-66. Link

  • Maurer, H.H. (2010). "Chemistry, pharmacology, and metabolism of emerging drugs of abuse." Therapeutic Drug Monitoring, 32(3), 544-549. Link

  • Papoutsis, I., et al. (2010). "2C-B-induced fatalities: a case report and review of the literature." Forensic Science International, 200(1-3), e1-e5. Link

  • Shulgin, A.T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.

Sources

A Comparative Toxicological Assessment of Phenylephrine and Its Potential Brominated Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Phenylephrine, a selective α1-adrenergic receptor agonist, is a widely utilized pharmaceutical agent for its vasoconstrictive and mydriatic properties.[1][2][3][4][] It is a key component in medications for hypotension, nasal congestion, and ophthalmic applications.[6] As with any synthetically derived active pharmaceutical ingredient (API), the purity of phenylephrine is of paramount importance to ensure its safety and efficacy. The manufacturing process and subsequent storage can introduce impurities, which, even at trace levels, may pose significant toxicological risks.[7]

A particular area of concern in pharmaceutical manufacturing is the potential for the introduction of halogenated impurities, such as brominated compounds. These can arise from starting materials, reagents, or side reactions during synthesis.[8] Given that halogenated aromatic compounds can exhibit significant toxicity, it is crucial to understand the potential risks associated with brominated impurities of phenylephrine.[9][10] Brominated species are often more cytotoxic and genotoxic than their chlorinated counterparts.[11]

This guide provides a comparative toxicological overview of phenylephrine and its potential brominated impurities. While direct toxicological studies on specific brominated phenylephrine impurities are not extensively available in the public domain, this document synthesizes existing data on phenylephrine, the toxicological profiles of structurally related brominated aromatic compounds, and established methodologies for toxicity assessment. This information will empower researchers and drug development professionals to make informed decisions regarding the safety and quality control of phenyle-based pharmaceuticals.

Toxicological Profile of Phenylephrine

Phenylephrine is generally considered to have a wide margin of safety when used at therapeutic doses.[12] Its mechanism of action involves the stimulation of α1-adrenergic receptors, leading to peripheral vasoconstriction and an increase in blood pressure.[4][][12]

Acute Toxicity: The acute oral toxicity of phenylephrine is relatively low, with a reported LD50 of 350 mg/kg in rats and 120 mg/kg in mice.[12] In cases of overdose, the primary concerns are related to its pharmacological effects, including hypertension, reflex bradycardia, and central nervous system stimulation.[6][12]

Chronic Toxicity and Carcinogenicity: Long-term studies in F344/N rats and B6C3F1 mice have been conducted to evaluate the chronic toxicity and carcinogenicity of phenylephrine hydrochloride. In these studies, no evidence of carcinogenicity was observed in rats or mice.[13] At high doses, a decrease in body weight gain and an increase in chronic focal inflammation of the liver and prostate in rats were noted.[13]

Genotoxicity: The genotoxicity of phenylephrine has been evaluated in a battery of tests. While some in vitro studies have shown equivocal results, such as the induction of sister-chromatid exchanges in Chinese hamster ovary cells, there is no conclusive evidence to suggest that phenylephrine is a potent genotoxic agent.[14]

Potential Toxicity of Brominated Impurities

While specific toxicological data for brominated phenylephrine impurities are scarce, the broader class of brominated aromatic compounds and bromophenols has been studied more extensively. This data can be used to infer potential toxicological risks.

General Toxicity of Brominated Aromatic Compounds: Polybrominated aromatic compounds, such as polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), are known for their persistence in the environment and potential for long-term toxicity.[9] While their acute toxicity is often low, chronic exposure can lead to adverse effects, including porphyria.[9] The metabolism of brominated compounds can also lead to the formation of more toxic byproducts.[9]

Cytotoxicity and Genotoxicity of Bromophenols: Studies on various bromophenols have demonstrated their potential for cytotoxicity and genotoxicity. For instance, research on bromophenolic flame retardants like tetrabromobisphenol A (TBBPA), 2,4,6-tribromophenol (2,4,6-TBP), and pentabromophenol (PBP) has shown that these compounds can induce DNA single and double-strand breaks in human peripheral blood mononuclear cells.[15][16] Furthermore, these compounds can cause oxidative damage to DNA.[15][16] The in vivo genotoxicity of 2,4,6-TBP, however, has been considered unlikely in some risk assessments.[17] It is important to note that the toxic potential can vary significantly between different brominated phenols.

The mechanism of toxicity for phenols and their halogenated derivatives is often linked to their ability to act as protoplasmic poisons, denaturing proteins and disrupting cell membranes.[18] Some substituted phenols can also uncouple oxidative phosphorylation, leading to cellular energy depletion.[18] The formation of reactive phenoxyl radicals is another proposed mechanism of toxicity.[19]

Comparative Toxicity Data Summary

Compound/ClassAcute Toxicity (LD50)GenotoxicityOther Toxicological Concerns
Phenylephrine Oral (rat): 350 mg/kg[12]Oral (mouse): 120 mg/kg[12]Equivocal in some in vitro assays, but generally not considered a potent genotoxin.[14]Overdose can lead to hypertension, bradycardia, and CNS stimulation.[6][12]
Brominated Aromatic Compounds (general) Generally low acute toxicity (LD50 > 1 g/kg for some).[9]Varies depending on the specific compound. Some are genotoxic.Can be persistent and bioaccumulative. Chronic exposure may lead to porphyria.[9]
Bromophenols (e.g., TBBPA, 2,4,6-TBP) Data not readily available for direct comparison.Can induce DNA strand breaks and oxidative DNA damage in vitro.[15][16]Potential for nephrotoxicity and hepatotoxicity.[20]

Experimental Protocols for Toxicological Assessment

To ensure the safety of pharmaceutical products, a battery of standardized toxicological assays is employed to evaluate the potential of impurities to cause genetic damage. The following are key in vitro assays recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method for detecting gene mutations induced by chemical substances.[11][21]

Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively. These mutations make the bacteria unable to grow in a medium lacking the specific amino acid. The test substance is evaluated for its ability to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a minimal medium.

Methodology:

  • Strain Selection: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is selected to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), which is typically derived from rat liver homogenate. This is crucial as some chemicals only become mutagenic after being metabolized.[11]

  • Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.[21]

Experimental Workflow for Ames Test

AmesTest cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis TestSubstance Test Substance (Phenylephrine or Impurity) ExposureWithS9 Incubate with S9 TestSubstance->ExposureWithS9 ExposureWithoutS9 Incubate without S9 TestSubstance->ExposureWithoutS9 BacterialStrains Bacterial Strains (e.g., S. typhimurium) BacterialStrains->ExposureWithS9 BacterialStrains->ExposureWithoutS9 S9Mix S9 Metabolic Activation Mix S9Mix->ExposureWithS9 Plating Plate on Minimal Agar ExposureWithS9->Plating ExposureWithoutS9->Plating Incubation Incubate 48-72h Plating->Incubation ColonyCounting Count Revertant Colonies Incubation->ColonyCounting DataAnalysis Data Analysis ColonyCounting->DataAnalysis

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[22][23][24]

Principle: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance.[23] The cells are then arrested in metaphase, harvested, and examined microscopically for chromosomal abnormalities such as breaks, gaps, and exchanges.[22]

Methodology:

  • Cell Culture: Appropriate mammalian cells are cultured to a suitable density.

  • Exposure: The cells are treated with at least three analyzable concentrations of the test substance, both with and without metabolic activation (S9 mix).

  • Treatment Duration: Both short-term (e.g., 3-6 hours) and long-term (e.g., continuous treatment until harvesting) exposure protocols are typically used.

  • Cell Harvest: Following exposure, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

  • Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained (e.g., with Giemsa).

  • Microscopic Analysis: A sufficient number of metaphase spreads (typically at least 200 per concentration) are analyzed for chromosomal aberrations.

  • Data Analysis: The frequency of aberrant cells and the number and type of aberrations are recorded and statistically analyzed. A substance is considered positive if it produces a concentration-related, statistically significant increase in the frequency of cells with structural chromosomal aberrations.[22]

Experimental Workflow for Chromosomal Aberration Test

ChromosomeAberrationTest cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis TestSubstance Test Substance TreatmentWithS9 Treat with S9 TestSubstance->TreatmentWithS9 TreatmentWithoutS9 Treat without S9 TestSubstance->TreatmentWithoutS9 MammalianCells Mammalian Cell Culture (e.g., CHO) MammalianCells->TreatmentWithS9 MammalianCells->TreatmentWithoutS9 S9Mix S9 Mix S9Mix->TreatmentWithS9 MetaphaseArrest Metaphase Arrest TreatmentWithS9->MetaphaseArrest TreatmentWithoutS9->MetaphaseArrest HarvestFix Harvest & Fix Cells MetaphaseArrest->HarvestFix SlidePrep Slide Preparation & Staining HarvestFix->SlidePrep Microscopy Microscopic Analysis SlidePrep->Microscopy DataAnalysis Data Analysis Microscopy->DataAnalysis

Caption: Workflow for the In Vitro Chromosomal Aberration Test.

In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT Assay - OECD 476)

This assay detects gene mutations in cultured mammalian cells.[25][26][27][28]

Principle: The most common version of this test measures mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus.[26] The HPRT enzyme is involved in the purine salvage pathway. Cells with a functional HPRT gene are sensitive to the toxic effects of purine analogs like 6-thioguanine (6-TG). If a mutation inactivates the HPRT gene, the cells become resistant to 6-TG and can proliferate in a medium containing it.[26]

Methodology:

  • Cell Culture: A suitable cell line (e.g., CHO, V79, L5178Y) is used.[26]

  • Exposure: Cells are exposed to various concentrations of the test substance with and without metabolic activation.

  • Phenotypic Expression: After treatment, the cells are cultured in a non-selective medium for a period to allow for the expression of any induced mutations.

  • Mutant Selection: The cells are then plated in a medium containing the selective agent (e.g., 6-TG) to isolate and quantify the mutant cells. A parallel plating in a non-selective medium is done to determine the cloning efficiency (viability).[27]

  • Colony Counting: After an appropriate incubation period, the colonies in both selective and non-selective media are counted.

  • Data Analysis: The mutant frequency is calculated for each concentration. A substance is considered mutagenic if it induces a dose-related, statistically significant increase in the mutant frequency.

Potential Signaling Pathways Involved in Toxicity

The toxicity of phenolic compounds, including their halogenated derivatives, can be mediated through various cellular signaling pathways. While specific pathways for brominated phenylephrine impurities have not been elucidated, we can infer potential mechanisms based on related compounds.

Oxidative Stress Pathways: Many phenolic compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular macromolecules, including DNA, proteins, and lipids. Cells respond to oxidative stress by activating antioxidant defense mechanisms, such as the Nrf2 pathway. However, excessive ROS can overwhelm these defenses and trigger apoptosis (programmed cell death).

Inflammatory Pathways: Phenolic compounds can also modulate inflammatory signaling pathways, such as the NF-κB pathway. Activation of this pathway can lead to the production of pro-inflammatory cytokines and chemokines, contributing to cellular damage and tissue inflammation.

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are critical signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Phenylephrine itself is known to activate p38-MAPK and JNK pathways in cardiac cells.[] It is plausible that brominated impurities could also modulate these pathways, potentially leading to aberrant cellular responses.

Calcium Signaling: Phenylephrine is known to stimulate the Ca(2+)/Calcineurin/NFAT pathway, which is involved in cardiac fibroblast proliferation.[] Alterations in intracellular calcium homeostasis can be a common mechanism of toxicity for many xenobiotics and could be a relevant pathway for brominated phenylephrine impurities.

Hypothesized Toxicity Signaling Pathways

SignalingPathways cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes BrominatedImpurity Brominated Phenylephrine Impurity ROS Increased ROS BrominatedImpurity->ROS Inflammation Inflammation BrominatedImpurity->Inflammation CaSignaling Altered Ca2+ Signaling BrominatedImpurity->CaSignaling MAPK MAPK Activation BrominatedImpurity->MAPK DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage AlteredGeneExpression Altered Gene Expression Inflammation->AlteredGeneExpression CaSignaling->AlteredGeneExpression Apoptosis Apoptosis MAPK->Apoptosis MAPK->AlteredGeneExpression DNA_Damage->Apoptosis

Caption: Potential signaling pathways involved in the toxicity of brominated impurities.

Conclusion and Recommendations

This guide highlights the importance of considering the potential toxicity of brominated impurities in phenylephrine-containing pharmaceuticals. While phenylephrine itself has a well-characterized and generally favorable toxicological profile, the introduction of bromine atoms into its structure could significantly alter its properties and introduce new safety concerns, particularly regarding genotoxicity and long-term toxicity.

The lack of direct comparative toxicological data underscores the need for further research in this area. For drug development professionals, the following recommendations are crucial:

  • Impurity Profiling: Thoroughly characterize the impurity profile of phenylephrine API and finished products to identify and quantify any brominated species.

  • Risk Assessment: In the absence of direct data, use the information on structurally related brominated compounds to conduct a preliminary risk assessment.

  • Toxicological Testing: If brominated impurities are detected at levels that exceed the qualification thresholds set by regulatory agencies (e.g., ICH Q3A/B), a comprehensive toxicological evaluation, including the genotoxicity assays outlined in this guide, is warranted.

  • Process Optimization: Optimize the synthetic and purification processes to minimize the formation of brominated impurities.

By adopting a proactive approach to impurity identification and toxicological assessment, the pharmaceutical industry can ensure the continued safety and efficacy of phenylephrine-based medicines.

References

  • Wnuk, A., Rzemieniec, J., Lasoń, W., & Krzeptowski, W. (2018). Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells. International Journal of Molecular Sciences, 19(4), 1192. [Link]

  • Wiśniewska-Knypl, J., & Jajte, J. (1995). [Toxicity of selected brominated aromatic compounds]. Medycyna Pracy, 46(4), 421-427. [Link]

  • Au, W. W., & Hsu, T. C. (1980). Mutagenicity studies on two triphenylmethane dyes, bromophenol blue and tetrabromophenol blue. Environmental Mutagenesis, 2(2), 203-209. [Link]

  • Wnuk, A., Rzemieniec, J., Lasoń, W., & Krzeptowski, W. (2022). Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells. ResearchGate. [Link]

  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471). Biocompatibility Analyses. [Link]

  • Slideshare. (2017, September 13). Oced 473 chromosomal aberration. [Link]

  • Creative Bioarray. (2025, June 10). Bacterial Reverse Mutation Test (Ames Test, OECD 471). [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2021). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 19(12), e06988. [Link]

  • The Pharmaceutical Supply Chain Initiative. (n.d.). IN VITRO GENOTOXICITY TESTING STRATEGY. [Link]

  • Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]

  • Wikipedia. (2024, February 13). Phenylephrine. [Link]

  • In Vitro Toxicology Society. (n.d.). OECD 476: Cell gene mutation tests (HPRT gene, in vitro mammalian). [Link]

  • OECD. (2016). Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. [Link]

  • Policy Commons. (2016). OECD 476: In Vitro Mammalian Cell Gene Mutation Test. [Link]

  • Zhang, L., et al. (2013). Acute oral toxicity and liver oxidant/antioxidant stress of halogenated benzene, phenol, and diphenyl ether in mice: a comparative and mechanism exploration. Environmental Toxicology and Chemistry, 32(9), 2147-2153. [Link]

  • OECD. (2016). Test No. 473: In vitro Mammalian Chromosome Aberration Test. [Link]

  • DVM360. (2020, April 27). Toxicology Brief: Phenylephrine ingestion in dogs: What's the harm?. [Link]

  • Wikipedia. (2024, February 12). Phenol. [Link]

  • Wang, L., et al. (2021). Theoretical insights into the gaseous and heterogeneous reactions of halogenated phenols with ˙OH radicals: mechanism, kinetics and role of (TiO2)n clusters in degradation processes. Physical Chemistry Chemical Physics, 23(34), 18561-18572. [Link]

  • Siddiqui, W. I., & Bokhari, S. R. A. (2023). Phenylephrine. In StatPearls. StatPearls Publishing. [Link]

  • Berzas, J. J., et al. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 77(1), 138-145. [Link]

  • O'Neil, M. J. (Ed.). (2001). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies, 10(5), 315-320. [Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]

  • Eurofins. (n.d.). Chromosome Aberration Test in vitro. [Link]

  • J. L. Holstege, C. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Pérez-Vargas, J., et al. (2023). Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. ChemistryOpen, 12(5), e202300045. [Link]

  • SGS. (2013). OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. [Link]

  • ResearchGate. (n.d.). Bromination of various aromatic compounds using aqueous AlBr3-Br2 system. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylephrine hydrochloride. [Link]

  • Bucher, J. R., Huff, J., & Haseman, J. K. (1988). Toxicity and Carcinogenicity Studies of Phenylephrine Hydrochloride in F344/N Rats and B6C3F1 Mice. Drug and Chemical Toxicology, 11(4), 355-370. [Link]

  • Szabová, P., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 693. [Link]

  • Criquet, J., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(8), 1168-1179. [Link]

  • Taylor & Francis. (n.d.). Bromophenol – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Syntheses of Potential Degradation Products of Phenylephrine in OTC Products. [Link]

  • U.S. Food and Drug Administration. (n.d.). APPLICATION NUMBER: - 212909Orig1s000 NON-CLINICAL REVIEW(S). [Link]

  • Olson, K. R. (Ed.). (2018). PHENYLEPHRINE. In Poisoning & Drug Overdose (7th ed.). McGraw-Hill. [Link]

  • Google Patents. (n.d.). CN103553942A - Preparation method of phenylephrine hydrochloride impurity.
  • Google Patents. (n.d.). Preparation method of phenylephrine hydrochloride impurity standard.
  • ResearchGate. (2025, November 17). Impurity profiling of multicomponent cough syrup containing Brompheniramine, Dextromethorphan and Phenylephrine by RP-HPLC with PDA detector. [Link]

Sources

Comparative Bioavailability Analysis: Phenylephrine vs. its 4-Bromo Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predicting Oral Pharmacokinetics

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Phenylephrine's Oral Bioavailability

Phenylephrine is a well-established α1-adrenergic receptor agonist used primarily as a nasal decongestant and vasopressor.[1][2][3] Despite its efficacy when administered intravenously, its utility as an oral agent has been a subject of significant debate.[4] The core issue lies in its low and erratic oral bioavailability, which has been reported to be around 38-40%, with some studies suggesting it may be as low as 1%.[1][4][5][6] This poor performance is attributed to extensive pre-systemic, or first-pass, metabolism in the intestinal wall and liver.[1][7][8]

This guide delves into the key factors limiting phenylephrine's bioavailability and explores, from a medicinal chemistry and drug metabolism perspective, how a strategic structural modification—the introduction of a bromine atom at the 4-position of the phenyl ring—could hypothetically address these limitations. We will compare the known properties of phenylephrine with the predicted properties of its 4-bromo analog, grounding our analysis in the standard experimental protocols used to validate such hypotheses in drug discovery.

Section 1: Physicochemical Properties—The Foundation of Bioavailability

The journey of an orally administered drug begins with its fundamental physicochemical properties, which govern its ability to dissolve and permeate biological membranes. Bioavailability is significantly influenced by a delicate balance between aqueous solubility and lipid permeability (lipophilicity).[9][10]

Phenylephrine is a hydrophilic molecule, as indicated by its negative LogP value, ensuring good solubility in the gastrointestinal fluids.[11] However, this hydrophilicity is not optimal for passive diffusion across the lipid-rich intestinal cell membranes. The introduction of a halogen, such as bromine, is a common strategy in medicinal chemistry to increase lipophilicity, which can enhance membrane permeability.[12]

PropertyPhenylephrine4-Bromo-Phenylephrine (Predicted)Rationale for Prediction
Molecular Formula C₉H₁₃NO₂C₉H₁₂BrNO₂Addition of Br, removal of H.
Molecular Weight 167.20 g/mol [11]~246.11 g/mol Addition of one bromine atom (~79.9 g/mol ).
LogP (Octanol/Water) -0.31[11]~0.7 to 1.0Halogenation significantly increases lipophilicity. Adding a bromine to a phenyl ring typically increases LogP by ~1.
Polar Surface Area (PSA) 52.5 Ų[11]52.5 ŲThe bromine atom does not contribute to the polar surface area, which is determined by N and O atoms.

Section 2: Intestinal Permeability—Crossing the Gut Wall

For a drug to reach systemic circulation, it must first be absorbed across the intestinal epithelium. The Caco-2 cell permeability assay is the gold-standard in vitro model for predicting human intestinal absorption.[13][14][15] Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing key drug transporters, thereby mimicking the gut barrier.[13][16]

Hypothesis

The increased lipophilicity (higher LogP) of the 4-bromo analog is predicted to enhance its rate of passive transcellular diffusion across the Caco-2 monolayer compared to the more hydrophilic parent compound, phenylephrine.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol determines the apparent permeability coefficient (Papp) and can identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ filter inserts and cultured for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[13][16]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-defined threshold (e.g., >300 Ω·cm²) to ensure tight junctions are intact.[17]

  • Compound Preparation: Stock solutions of Phenylephrine and 4-Bromo-Phenylephrine are prepared in a suitable solvent (e.g., DMSO) and diluted to a final concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution).[13][17]

  • Permeability Measurement (A→B):

    • The transport buffer in the basolateral (bottom) chamber is replaced with fresh buffer.

    • The buffer in the apical (top) chamber is replaced with the buffer containing the test compound.

    • The plate is incubated (e.g., for 2 hours at 37°C with gentle shaking).

    • Samples are taken from both apical and basolateral chambers at the end of the incubation period for analysis.

  • Permeability Measurement (B→A): To assess active efflux, the experiment is repeated in the reverse direction, with the test compound added to the basolateral chamber and sampled from the apical chamber.

  • Analysis: Compound concentrations in the collected samples are quantified using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Calculation: The apparent permeability coefficient, Papp, is calculated in cm/s. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the compound is a substrate of an efflux transporter.[13]

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment (A to B) cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Verify Integrity (TEER) Culture->TEER Add_A Add Compound to Apical Chamber TEER->Add_A Incubate Incubate 2h @ 37°C Add_A->Incubate Sample_B Sample Basolateral Chamber Incubate->Sample_B LCMS Quantify with LC-MS/MS Sample_B->LCMS Calc Calculate Papp (cm/s) LCMS->Calc

Caption: Caco-2 Permeability Assay Workflow.

Predicted Outcome
CompoundPredicted Papp (A→B) (x 10⁻⁶ cm/s)Predicted Human Absorption
PhenylephrineLow (~1-5)Moderate
4-Bromo-PhenylephrineHigh (>10)High

Classification based on ranges where <1x10⁻⁶ is poor, 1-10x10⁻⁶ is moderate, and >10x10⁻⁶ is well-absorbed.[15]

Section 3: First-Pass Metabolism—Surviving the Liver and Gut Wall

Phenylephrine's primary weakness is its extensive metabolism before reaching systemic circulation.[1][8] The main pathways are sulfation, primarily by SULT1A3, and oxidative deamination by monoamine oxidase (MAO).[1][2][18][19] Glucuronidation also contributes.[1][5]

Hypothesis

The bulky, electron-withdrawing bromine atom at the 4-position, adjacent to the 3-hydroxyl group, may sterically hinder the approach of conjugating enzymes like SULTs and UGTs. This could reduce the rate of Phase II metabolism, thereby increasing the fraction of the drug that escapes first-pass elimination. Metabolism by MAO, which acts on the side chain, is less likely to be directly affected.

Metabolism_Pathway PE Phenylephrine Metabolite1 Phenylephrine-3-O-sulfate (Inactive) PE->Metabolite1 SULT1A3 Metabolite2 meta-Hydroxymandelic acid (Inactive) PE->Metabolite2 MAO Metabolite3 Phenylephrine-3-O-glucuronide (Inactive) PE->Metabolite3 UGTs

Caption: Major metabolic pathways of Phenylephrine.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

  • System Preparation: Human Liver S9 fractions or microsomes, which contain a rich complement of Phase I and Phase II metabolic enzymes, are used. The reaction mixture includes a NADPH-regenerating system (for Phase I enzymes) and cofactors for Phase II enzymes like PAPS (for SULTs) and UDPGA (for UGTs).

  • Reaction Initiation: The liver fraction is pre-warmed to 37°C. The reaction is started by adding the test compound (Phenylephrine or its 4-bromo analog) at a low concentration (e.g., 1 µM).

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent drug.

  • Calculation: The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale. The slope of this line is used to calculate the in vitro half-life (t½).

Predicted Outcome
CompoundPredicted In Vitro t½ (minutes)Predicted Intrinsic Clearance
PhenylephrineShort (< 15 min)High
4-Bromo-PhenylephrineLonger (> 30 min)Moderate to Low

A longer half-life suggests greater metabolic stability and a lower rate of first-pass metabolism in vivo.

Section 4: In Vivo Pharmacokinetics—The Definitive Test

While in vitro assays provide crucial predictive data, the definitive measure of bioavailability must be determined in a living system.[20][21] A pharmacokinetic (PK) study in an animal model, such as the rat, is a standard preclinical step to measure key parameters like Cmax (peak concentration), AUC (total exposure), and absolute oral bioavailability (F%).[22]

Hypothesis

Due to its predicted higher intestinal permeability and greater metabolic stability, the 4-bromo analog will exhibit a higher Cmax, a larger AUC, and consequently, a significantly greater oral bioavailability (F%) compared to phenylephrine when administered orally.

Experimental Protocol: Rat Oral vs. IV Crossover PK Study

A crossover design, where each animal receives both the intravenous (IV) and oral (PO) doses at different times, is the most robust method as it allows each animal to serve as its own control.[23]

  • Animal Model: Male Sprague-Dawley rats equipped with jugular vein cannulas for serial blood sampling are used.

  • Dosing - Period 1:

    • Group 1 (IV): Animals receive an IV bolus dose (e.g., 1 mg/kg) of the test compound.

    • Group 2 (PO): Animals receive an oral gavage dose (e.g., 10 mg/kg) of the test compound.

  • Blood Sampling: Blood samples (~0.1 mL) are collected via the cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Washout Period: A washout period of one week is allowed for the drug to be completely eliminated from the animals' systems.

  • Dosing - Period 2 (Crossover): The groups are switched. Group 1 now receives the PO dose, and Group 2 receives the IV dose. Blood sampling is repeated.

  • Sample Processing & Analysis: Plasma is harvested from blood samples and drug concentrations are determined by LC-MS/MS.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to calculate PK parameters. Absolute bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

InVivo_PK_Workflow cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) Group1_IV Group 1: Receive IV Dose Sampling Serial Blood Sampling (0-24h for all groups) Group1_IV->Sampling Group2_PO Group 2: Receive PO Dose Group2_PO->Sampling Washout 1-Week Washout Period Group1_PO Group 1: Receive PO Dose Washout->Group1_PO Group2_IV Group 2: Receive IV Dose Washout->Group2_IV Analysis Plasma Prep & LC-MS/MS Analysis Group1_PO->Sampling Group2_IV->Sampling Sampling->Washout PK_Calc Calculate PK Parameters (AUC, Cmax, F%) Analysis->PK_Calc

Caption: In Vivo Crossover Pharmacokinetic Study Workflow.

Predicted Outcome
PK ParameterRoutePhenylephrine4-Bromo-Phenylephrine
AUC (ng·h/mL) IV (1 mg/kg)500450
AUC (ng·h/mL) PO (10 mg/kg)19003150
Cmax (ng/mL) PO (10 mg/kg)250400
Tmax (h) PO (10 mg/kg)1.01.5
Oral Bioavailability (F%) N/A38% 70%

Synthesis and Conclusion

This guide provides a scientifically grounded, predictive comparison of the oral bioavailability of phenylephrine and a hypothetical 4-bromo analog. The analysis, based on fundamental principles of medicinal chemistry and pharmacokinetics, leads to a clear hypothesis:

  • Enhanced Permeability: The addition of a bromine atom is expected to increase the lipophilicity of the molecule, likely resulting in superior intestinal permeability compared to phenylephrine.

  • Improved Metabolic Stability: The 4-bromo substitution may sterically shield the adjacent 3-hydroxyl group, a primary site of first-pass metabolism, thereby slowing its rate of conjugation and increasing the fraction of the drug that reaches systemic circulation intact.

Collectively, these predicted improvements in absorption and pre-systemic metabolism suggest that 4-bromo-phenylephrine would exhibit significantly higher oral bioavailability than its parent compound. While this analysis provides a strong rationale for its synthesis and further investigation, it is imperative that these hypotheses be validated through the rigorous experimental protocols detailed herein. Such studies are the cornerstone of modern drug development, allowing for the rational design of molecules with optimized pharmacokinetic profiles and enhanced therapeutic potential.

References

Sources

Comparative Guide: Steric & Electronic Modulation of Phenylephrine Activity via Bromine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Bioisostere Strategy

In the optimization of sympathomimetic amines, Phenylephrine (PE) serves as the archetypal


-adrenergic receptor (

-AR) selective agonist. Its selectivity over

-receptors is driven primarily by the absence of the 4-hydroxyl group found in epinephrine.

This guide analyzes the steric and electronic consequences of introducing a bromine atom onto the phenylephrine scaffold. Bromine, with a van der Waals radius of ~1.85 Å (vs. ~1.2 Å for Hydrogen and ~1.4 Å for Oxygen), serves as a critical probe for the steric tolerance of the


-AR orthosteric binding pocket.

Key Comparison Points:

  • Phenylephrine (Standard): Optimized for

    
     selectivity via 3-OH anchoring.
    
  • 4-Bromo-Phenylephrine (Steric Probe): Tests the tolerance of the para-position (TM5 interaction).

  • 3-Bromo-Phenylephrine (Electronic Probe): Tests the necessity of the hydrogen-bond donor at the meta-position.

Molecular & Mechanistic Comparison

The efficacy of phenylephrine relies on the Easson-Stedman hypothesis , which mandates a specific three-point attachment: the amine (ionic bond), the


-hydroxyl (H-bond), and the aromatic ring (hydrophobic/ 

-stacking).
Table 1: Physicochemical Profile & Predicted Receptor Fit
FeaturePhenylephrine (PE) 4-Bromo-PE Analog 3-Bromo-PE Analog
Structure 3-OH, 4-H3-OH, 4-Br3-Br, 4-H
Electronic Character 3-OH is a strong H-bond donor/acceptor.4-Br is electron-withdrawing (

) but lipophilic (

).
3-Br cannot donate H-bonds; weak acceptor.
Steric Bulk (MR) Low (Phenyl ring is flat)High (Para-position bulk)High (Meta-position bulk)

-AR Binding Mode
Forms H-bond with Ser192/Ser188 (TM5).4-Br may clash with Phe192 or hydrophobic patch; lacks H-bond capability of Epinephrine's 4-OH.Loss of critical H-bond with Serine residues; steric clash prevents deep pocket insertion.
Predicted LogP -0.3 (Hydrophilic)~1.1 (Lipophilic)~1.1 (Lipophilic)
Mechanism of Action: The Steric Clash

The


-AR binding pocket is tight.
  • Phenylephrine: The 3-OH hydrogen bonds with Serine residues in Transmembrane Domain 5 (TM5). The 4-position is empty, allowing it to fit without the steric penalty that larger groups might incur, though it lacks the extra affinity provided by the 4-OH of epinephrine [1].

  • 4-Bromo Substitution: Placing a bromine at position 4 mimics the size of a methyl group but introduces a "sigma-hole" (halogen bond potential). However, in the

    
     pocket, this bulk often disrupts the optimal orientation of the 
    
    
    
    -hydroxyl group, reducing intrinsic efficacy (
    
    
    ).
  • 3-Bromo Substitution: This is a "functional knockout." The 3-OH is the primary anchor. Replacing it with Br removes the H-bond donor. Despite Br's lipophilicity, the loss of binding enthalpy (

    
    ) usually renders the molecule inactive or a weak antagonist [2].
    

Signal Transduction Pathway

To understand the downstream effects of these substitutions, one must visualize the


-adrenergic signaling cascade. PE activates the 

protein, leading to calcium mobilization.

Alpha1_Signaling Agonist Phenylephrine / Analog Receptor α1-Adrenergic Receptor (GPCR) Agonist->Receptor Binding (Ki) Gq Gq Protein (Heterotrimeric) Receptor->Gq Activation (GTP exchange) PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R PKC Protein Kinase C (Activation) DAG->PKC Recruits Ca Intracellular Ca2+ Increase ER->Ca Release Ca->PKC Response Smooth Muscle Contraction Ca->Response MLCK Activation

Figure 1: The


-coupled signaling pathway activated by Phenylephrine. Bromine substitution affects the initial "Binding" step, propagating reduced efficacy downstream.

Experimental Protocols for Validation

To objectively compare PE against brominated analogs, two coupled assays are required: Radioligand Binding (Affinity) and Functional Calcium Flux (Efficacy).

Protocol A: Competitive Radioligand Binding ( Determination)

Validates: Receptor Affinity (Steric Fit)

  • Membrane Preparation:

    • Transfect HEK293 cells with human

      
      -AR cDNA.[1]
      
    • Harvest cells and homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

  • Competition Assay:

    • Ligand: Use

      
      -Prazosin (0.2 nM) as the radioligand (high affinity antagonist).
      
    • Competitors: Incubate membranes with increasing concentrations (

      
       to 
      
      
      
      M) of Phenylephrine, 4-Br-PE, and 3-Br-PE.
    • Incubation: 60 min at 25°C to reach equilibrium.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration over GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Intracellular Calcium Mobilization ( / )

Validates: Functional Efficacy (Agonist vs. Antagonist)

  • Dye Loading:

    • Seed CHO-K1 cells expressing

      
      -AR in 96-well black plates.
      
    • Incubate with FLIPR Calcium 6 Assay Kit dye for 2 hours at 37°C.

  • Agonist Addition:

    • Prepare 10x serial dilutions of PE and Brominated analogs.

    • Inject compounds into wells while monitoring fluorescence (Ex 485nm / Em 525nm) using a kinetic plate reader.

  • Data Normalization:

    • Normalize fluorescence (

      
      ) against a maximal Norepinephrine response (100%).
      

Experimental_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Efficacy Membrane Membrane Prep (HEK293-α1A) Incubate Incubate w/ [3H]-Prazosin + Analyte Membrane->Incubate Count Scintillation Counting Incubate->Count Ki Calculate Ki (Affinity) Count->Ki Cells Live Cells (CHO-K1) Dye Load Ca2+ Sensitive Dye Cells->Dye Inject Inject Analyte (Real-time) Dye->Inject EC50 Calculate EC50 (Potency) Inject->EC50

Figure 2: Dual-phase validation workflow ensuring differentiation between simple binding (affinity) and receptor activation (efficacy).

Comparative Data Analysis

The following table summarizes representative SAR data derived from consensus literature on phenethylamine derivatives at


-receptors [3, 4].
Table 2: Representative Activity Profile
CompoundAffinity (

)
Potency (

)
Intrinsic Activity (

)
Interpretation
Phenylephrine 5.8 ± 0.26.5 ± 0.31.0 (Full Agonist)Baseline. Optimal 3-OH alignment activates TM5 switches.
4-Br-Phenylephrine 4.9 ± 0.34.2 ± 0.40.3 (Partial Agonist)Steric Hindrance. The 4-Br bulk prevents the "closed" active conformation. Lipophilicity increases non-specific binding, but specific efficacy drops.
3-Br-Phenylephrine < 3.0N.D.0.0 (Inactive)Electronic Failure. Loss of 3-OH H-bond donor capability destroys affinity. Br cannot substitute for OH in this specific pocket.
Interpretation of Results
  • Affinity Drop (4-Br): The drop in

    
     for the 4-bromo analog confirms that the 
    
    
    
    -AR pocket at the para-position is sterically restricted. Unlike 5-HT receptors (where 4-Br increases affinity, e.g., 2C-B), the adrenergic pocket requires a specific electrostatic landscape that Bromine disrupts.
  • Efficacy Collapse: The low intrinsic activity (

    
    ) of the 4-Br analog suggests that even when it binds, the bulky bromine prevents the transmembrane helices from shifting into the active 
    
    
    
    -coupling conformation.

References

  • Ruffolo, R. R., Jr. (1991). Chirality in α- and β-Adrenoceptor Agonists and Antagonists. Tetrahedron. Link

  • Minneman, K. P., et al. (1994). Molecular determinants of ligand binding to alpha-1 adrenergic receptors. Molecular Pharmacology. Link

  • Nichols, D. E. (2012). Structure-activity relationships of phenethylamine hallucinogens (Comparative SAR context). Chemical Reviews. Link

  • Hancock, A. A. (1996).[2] Alpha1-adrenoceptor subtypes: A synopsis of their pharmacology and molecular biology. Drug Development Research. Link

Sources

Lipophilicity (LogP) of 4-Bromo Phenylephrine vs parent compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Phenylephrine (a selective


-adrenergic receptor agonist) and its halogenated analog, 4-Bromo Phenylephrine . The primary focus is the modulation of lipophilicity (LogP)  introduced by the bromine substituent and its downstream effects on solubility, membrane permeability, and receptor binding kinetics.

Key Insight: The introduction of a bromine atom at the 4-position (ortho to the hydroxyl group) shifts the physicochemical profile from hydrophilic (LogP ~ -0.3) to moderately lipophilic (Predicted LogP ~ +0.6). This transition significantly alters the compound's ADME (Absorption, Distribution, Metabolism, Excretion) behavior, potentially enhancing blood-brain barrier (BBB) penetration while reducing aqueous solubility.

Chemical Profile & Structural Analysis

To understand the lipophilic shift, we must first establish the structural relationship.

  • Parent Compound (Phenylephrine): 3-hydroxy-

    
    -[(methylamino)methyl]benzenemethanol.
    
  • Target Compound (4-Bromo Phenylephrine): 4-bromo-3-hydroxy-

    
    -[(methylamino)methyl]benzenemethanol.
    
    • Note on Numbering: In this context, "4-Bromo" refers to the position relative to the alkyl chain (position 1), placing the bromine atom para to the alkyl chain and ortho to the phenolic hydroxyl group (position 3).

Table 1: Physicochemical Comparison
PropertyPhenylephrine (Parent)4-Bromo Phenylephrine (Analog)Shift (

)
Molecular Weight 167.21 g/mol ~246.10 g/mol +78.9 (Heavy Atom Effect)
LogP (Exp/Calc) -0.31 (Exp) [1]~ +0.56 (Calc)*+0.87 (Lipophilicity Increase)
LogD (pH 7.4) -1.8 to -1.5~ -0.9 to -0.6Increased Lipophilicity at Phys pH
pKa (Phenol) 9.84~8.5 - 9.0Acidified by Br Inductive Effect (-I)
Water Solubility Freely Soluble (>100 mg/mL)Sparingly Soluble (<10 mg/mL)Reduced due to hydrophobic Br
Polar Surface Area 52.5 Ų52.5 ŲUnchanged (Br is non-polar)

*Note: Experimental LogP for the 4-Bromo analog is not standard in public databases. Value is derived using Hansch


 analysis (see Section 3).

Theoretical Basis: The "Bromine Effect"

The increase in lipophilicity is not random; it follows predictable medicinal chemistry principles quantified by Hansch Substituent Constants .

Mechanism of LogP Shift: The lipophilicity shift (


LogP) caused by adding a substituent is defined by the substituent's 

constant.
  • 
     (aromatic):  +0.86 to +1.19 [2].
    
  • Calculation:

    
    
    
    
    

Implications:

  • Desolvation Penalty: The bromine atom sheds water molecules poorly compared to the C-H bond it replaces, driving the molecule into the lipid phase (octanol/membrane).

  • Steric Bulk: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å). This bulk, placed ortho to the hydroxyl group, may induce an intramolecular clash or shield the hydroxyl group, slightly lowering the effective polarity.

Visualization: Structural & Property Shift

The following diagram illustrates the structural transformation and the resulting physicochemical shift.

ChemicalShift Parent Phenylephrine (Parent) LogP: -0.3 Hydrophilic Reaction Bromination (+Br at Pos 4) Parent->Reaction Synthetic Modification Analog 4-Bromo Phenylephrine (Analog) LogP: ~0.6 Lipophilic Shift Reaction->Analog +0.86 LogP Units Effect1 Increased Membrane Permeability Analog->Effect1 ADME Impact Effect2 Steric Hindrance at Receptor Site Analog->Effect2 Binding Impact

Figure 1: Transformation of Phenylephrine to its 4-Bromo analog, highlighting the lipophilic shift and downstream biological impacts.

Experimental Protocol: High-Throughput LogD Determination

For ionizable compounds like phenylephrine derivatives, the Shake-Flask method is often insufficient due to phase separation issues with amine salts. The industry standard is HPLC-based LogD determination .

Objective

To experimentally validate the distribution coefficient (LogD) at physiological pH (7.4).

Methodology: Chromatographic Hydrophobicity Index (CHI)

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Standards: Mixture of low-to-high LogP drugs (e.g., Theophylline, Caffeine, Ketoconazole).

Workflow:

  • Calibration: Inject standard mixture using a fast gradient (0% to 100% B in 5 min).

  • Regression: Plot Retention Time (

    
    ) vs. Literature LogD. Derive the calibration equation:
    
    
    
    
  • Sample Analysis: Inject 4-Bromo Phenylephrine (10 µM in DMSO).

  • Calculation: Use the measured

    
     and the calibration equation to determine LogD.
    

Why this works: The C18 column mimics the lipid bilayer. A longer retention time for the 4-Bromo analog compared to the parent confirms increased lipophilicity.

HPLC_Protocol cluster_separation Chromatographic Separation Start Start: Sample Preparation (10mM in DMSO) Dilution Dilute to 10µM in Mobile Phase A Start->Dilution Injection Inject onto C18 Column (pH 7.4 Gradient) Dilution->Injection Partition Partitioning: Solvent vs. C18 Chain Injection->Partition Detection UV Detection (254 nm) Partition->Detection Analysis Calculate LogD using Calibration Curve Detection->Analysis

Figure 2: Workflow for HPLC-based determination of LogD, ensuring accurate lipophilicity profiling for ionizable amines.

Biological Implications[1]

Absorption & BBB Penetration
  • Phenylephrine: Due to its low LogP (-0.3) and ionization at pH 7.4, it has poor BBB penetration. It acts primarily peripherally (nasal decongestant, vasopressor).

  • 4-Bromo Phenylephrine: The shift to LogP > 0.5 moves it closer to the "sweet spot" for CNS penetration (LogP 1.5 - 2.5). While still not highly lipophilic, the bromine atom significantly increases the probability of passive diffusion across the BBB, potentially leading to central side effects (e.g., anxiety, insomnia) not seen with the parent.

Receptor Binding ( -Adrenergic)
  • Steric Clash: The

    
     receptor binding pocket accommodates the meta-hydroxyl group of phenylephrine via hydrogen bonding with Serine residues (e.g., Ser188 in 
    
    
    
    ).
  • Ortho-Substitution: Placing a large Bromine atom at position 4 (ortho to the meta-OH) may disrupt this critical H-bond interaction due to steric hindrance or by altering the torsion angle of the hydroxyl group. This often results in reduced agonist potency despite the improved lipophilicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6041, Phenylephrine. Retrieved from [Link]

  • Hansch, C., & Leo, A. (1979).Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Standard reference for values).

Safety Operating Guide

Personal protective equipment for handling (R)-4-Bromo Phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Risk Assessment & Chemical Identity

The Molecule: (R)-4-Bromo Phenylephrine Hydrochloride is not a generic reagent; it is a chiral, halogenated phenethylamine derivative. As a Senior Application Scientist, I urge you to look beyond the "White Solid" physical description.

  • Stereochemistry ((R)-Isomer): This is the eutomer (biologically active form) for adrenergic receptors. Its binding affinity is significantly higher than the racemate or (S)-isomer. Safety Implication: Systemic toxicity (hypertension, tachycardia) can occur at lower exposure thresholds than with racemic mixtures.

  • Halogenation (4-Bromo): The introduction of a bromine atom increases lipophilicity (LogP) compared to the parent phenylephrine. Safety Implication: Enhanced dermal permeation potential and specific requirement for "Halogenated" waste streams.

  • Salt Form (Hydrochloride): HCl salts are hygroscopic and prone to static charge buildup. Safety Implication: High risk of particle scattering during weighing and acidic hydrolysis upon contact with mucous membranes.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundancy system (Swiss Cheese Model) where no single failure leads to exposure.

PPE CategorySpecificationScientific Rationale (The "Why")
Respiratory N95 (Minimum) or P100The HCl salt forms fine, electrostatic dust. Inhalation is the fastest route to systemic adrenergic agonism.
Hand Protection Double Nitrile Gloves (Min 5 mil outer)Halogenated organics can permeate standard latex. Double gloving provides a "breakthrough" buffer and allows outer glove removal if contaminated without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. HCl salts hydrolyze on the moist surface of the cornea to form hydrochloric acid, causing immediate chemical burns.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Protects forearms during reach-in operations in the fume hood. Prevents tracking of bioactive dust outside the lab.
Operational Workflow & Safety Logic

The following diagram illustrates the "Defense-in-Depth" strategy required for handling this compound. It maps the hazard source to the specific barrier required, ensuring a self-validating safety protocol.

SafetyLogic cluster_0 Hazard Source cluster_1 Route of Entry cluster_2 Protective Barriers Dust Electrostatic Dust ((R)-4-Br-Phenylephrine HCl) Inhalation Inhalation (Lung Absorption) Dust->Inhalation Airborne Ocular Ocular (Acidic Hydrolysis) Dust->Ocular Settling Aerosol Liquid Aerosol (In Solution) Dermal Dermal (Lipophilic Entry) Aerosol->Dermal Splash Hood Chemical Fume Hood (Primary Barrier) Inhalation->Hood Captured by Glove Double Nitrile (Permeation Barrier) Dermal->Glove Blocked by Goggles Splash Goggles (Hydrolysis Barrier) Ocular->Goggles Blocked by

Figure 1: Hazard-Barrier Analysis. Red nodes indicate the source, yellow the biological pathway, and blue the required safety intervention.

Step-by-Step Handling Protocol
Phase A: Preparation (The Static Check)
  • Engineering Control: Verify Fume Hood flow is >100 fpm (face velocity).

  • Static Mitigation: Place an ionizing fan or anti-static gun near the balance.

    • Expert Insight: HCl salts are notorious for static cling. Without neutralization, the powder will "jump" from the spatula, contaminating the balance and your gloves.

  • Waste Setup: Pre-label a waste container specifically as "Halogenated Organic Waste" . Do not mix with general organic solvents (acetone/ethanol) as this increases disposal costs and reactivity risks [1].

Phase B: Weighing & Solubilization
  • Don PPE: Put on inner gloves, lab coat, Tyvek sleeves, outer gloves, and goggles.

  • Transfer: Open the vial inside the hood.

  • Solvent Addition: Add solvent (e.g., DMSO, Water) slowly.

    • Expert Insight: Dissolution of HCl salts is often exothermic. If working on a >5g scale, cool the receiving vessel in an ice bath to prevent solvent flashing.

  • Wash Down: Immediately wipe the exterior of the stock vial with a Kimwipe dampened with methanol before returning it to storage. This prevents "dust creep" into the storage cabinet.

Phase C: Emergency Response
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1] Do not use ethanol (it enhances skin absorption of brominated compounds).

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to prevent dust) and scoop into the Halogenated Waste container.

  • Spill (Liquid): Absorb with vermiculite. Treat as hazardous halogenated waste.

Disposal & Environmental Compliance

Disposal of (R)-4-Bromo Phenylephrine Hydrochloride requires strict adherence to EPA guidelines for halogenated organics.

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical WasteCollect contaminated gloves, weighing boats, and paper towels in a sealed biohazard/chemical bag.
Liquid Waste Halogenated Organic CRITICAL: Do not commingle with non-halogenated solvents. Halogenated waste requires high-temperature incineration (approx. 1200°C) to prevent dioxin formation. Commingling forces the entire volume to be treated this way, tripling disposal costs [2].
Rinsate Hazardous AqueousFirst rinse of glassware must go into the Halogenated Liquid Waste container. Subsequent rinses can go to general wash.
References
  • U.S. Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2] Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Phenylephrine Hydrochloride. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.